molecular formula C10H14N2O2 B1297993 2-(2,6-Dimethylphenoxy)acetohydrazide CAS No. 64106-78-1

2-(2,6-Dimethylphenoxy)acetohydrazide

Cat. No.: B1297993
CAS No.: 64106-78-1
M. Wt: 194.23 g/mol
InChI Key: BXTXJUJFIBOLDD-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenoxy)acetohydrazide is a chemical compound of significant interest in medicinal chemistry research, particularly as a precursor or core structure for the synthesis of novel bioactive molecules. It belongs to the class of phenoxyacetohydrazide derivatives, which have been identified in scientific studies as promising scaffolds for developing new therapeutic agents due to their multifaceted biological activities. Recent research highlights the potential of structurally similar phenoxyacetohydrazide derivatives as potent anti-inflammatory and anti-angiogenic agents. These compounds have been shown to exhibit strong binding affinities to key therapeutic targets, including vascular endothelial growth factor (VEGF) and cyclooxygenase (COX) enzymes, which are critical in the pathways of chronic inflammation and pathological blood vessel formation . This makes this compound a valuable building block for researchers investigating new treatments for conditions driven by these processes. The core structure of the compound integrates a hydrophobic aromatic ring with a flexible hydrazide moiety, providing points for strategic chemical modifications to optimize drug-like properties such as receptor affinity, selectivity, and pharmacokinetic profiles . This reagent is provided as a high-purity material to ensure consistency and reliability in experimental work. It is intended for use in laboratory research applications only, including but not limited to drug discovery, pharmacology, and chemical biology. Intended Use and Handling: This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use of any kind. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-4-3-5-8(2)10(7)14-6-9(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTXJUJFIBOLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354231
Record name 2-(2,6-dimethylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64106-78-1
Record name 2-(2,6-dimethylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2,6-Dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Phenoxyacetohydrazide Scaffold

In the landscape of modern medicinal and agrochemical research, the phenoxyacetohydrazide moiety stands out as a privileged scaffold. Its inherent structural features—a flexible ether linkage, a lipophilic aromatic ring, and a reactive hydrazide functional group—confer upon it a remarkable versatility for chemical modification and a broad spectrum of biological activities. The terminal hydrazide group, in particular, is a key pharmacophore that readily undergoes condensation reactions with aldehydes and ketones, enabling the facile generation of extensive compound libraries for high-throughput screening and detailed structure-activity relationship (SAR) studies.

Derivatives of this scaffold have demonstrated promising potential across multiple therapeutic areas. For instance, various substituted phenoxyacetohydrazides have been investigated for their anti-inflammatory, antimicrobial, and anticonvulsant properties. Beyond the pharmaceutical realm, phenoxyacetic acid derivatives have a long-standing history in agrochemistry, serving as foundational structures for the development of novel herbicides, fungicides, and plant growth regulators.

This guide provides an in-depth, technical exploration of the synthesis and characterization of a specific, yet representative, member of this class: 2-(2,6-dimethylphenoxy)acetohydrazide. The strategic placement of the two methyl groups on the phenyl ring ortho to the ether linkage introduces steric hindrance that can significantly influence the molecule's conformation and its interaction with biological targets. By understanding the nuances of its synthesis and the precise methods for its characterization, researchers can confidently utilize this valuable intermediate for their own discovery programs.

Synthetic Pathway: A Two-Step Approach to this compound

The synthesis of this compound is most efficiently achieved through a robust and well-established two-step reaction sequence. This pathway begins with a classic Williamson ether synthesis to construct the phenoxyacetate core, followed by a nucleophilic acyl substitution reaction—hydrazinolysis—to introduce the terminal hydrazide functionality.

Step 1: Synthesis of Ethyl 2-(2,6-Dimethylphenoxy)acetate

The initial step involves the formation of an ether linkage between 2,6-dimethylphenol and an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. This reaction is conducted in the presence of a weak base, such as anhydrous potassium carbonate, which serves to deprotonate the phenolic hydroxyl group, thereby generating a more nucleophilic phenoxide intermediate. The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is crucial for facilitating this SN2 reaction by effectively solvating the cation of the base without deactivating the nucleophile.[1][2]

Synthesis_Step1

Experimental Protocol: Synthesis of Ethyl 2-(2,6-Dimethylphenoxy)acetate

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
2,6-DimethylphenolC₈H₁₀O122.16
Ethyl ChloroacetateC₄H₇ClO₂122.55
Anhydrous Potassium CarbonateK₂CO₃138.21
Acetone (Anhydrous)C₃H₆O58.08
Diethyl EtherC₄H₁₀O74.12
10% Sodium Hydroxide SolutionNaOH(aq)-
Brine (Saturated NaCl Solution)NaCl(aq)-
Anhydrous Sodium SulfateNa₂SO₄142.04

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethylphenol (0.1 mol, 12.22 g) and anhydrous acetone (100 mL). Stir the mixture until the phenol is completely dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (0.15 mol, 20.73 g) to the solution. The mixture will become a suspension.

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl chloroacetate (0.11 mol, 13.48 g, 11.2 mL) dropwise over 10-15 minutes at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting phenol on TLC), allow the mixture to cool to room temperature. Filter the solid potassium salts and wash them with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in diethyl ether (100 mL) and transfer the solution to a separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the ethereal layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(2,6-dimethylphenoxy)acetate as an oil. The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by vacuum distillation.

Step 2: Hydrazinolysis of Ethyl 2-(2,6-Dimethylphenoxy)acetate

The second and final step is the conversion of the ethyl ester intermediate to the desired acetohydrazide. This is achieved through hydrazinolysis, a nucleophilic acyl substitution reaction where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.[3][4][5] The reaction is typically carried out in an alcoholic solvent, such as absolute ethanol, under reflux conditions. The use of an excess of hydrazine hydrate helps to drive the reaction to completion.

Synthesis_Step2

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
Ethyl 2-(2,6-Dimethylphenoxy)acetateC₁₂H₁₆O₃208.25
Hydrazine Hydrate (80% Solution)N₂H₄·H₂O50.06
Absolute EthanolC₂H₅OH46.07
Distilled Water (Ice-cold)H₂O18.02

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(2,6-dimethylphenoxy)acetate (0.05 mol, 10.41 g) in absolute ethanol (80 mL).

  • Addition of Hydrazine Hydrate: To this solution, add hydrazine hydrate (80% solution, 0.1 mol, ~6.25 mL) dropwise with stirring at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 8-10 hours.[3] The progress of the reaction can be monitored by TLC.

  • Product Precipitation: After the reaction is complete, reduce the volume of the solvent to about one-third of the original volume using a rotary evaporator. Allow the concentrated solution to cool to room temperature, and then place it in an ice bath to facilitate the precipitation of the solid product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with a small amount of ice-cold distilled water. The crude product can be recrystallized from ethanol or an ethanol-water mixture to obtain pure this compound as a white crystalline solid.[3]

Characterization and Data Interpretation

The structural elucidation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and analytical techniques.

Characterization_Workflow

Expected Characterization Data:

TechniqueExpected Observations
¹H NMR Aromatic Protons: A triplet and a doublet in the region of δ 6.9-7.1 ppm. -OCH₂- Protons: A singlet around δ 4.3-4.5 ppm. -NH₂ Protons: A broad singlet around δ 4.1-4.3 ppm (exchangeable with D₂O). -NH- Proton: A broad singlet around δ 9.0-9.2 ppm (exchangeable with D₂O). -CH₃ Protons: A singlet at δ 2.2-2.3 ppm corresponding to the two methyl groups.
¹³C NMR Carbonyl Carbon: A resonance in the downfield region, typically δ 168-170 ppm. Aromatic Carbons: Resonances in the range of δ 125-155 ppm. -OCH₂- Carbon: A signal around δ 68-70 ppm. -CH₃ Carbons: A signal in the upfield region, around δ 16-18 ppm.
IR Spectroscopy (cm⁻¹) N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ (from -NH₂). C=O Stretching: A strong absorption band around 1650-1670 cm⁻¹. C-O-C Stretching: An absorption band in the region of 1220-1260 cm⁻¹.
Mass Spectrometry (ESI-MS) Molecular Ion Peak: A peak corresponding to [M+H]⁺ at m/z 195.1182 (calculated for C₁₀H₁₅N₂O₂⁺).
Melting Point A sharp melting point is indicative of high purity.

Applications and Future Directions

This compound is not merely a chemical entity but a gateway to a vast chemical space with significant potential. The primary utility of this compound lies in its role as a versatile intermediate. The hydrazide functionality serves as a linchpin for the construction of more complex molecular architectures, most notably through the formation of hydrazones. These hydrazone derivatives have been extensively explored for a wide array of biological activities, including but not limited to:

  • Antimicrobial Agents: The azomethine group (-N=CH-) formed in hydrazones is a known pharmacophore in many antimicrobial compounds.

  • Anti-inflammatory Drugs: Certain phenoxyacetohydrazide-based compounds have shown potential as inhibitors of enzymes involved in the inflammatory cascade.[1]

  • Anticancer Therapeutics: The scaffold can be elaborated to design molecules that target various pathways implicated in cancer progression.

  • Agrochemicals: The inherent herbicidal and fungicidal potential of the phenoxyacetic acid core can be fine-tuned through derivatization of the hydrazide group.

Future research efforts will likely focus on the synthesis of novel libraries of compounds derived from this compound and the systematic evaluation of their biological activities. The steric hindrance provided by the 2,6-dimethyl substitution pattern offers a unique opportunity to probe the impact of molecular conformation on biological function. Furthermore, the development of more sustainable and efficient synthetic methodologies for this class of compounds remains an area of active interest.

References

  • Isloor, A. M., Fun, H.-K., Quah, C. K., Sunil, D., & Shetty, P. (2010). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o31–o32. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing 2,6-dimethyl phenoxyacetic acid. CN101967092A.
  • ChemRxiv. (2023). Practical synthetic method for amino acids derived diazo-ketones – shelf-stable reagents for organic synthesis. Cambridge Open Engage. Available at: [Link]

  • ResearchGate. (2015). Tandem mass spectrometry and infrared spectroscopy as a help to identify peptide oxidized residues. Available at: [Link]

  • Suryanti, V., et al. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Molekul, 18(2), 143-151. Available at: [Link]

  • MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • ChemRxiv. (2023). Development of Ethyl Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenoxy)acetohydrazide. PubChem. Available at: [Link]

  • YouTube. (2021). Make Ethyl Chloroacetate Synthesis with Dean Stark. Available at: [Link]

  • ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the DCM extract. Available at: [Link]

  • ResearchGate. (2024). Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate. Available at: [Link]

  • Thieme. (n.d.). Product Class 17: Hydrazones. Available at: [Link]

  • Wiley Online Library. (2007). Matrix-assisted laser desorption/ionization mass spectrometry of polysaccharides with 2',4',6'-trihydroxyacetophenone as matrix. Available at: [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 2-chloroacetoacetate. CN105061210A.
  • ScienceOpen. (n.d.). Supporting Information. Available at: [Link]

  • ResearchGate. (2007). Ethyl 2-acetylhydrazono-2-phenylacetate. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. CN103570645A.
  • PubChem. (n.d.). 2-[(2,6-dimethylphenoxy)methyl]oxirane. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Acetohydrazide. PubChem. Available at: [Link]

Sources

Physicochemical properties of 2-(2,6-Dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,6-Dimethylphenoxy)acetohydrazide

Introduction

This compound is a molecule belonging to the phenoxyacetohydrazide class of compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the versatile biological activities exhibited by its derivatives, which include insecticidal and potential therapeutic applications.[1] The physicochemical properties of a lead compound are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its bioavailability and potential as a therapeutic agent.[2][3]

This guide provides a comprehensive technical overview of this compound, detailing its structural identity, key physicochemical properties, and their profound implications in the drug development process. As experimentally derived data for this specific molecule is not extensively published, this document emphasizes the robust, validated protocols required for its empirical characterization. This approach is designed to empower researchers and drug development professionals to generate reliable data, forming a solid foundation for further investigation.

Compound Identification and Structure

Correctly identifying the molecule is the foundational step for any scientific investigation. The key identifiers and structural characteristics of this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[4]
CAS Number 64106-78-1[4]
Molecular Formula C₁₀H₁₄N₂O₂[4]
Molecular Weight 194.23 g/mol [5]
Canonical SMILES CC1=C(C(=CC=C1)C)OCC(=O)NN[4]

Molecular Structure: The molecule features a central acetohydrazide core linked to a 2,6-dimethylphenoxy group via an ether linkage. The hydrazide moiety (-C(=O)NHNH₂) is a key functional group, capable of acting as both a hydrogen bond donor and acceptor. The 2,6-dimethylphenyl ring introduces a significant lipophilic character, sterically shielded by the two ortho-methyl groups.

Synthesis and Spectroscopic Characterization

The synthesis of phenoxyacetohydrazides is typically achieved through a straightforward two-step process starting from the corresponding phenol.

Proposed Synthesis Workflow

The logical flow for the synthesis begins with the esterification of 2,6-dimethylphenol, followed by hydrazinolysis to yield the final product.

Synthesis_Workflow cluster_0 Reactants cluster_1 Intermediates & Product A Step 1: Esterification I1 Ethyl 2-(2,6-dimethylphenoxy)acetate A->I1 Base (e.g., K2CO3) Solvent (e.g., Acetone) B Step 2: Hydrazinolysis P1 This compound B->P1 Solvent (e.g., Ethanol) Reflux C Purification & Characterization R1 2,6-Dimethylphenol R1->A R2 Ethyl Bromoacetate R2->A R3 Hydrazine Hydrate R3->B I1->B P1->C

Caption: Proposed two-step synthesis of this compound.

Experimental Synthesis Protocol (Exemplary)

This protocol is based on established methods for synthesizing similar acetohydrazide derivatives.[6][7]

  • Step 1: Synthesis of Ethyl 2-(2,6-dimethylphenoxy)acetate.

    • To a solution of 2,6-dimethylphenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

    • Add ethyl bromoacetate (1.1 equivalents) dropwise while stirring.

    • Heat the mixture to reflux and maintain for 12-18 hours, monitoring reaction completion by Thin Layer Chromatography (TLC).

    • After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure.

    • Purify the resulting crude ester by column chromatography or distillation.

  • Step 2: Synthesis of this compound.

    • Dissolve the purified ethyl 2-(2,6-dimethylphenoxy)acetate (1 equivalent) in absolute ethanol.

    • Add hydrazine hydrate (3-5 equivalents) to the solution.

    • Heat the reaction mixture to reflux for 6-10 hours.

    • Upon cooling, the product typically precipitates from the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallize from ethanol to obtain the pure product.[6]

Spectroscopic Characterization

Structural confirmation is essential. Based on the molecule's structure, the following spectroscopic signatures are expected:

  • ¹H NMR: Signals corresponding to the aromatic protons, the ether-linked methylene protons (-O-CH₂-), the hydrazide protons (-NH-NH₂), and the two distinct methyl group protons.

  • ¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon, the methylene carbon, and the methyl carbons.[8]

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide), C-O-C stretching (ether), and aromatic C-H stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight (194.23 m/z).

Core Physicochemical Properties and Their Significance

The interplay of a molecule's physicochemical properties dictates its fate in a biological system.

Data Summary Table

The following table summarizes key physicochemical properties. Since experimental values are not widely published, high-quality computed values are provided alongside a strong recommendation for experimental validation using the protocols detailed in this guide.

PropertyPredicted/Computed ValueSignificance in Drug Discovery
Melting Point (°C) Not available (Requires experiment)Indicates purity and lattice energy; affects solubility and stability.
Aqueous Solubility (logS) -2.4 to -3.0 (Low to Moderate)Crucial for absorption; poor solubility is a major cause of drug failure.[9]
pKa ~13.5 (Predicted for hydrazide)[10][11]Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding.
Lipophilicity (logP) 1.2 - 1.5Governs membrane permeability and distribution. Values outside the optimal range can lead to poor absorption or toxicity.[3]
Polar Surface Area (TPSA) 64.4 ŲInfluences membrane transport and blood-brain barrier penetration.
H-Bond Donors 2Affects solubility and target binding interactions.
H-Bond Acceptors 3Affects solubility and target binding interactions.
Rotatable Bonds 3Influences conformational flexibility and binding affinity.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, field-proven methodologies for determining the critical physicochemical parameters of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.[9]

Principle: An excess amount of the solid compound is agitated in a specific buffer (e.g., phosphate-buffered saline, pH 7.4) for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states. The concentration of the dissolved compound is then quantified.

Workflow Diagram:

Solubility_Workflow A Add excess compound to pH 7.4 buffer B Equilibrate (e.g., 24-48h at 37°C) with constant agitation A->B C Separate solid & liquid (Centrifugation/Filtration) B->C D Withdraw supernatant C->D E Quantify concentration (e.g., HPLC-UV) D->E F Calculate Solubility (mg/mL or µM) E->F

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Step-by-Step Protocol:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Sample Addition: Add an excess amount of this compound (e.g., 2-5 mg) to a known volume of the buffer (e.g., 1 mL) in a glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 37 ± 1 °C) for 24 to 48 hours to reach equilibrium.[12]

  • Phase Separation: After equilibration, separate the undissolved solid. This is critically done by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) followed by careful filtration of the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard calibration curve.[2][13]

  • Replication: Perform the experiment in at least triplicate to ensure the reliability of the results.[12]

Determination of Ionization Constant (pKa) by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[14]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve, where the compound is 50% ionized.[14][15]

Step-by-Step Protocol:

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[15]

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in an appropriate solvent system (e.g., water with a small amount of co-solvent if needed).[15] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[14]

  • Titration Setup: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Purge with nitrogen to remove dissolved CO₂.[15] Immerse the calibrated pH electrode and a magnetic stirrer.

  • Titration: Since the hydrazide group is expected to be basic, titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize (signal drift < 0.01 pH units per minute).[14]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the inflection point can be determined from the first or second derivative of the titration curve.

  • Replication: Conduct at least three independent titrations to calculate the average pKa and standard deviation.[14][15]

Determination of Lipophilicity (logP) by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol (simulating a lipid membrane) and water.[16]

Principle: The compound is dissolved in a biphasic system of pre-saturated n-octanol and pre-saturated water. After vigorous mixing and separation of the phases, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase, and logP is its base-10 logarithm.[3]

Step-by-Step Protocol:

  • Solvent Preparation: Prepare pre-saturated n-octanol by shaking it with water for 24 hours and allowing the layers to separate. Similarly, prepare pre-saturated water. Use the aqueous phase for the experiment (e.g., PBS pH 7.4 for logD determination).

  • Partitioning: Add a known amount of this compound to a vial containing equal volumes of pre-saturated n-octanol and pre-saturated buffer (pH 7.4).

  • Equilibration: Cap the vial and shake vigorously for 1-3 hours to facilitate partitioning. Subsequently, let the vial stand or centrifuge it at low speed to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method, typically HPLC-UV.[16][17] It is crucial to create separate calibration curves for quantification in the n-octanol and aqueous matrices.

  • Calculation: Calculate logP using the formula: logP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])[3]

  • Validation: Perform the experiment in triplicate to ensure precision and accuracy.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (2016). PubMed. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization. [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2023). Longdom Publishing. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry. [Link]

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2020). MDPI. [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ResearchGate. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Development of Methods for the Determination of pKa Values. (2011). PMC - NIH. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]

  • This compound - Optional[13C NMR] - Chemical Shifts. Wiley. [Link]

  • Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC - NIH. [Link]

  • 2-(2-Methoxyphenoxy)acetohydrazide. PubChem. [Link]

  • acetohydrazide. ChemBK. [Link]

  • N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. (2018). PubMed Central - NIH. [Link]

  • Chem 117 Reference Spectra Spring 2011. University of California, Santa Cruz. [Link]

  • 2-(3,5-Dimethylphenoxy)acetohydrazide. PubChem. [Link]

  • 2-(2-Chlorophenoxy)acetohydrazide. (2009). ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0326710). NP-MRD. [Link]

  • Proton NMR of compound 2. The Royal Society of Chemistry. [Link]

  • Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
  • I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp3 C–H functionalization. The Royal Society of Chemistry. [Link]

  • Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. ResearchGate. [Link]

  • 2-(4-Methoxyphenoxy)acetohydrazide. (2012). PMC - NIH. [Link]

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An In-depth Technical Guide to 2-(2,6-Dimethylphenoxy)acetohydrazide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Identity

2-(2,6-Dimethylphenoxy)acetohydrazide belongs to the phenoxyacetic acid hydrazide family, a class of compounds recognized for their diverse biological activities. The core structure, characterized by a dimethylphenoxy group linked to an acetohydrazide moiety via an ether bond, provides a versatile scaffold for chemical modification and drug design. The terminal hydrazide group is a critical pharmacophore, readily participating in condensation reactions to form hydrazone derivatives, thereby enabling the creation of extensive compound libraries for high-throughput screening.

While a dedicated CAS number for this compound is not prominently indexed, its molecular identity is defined by its systematic IUPAC name and molecular formula.

Table 1: Molecular Identifiers

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Canonical SMILES CC1=C(C=CC=C1OC(=O)CN)C

The molecular structure of this compound is depicted below, highlighting the key functional groups that contribute to its chemical reactivity and biological potential.

Caption: Molecular Structure of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through a reliable two-step process, which is analogous to the synthesis of other phenoxyacetohydrazide derivatives.[1][2] This method involves the initial synthesis of an ester intermediate followed by hydrazinolysis.

Step 1: Synthesis of Ethyl 2-(2,6-dimethylphenoxy)acetate

This step involves a Williamson ether synthesis, where 2,6-dimethylphenol is reacted with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a base.

Materials:

  • 2,6-Dimethylphenol

  • Ethyl chloroacetate (or ethyl bromoacetate)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Reflux apparatus

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dimethylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes to ensure a homogenous suspension.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the residue with acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(2,6-dimethylphenoxy)acetate.

  • The crude product can be purified by vacuum distillation or column chromatography if necessary.

Step 2: Hydrazinolysis of Ethyl 2-(2,6-dimethylphenoxy)acetate

The ester intermediate is then converted to the final hydrazide product by reacting it with hydrazine hydrate.

Materials:

  • Ethyl 2-(2,6-dimethylphenoxy)acetate

  • Hydrazine hydrate (80-100%)

  • Ethanol (absolute)

  • Reflux apparatus

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the ethyl 2-(2,6-dimethylphenoxy)acetate (1.0 eq) in absolute ethanol.

  • Add an excess of hydrazine hydrate (3-5 eq) to the solution.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled solution into a beaker of ice-cold water with stirring.

  • A white precipitate of this compound will form.

  • Collect the solid product by filtration using a Büchner funnel, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol.

cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 2,6-Dimethylphenol 2,6-Dimethylphenol K2CO3, Acetone, Reflux K2CO3, Acetone, Reflux Ethyl Chloroacetate Ethyl Chloroacetate Ethyl 2-(2,6-dimethylphenoxy)acetate Ethyl 2-(2,6-dimethylphenoxy)acetate K2CO3, Acetone, Reflux->Ethyl 2-(2,6-dimethylphenoxy)acetate Williamson Ether Synthesis Ethanol, Reflux Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate This compound This compound Ethanol, Reflux->this compound Nucleophilic Acyl Substitution

Sources

Phenoxyacetohydrazide Derivatives: A Comprehensive Technical Guide to Their Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Phenoxyacetohydrazide Scaffold

Phenoxyacetohydrazide derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] This guide provides an in-depth exploration of the multifaceted therapeutic potential of these compounds, focusing on their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and analyze structure-activity relationships to guide future drug discovery efforts. The inherent structural features of the phenoxyacetohydrazide core, including a phenoxy ring, a flexible acetyl linker, and a reactive hydrazide moiety, provide a unique platform for molecular hybridization and the development of novel therapeutic agents.[3][4]

Anticancer Activity: Targeting Multiple Pathways of Malignancy

Phenoxyacetohydrazide derivatives have emerged as promising candidates for cancer therapy due to their ability to modulate various signaling pathways involved in tumor growth and progression.[4][5] Their anticancer effects are often multifactorial, encompassing the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[5][6]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of phenoxyacetohydrazide derivatives is attributed to their interaction with key cellular targets. Studies have shown that these compounds can induce apoptosis, or programmed cell death, in cancer cells.[5] Furthermore, certain derivatives have demonstrated potent inhibitory activity against vascular endothelial growth factor (VEGF), a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[3][5] Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 which is often overexpressed in tumors, is another mechanism by which these compounds can exert their anticancer effects.[3][5]

anticancer_pathway Derivative Phenoxyacetohydrazide Derivative VEGF VEGF Inhibition Derivative->VEGF COX2 COX-2 Inhibition Derivative->COX2 Apoptosis Apoptosis Induction Derivative->Apoptosis Angiogenesis Angiogenesis Inhibition VEGF->Angiogenesis TumorGrowth Reduced Tumor Growth & Proliferation COX2->TumorGrowth CellDeath Cancer Cell Death Apoptosis->CellDeath Angiogenesis->TumorGrowth

Anticancer Mechanisms of Phenoxyacetohydrazide Derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[7][8]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the phenoxyacetohydrazide derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Cytotoxicity of Phenoxyacetohydrazide Derivatives
CompoundCell LineIC50 (µM)
Derivative AMCF-7 (Breast Cancer)15.2
Derivative BA549 (Lung Cancer)22.8
Derivative CHeLa (Cervical Cancer)18.5
Doxorubicin (Control)MCF-70.8

Anti-inflammatory and Analgesic Activities: Modulating the Inflammatory Cascade

Phenoxyacetohydrazide derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents.[3][11] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2).[3][12]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Inflammation is a complex biological response to harmful stimuli, and prostaglandins are key mediators of this process. The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. Phenoxyacetohydrazide derivatives can inhibit COX-1 and COX-2, thereby reducing prostaglandin synthesis and mitigating the inflammatory response and associated pain.[3][4] The amide oxygen of the hydrazide moiety is thought to form hydrogen bonds with arginine residues in the COX active site, contributing to their binding affinity.[3][4]

anti_inflammatory_pathway Derivative Phenoxyacetohydrazide Derivative COX COX-1 & COX-2 Inhibition Derivative->COX Prostaglandins Prostaglandins COX->Prostaglandins Inhibits ArachidonicAcid Arachidonic Acid ArachidonicAcid->Prostaglandins COX Enzymes Inflammation Inflammation & Pain Prostaglandins->Inflammation

Anti-inflammatory Mechanism via COX Inhibition.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic in vivo assay for evaluating the anti-inflammatory activity of novel compounds.[13][14][15]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test phenoxyacetohydrazide derivatives orally or intraperitoneally to the rats. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.[14][16]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[14][17]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[14]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3h
Control (Vehicle)-0
Derivative D2535.2
Derivative E2548.6
Indomethacin1062.5

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents. Phenoxyacetohydrazide derivatives have shown promising activity against a range of bacteria and fungi.[18][19]

Mechanism of Action: Disruption of Microbial Cell Integrity

While the exact mechanisms are still under investigation, it is hypothesized that phenoxyacetohydrazide derivatives may exert their antimicrobial effects by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis. The lipophilic nature of the phenoxy group can facilitate the passage of the molecule through the microbial cell wall.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[20][21][22]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the phenoxyacetohydrazide derivatives in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Minimum Inhibitory Concentrations (MICs) of Phenoxyacetohydrazide Derivatives
CompoundS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
Derivative F163264
Derivative G81632
Ciprofloxacin (Control)10.5-
Fluconazole (Control)--2

Anticonvulsant Activity: Potential for Epilepsy Treatment

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Some phenoxyacetohydrazide derivatives have shown potential as anticonvulsant agents in preclinical models.[23]

Mechanism of Action: Modulation of Neuronal Excitability

The anticonvulsant activity of these compounds may be attributed to their ability to modulate voltage-gated sodium channels or enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). By stabilizing neuronal membranes and reducing excessive electrical discharges in the brain, these derivatives may prevent the spread of seizures.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[24][25][26]

Step-by-Step Methodology:

  • Animal Preparation: Use male albino mice weighing 20-25g.

  • Compound Administration: Administer the test compounds intraperitoneally.

  • Induction of Seizure: After a predetermined time (e.g., 30 or 60 minutes), deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[24][27]

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.[24]

  • Data Analysis: The ability of the compound to abolish the tonic hindlimb extension is considered a measure of anticonvulsant activity. Calculate the percentage of protected animals in each group.

Data Presentation: Anticonvulsant Activity in the MES Test
TreatmentDose (mg/kg, i.p.)Protection from Tonic Hindlimb Extension (%)
Control (Vehicle)-0
Derivative H5040
Derivative I5060
Phenytoin (Control)25100

Structure-Activity Relationship (SAR) Insights

The biological activity of phenoxyacetohydrazide derivatives is significantly influenced by the nature and position of substituents on the phenoxy ring and modifications of the hydrazide moiety.[3][28][29]

  • Phenoxy Ring Substituents: Electron-withdrawing or electron-donating groups on the phenoxy ring can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its binding to target proteins and its pharmacokinetic profile.

  • Hydrazide Modifications: Conversion of the hydrazide to hydrazones, amides, or cyclic heterocycles like oxadiazoles or triazoles can lead to compounds with enhanced and diversified biological activities. The hydrazone linkage (-NH-N=CH-) is a particularly important pharmacophore.[30]

sar_relationship Core Phenoxyacetohydrazide Core Phenoxy Phenoxy Ring Substituents (R1, R2, R3) Core->Phenoxy Hydrazide Hydrazide Moiety Modifications (-NH-NH-R) Core->Hydrazide Activity Biological Activity (Potency & Selectivity) Phenoxy->Activity Hydrazide->Activity

Structure-Activity Relationship (SAR) of Phenoxyacetohydrazides.

Conclusion and Future Perspectives

Phenoxyacetohydrazide derivatives have demonstrated a remarkable range of biological activities, positioning them as a highly promising scaffold for the development of novel therapeutic agents. Their multifactorial mechanisms of action, particularly in the context of cancer and inflammation, offer the potential for therapies with improved efficacy and reduced side effects. Future research should focus on the synthesis of new derivatives with optimized pharmacokinetic and pharmacodynamic properties, detailed elucidation of their molecular targets, and in vivo evaluation in relevant disease models. The continued exploration of this versatile chemical class holds significant promise for addressing unmet medical needs.

References

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In Silico Prediction of 2-(2,6-Dimethylphenoxy)acetohydrazide Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of 2-(2,6-Dimethylphenoxy)acetohydrazide. This molecule, belonging to the versatile phenoxyacetohydrazide class, holds potential for a range of therapeutic applications due to the known broad-spectrum bioactivities of its structural analogs, including antimicrobial, anticancer, and anti-inflammatory effects. We will navigate the logical progression of a computational drug discovery workflow, from initial target identification to robust bioactivity prediction and pharmacokinetic profiling. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the causal reasoning behind methodological choices, thereby ensuring scientific integrity and fostering a deeper understanding of the predictive modeling process.

Introduction: The Therapeutic Potential of the Phenoxyacetohydrazide Scaffold

The hydrazide functional group is a well-established pharmacophore in medicinal chemistry, contributing to a wide array of biological activities.[1] When incorporated into a phenoxyacetamide backbone, the resulting phenoxyacetohydrazide scaffold presents a promising starting point for the development of novel therapeutic agents. Derivatives of this scaffold have demonstrated inhibitory activity against various enzymes and receptors implicated in a range of pathologies.[2][3][4][5]

Our subject molecule, this compound, is a structurally distinct member of this class. The dimethyl substitution on the phenoxy ring is anticipated to influence its lipophilicity, steric profile, and electronic properties, thereby modulating its interaction with biological targets and its pharmacokinetic profile. This guide will systematically explore the potential bioactivities of this compound through a validated in silico workflow.

The In Silico Bioactivity Prediction Workflow: A Conceptual Overview

A robust in silico analysis hinges on a logical and multi-faceted approach. Our workflow is designed to be a self-validating system, where each step builds upon the last to create a comprehensive and reliable prediction of bioactivity.

G cluster_0 Phase 1: Target Identification & Prioritization cluster_1 Phase 2: Ligand-Target Interaction Analysis cluster_2 Phase 3: Predictive Modeling & Profiling Target Identification Target Identification Target Validation Target Validation Target Identification->Target Validation Molecular Docking Molecular Docking Target Validation->Molecular Docking Pharmacophore Modeling Pharmacophore Modeling Molecular Docking->Pharmacophore Modeling QSAR Analysis QSAR Analysis Pharmacophore Modeling->QSAR Analysis ADMET Prediction ADMET Prediction QSAR Analysis->ADMET Prediction Candidate Prioritization Candidate Prioritization ADMET Prediction->Candidate Prioritization G cluster_0 Ligand Preparation cluster_1 Receptor Preparation 2D Structure 2D Structure 3D Conversion 3D Conversion 2D Structure->3D Conversion Energy Minimization Energy Minimization 3D Conversion->Energy Minimization Ligand File (.pdbqt) Ligand File (.pdbqt) Energy Minimization->Ligand File (.pdbqt) Docking Simulation Docking Simulation Ligand File (.pdbqt)->Docking Simulation Download PDB Download PDB Clean Structure Clean Structure Download PDB->Clean Structure Add Hydrogens & Charges Add Hydrogens & Charges Clean Structure->Add Hydrogens & Charges Receptor File (.pdbqt) Receptor File (.pdbqt) Add Hydrogens & Charges->Receptor File (.pdbqt) Receptor File (.pdbqt)->Docking Simulation Binding Affinity & Pose Analysis Binding Affinity & Pose Analysis Docking Simulation->Binding Affinity & Pose Analysis Grid Box Definition Grid Box Definition Grid Box Definition->Docking Simulation

Caption: A detailed workflow for molecular docking.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific target. Protocol 3: Ligand-Based Pharmacophore Modeling

  • Dataset Preparation:

    • Collect a set of known active and inactive compounds for one of our selected targets from databases like ChEMBL.

  • Feature Identification:

    • Identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) present in the active compounds.

  • Model Generation:

    • Use software like PharmaGist or Discovery Studio to generate pharmacophore models that are common to the active compounds but absent in the inactive ones.

  • Model Validation:

    • Validate the generated models by their ability to distinguish between active and inactive compounds in a test set.

  • Screening:

    • The validated pharmacophore model can then be used as a 3D query to screen large compound libraries for molecules with the desired features.

Phase 3: Predictive Modeling and Profiling

This phase focuses on developing quantitative models to predict bioactivity and assessing the drug-likeness of our compound.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a set of compounds. [6][7] Protocol 4: 2D-QSAR Model Development

  • Data Collection:

    • Compile a dataset of compounds with known bioactivity (e.g., IC50 values) against a specific target.

  • Descriptor Calculation:

    • For each compound, calculate a variety of molecular descriptors (e.g., topological, electronic, physicochemical) using software like PaDEL-Descriptor.

  • Model Building:

    • Use statistical methods such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines) to build a model that correlates the descriptors with the biological activity. [8]4. Model Validation:

    • Rigorously validate the model using internal (cross-validation) and external validation sets to assess its predictive power. [9]5. Prediction:

    • Use the validated QSAR model to predict the bioactivity of this compound.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its potential as a drug. [4][10] Protocol 5: In Silico ADMET Profiling

  • Input: Use the SMILES string of this compound.

  • Web Servers: Utilize free online ADMET prediction tools such as SwissADME, pkCSM, or ADMETlab. [4][11]3. Property Prediction: These servers will predict a range of properties, including:

    • Absorption: Gastrointestinal absorption, blood-brain barrier permeability.

    • Distribution: Plasma protein binding, volume of distribution.

    • Metabolism: Cytochrome P450 inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, hepatotoxicity.

  • Analysis: Analyze the predicted ADMET profile to identify potential liabilities and assess the overall drug-likeness of the compound.

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular WeightPredicted ValueAdherence to Lipinski's Rule of Five
LogPPredicted ValueLipophilicity
Topological Polar Surface AreaPredicted ValueMembrane permeability
Pharmacokinetics
GI AbsorptionPredicted ValueOral bioavailability
BBB PermeabilityPredicted ValueCentral nervous system effects
CYP InhibitionPredicted ValuePotential for drug-drug interactions
Drug-Likeness
Lipinski's Rule of FivePass/FailGeneral drug-likeness
Bioavailability ScorePredicted ValueOverall potential as an oral drug
Toxicity
Ames TestMutagen/Non-mutagenMutagenic potential
HepatotoxicityPredicted ValuePotential for liver damage

Note: The "Predicted Value" fields would be populated with the output from the ADMET prediction tools.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for predicting the bioactivity of this compound. By systematically progressing from target identification to detailed interaction analysis and pharmacokinetic profiling, researchers can generate a robust hypothesis regarding the therapeutic potential of this compound.

The predictive data generated through these protocols should be viewed as a powerful tool for prioritizing experimental studies. Promising results from molecular docking and QSAR analyses, coupled with a favorable ADMET profile, would provide a strong rationale for the synthesis and in vitro testing of this compound against the predicted biological targets. This integrated approach of computational and experimental validation is paramount in modern drug discovery, enabling a more efficient and cost-effective path toward the development of novel therapeutics.

References

  • Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. (URL: [Link])

  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. (URL: [Link])

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Crystal structure analysis of 2-(2,6-Dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(2,6-Dimethylphenoxy)acetohydrazide

Authored by: A Senior Application Scientist

Foreword: Unveiling Molecular Architecture for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. The spatial arrangement of atoms, the nature of intermolecular interactions, and the resulting crystal packing dictate a compound's physicochemical properties, including solubility, stability, and ultimately, its biological activity. This compound belongs to the phenoxyacetohydrazide class of compounds, a scaffold noted for its versatile biological potential, with derivatives showing promise in antimicrobial, anti-inflammatory, and anticonvulsant research.[1]

This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a sequence of protocols, but the underlying scientific rationale—the "why" behind the "how." By following this self-validating system, from synthesis to data deposition, researchers can ensure the generation of accurate, reliable, and high-integrity crystallographic data, a prerequisite for advancing the development of novel therapeutics.

Part 1: Synthesis and Crystallogenesis — From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of a single crystal suitable for X-ray diffraction. The quality of this initial step is paramount; a flawed crystal yields a flawed structure.

Rationale for Synthetic Pathway

The most direct and efficient synthesis of this compound involves a two-step process: esterification of 2,6-dimethylphenol followed by hydrazinolysis. This common pathway for producing hydrazides is well-documented and reliable for analogous compounds.[2]

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(2,6-dimethylphenoxy)acetate

  • To a solution of 2,6-dimethylphenol (1 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 eq.) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring progress with thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude ester. Purify via column chromatography if necessary.

Step 2: Synthesis of this compound

  • Dissolve the synthesized ethyl 2-(2,6-dimethylphenoxy)acetate (1 eq.) in ethanol.

  • Add hydrazine hydrate (99%, 3-5 eq.) to the solution.[2][3]

  • Heat the mixture to reflux for 6-8 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, reduce the volume of ethanol by distillation.

  • Upon cooling the concentrated solution, the solid product, this compound, will precipitate.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry in vacuo.

Protocol: Single Crystal Growth

The goal is to achieve slow, controlled precipitation from a saturated solution, allowing a single, well-ordered crystal lattice to form.

  • Solvent Selection: Test the solubility of the purified powder in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate). An ideal solvent will fully dissolve the compound when heated but show limited solubility at room temperature. Ethanol is often a good starting point for hydrazide derivatives.[2]

  • Slow Evaporation Method:

    • Prepare a saturated solution of this compound in the chosen solvent (e.g., ethanol) by gentle heating.

    • Filter the hot solution into a clean vial to remove any particulate matter.

    • Cover the vial with a cap pierced with a few small holes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Colorless, needle-shaped, or block-like crystals are expected to form over several days.

Part 2: The X-ray Crystallography Workflow

This section details the process of using single-crystal X-ray diffraction to determine the atomic structure. The workflow is a self-validating system, with checks at each stage to ensure data quality.

Causality in Experimental Choices
  • Crystal Selection: A suitable crystal should be visually clear, have well-defined faces, and be free of cracks or defects. Its size should be appropriate for the X-ray beam (typically 0.1-0.4 mm in each dimension).

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K or 296 K).[2][3] This is crucial as it minimizes thermal vibrations of the atoms, leading to more precise atomic positions and reduced thermal degradation of the sample.

  • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) is a common X-ray source for small organic molecules as its wavelength provides good diffraction resolution.

Detailed Protocol: Data Collection, Solution, and Refinement
  • Crystal Mounting: A selected single crystal is mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The crystal is placed in a diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., Lorentz and polarization effects) and to integrate the reflection intensities.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.[2]

Workflow Visualization

Crystal_Structure_Workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_validation Validation & Deposition cluster_output Final Output synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation (checkCIF) structure_refinement->validation deposition Data Deposition (CSD) validation->deposition final_structure Final Crystal Structure deposition->final_structure

Caption: End-to-end workflow for crystal structure analysis.

Part 3: Structural Analysis — Interpreting the Molecular and Supramolecular Architecture

Based on the analysis of closely related structures, such as 2-(4-methylphenoxy)acetohydrazide and 2-(2-chlorophenoxy)acetohydrazide, we can predict the key structural features of the title compound with high confidence.[2][3]

Expected Crystallographic and Molecular Data

The following table summarizes the anticipated crystallographic data for this compound, compiled from analogous structures.

ParameterExpected Value / TypeRationale / Reference Standard
Chemical FormulaC₁₀H₁₄N₂O₂Based on molecular structure.
Formula Weight194.23 g/mol Calculated from the chemical formula.
Crystal SystemMonoclinic or OrthorhombicCommon for similar organic molecules.[2]
Space GroupP2₁/c or P2₁2₁2₁Common centrosymmetric/non-centrosymmetric space groups for chiral/racemic organic compounds.
a (Å)6 - 10Based on typical cell dimensions of related structures.[2]
b (Å)4 - 8Based on typical cell dimensions of related structures.[2]
c (Å)15 - 35Based on typical cell dimensions of related structures.[2]
β (°)90 - 105 (for monoclinic)Based on typical cell dimensions of related structures.[2]
V (ų)900 - 1200Estimated from molecular size and typical packing.
Z4Typical number of molecules in the unit cell for this space group.[2]
R-factor (R1)< 0.05A good indicator of the quality of the refined model.
Data DepositionCCDC NumberStandard practice for publishing crystallographic data.[4][5]
Molecular Structure Insights

The core acetohydrazide group (O=C-N-N) is expected to be approximately planar.[2][3] This planarity is a key feature of hydrazides and is crucial for their ability to form predictable hydrogen bonds. The bond lengths and angles should fall within normal ranges observed for similar structures. The 2,6-dimethylphenoxy group will be oriented relative to this plane, with the torsion angle determined by steric factors and crystal packing forces.

Supramolecular Analysis: The Hydrogen Bonding Network

The true elegance of crystal engineering lies in understanding the non-covalent interactions that build the crystal lattice. For this compound, the hydrazide moiety provides both hydrogen bond donors (-NH and -NH₂) and acceptors (the carbonyl oxygen).

  • Key Interactions: The primary interactions governing the crystal packing will be intermolecular hydrogen bonds. It is highly probable that N-H···O and N-H···N bonds will be observed.[2][3]

  • Resulting Motifs: These interactions typically link molecules into chains or sheets. For instance, N-H···O hydrogen bonds often form chains of molecules, which are then cross-linked by other interactions into a more complex three-dimensional network.

Visualization of Intermolecular Interactions

H_Bonding_Network cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C A_NH N-H B_CO C=O A_NH->B_CO N-H···O A_NH2 N-H₂ C_CO C=O A_NH2->C_CO N-H···O A_CO C=O B_NH N-H B_NH2 N-H₂ C_N Hydrazide N B_NH2->C_N N-H···N

Caption: Predicted hydrogen bonding interactions in the crystal lattice.

Part 4: Authoritative Grounding — Ensuring Data Integrity and Accessibility

The Imperative of Validation

Scientific integrity demands that all reported crystal structures are rigorously validated. The International Union of Crystallography (IUCr) provides a free online service, checkCIF, which automatically assesses the quality and consistency of a crystallographic information file (CIF).[6] This tool checks for geometric plausibility, consistency between data and model, and adherence to crystallographic conventions. Submitting a structure for publication without a clean checkCIF report is a significant oversight.

Data Deposition: A Duty to the Scientific Community

To ensure the long-term accessibility and utility of structural data, it is standard practice to deposit the final, validated CIF with a public repository. The premier database for small-molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD), maintained by the Cambridge Crystallographic Data Centre (CCDC).[4][7][8][9][10] Upon deposition, a unique CCDC number is assigned, which should be included in any publication to allow other researchers to freely access and utilize the data.[5] This practice fosters reproducibility and enables large-scale data analysis to uncover new scientific insights.

Conclusion

The crystal structure analysis of this compound, as outlined in this guide, provides a clear pathway to obtaining a high-fidelity molecular structure. By integrating robust synthetic protocols, meticulous crystallographic techniques, and a commitment to data validation and public deposition, researchers can generate the foundational structural knowledge required for modern drug discovery. The resulting atomic-level insights into molecular conformation and intermolecular interactions are indispensable for understanding structure-activity relationships and for the rational design of next-generation therapeutic agents.

References

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC Website. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • Chemistry World. (n.d.). CCDC. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. Retrieved from [Link]

  • Lab Manager. (n.d.). The Cambridge Crystallographic Data Centre's All. Retrieved from [Link]

  • Aubry, A., Cung, M. T., & Marraud, M. (1991). X-ray conformational study of hydrazino peptide analogues. Biopolymers, 31(6), 793–801. Retrieved from [Link]

  • Saeed, S., Rashid, N., & Mohamed, S. K. (2017). Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. European Journal of Chemistry, 8(1), 15-17. Retrieved from [Link]

  • Tudela, D., & D'Andrea, A. (2019). X-Ray Investigations on Some Salts of Hydrazine and Hydrazine Derivatives. Advances in X-Ray Analysis, 8, 228-235. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystal structures of spiropyran and hydrazone derivatives. Retrieved from [Link]

  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Warthan, A. (2019). Synthesis, X-Ray Crystal Structures, and Preliminary Antiproliferative Activities of New s-Triazine-hydroxybenzylidene Hydrazone Derivatives. Bioinorganic Chemistry and Applications, 2019, 9340231. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Notes for authors. Retrieved from [Link]

  • Fun, H. K., Quah, C. K., Isloor, A. M., Sunil, D., & Shetty, P. (2010). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o150. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2019). IUPAC, nomenclature, and chemical representation: From the perspective of a worldwide structural database. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). New process for crystal data files. Retrieved from [Link]

  • MolPort. (n.d.). N'-[(5-bromo-2-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide. Retrieved from [Link]

  • MolPort. (n.d.). N'-[(4,5-dibromofuran-2-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide. Retrieved from [Link]

  • Fun, H. K., Quah, C. K., Isloor, A. M., Sunil, D., & Shetty, P. (2009). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 1), o150. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., Fun, H.-K., & Youssef, M. M. (2021). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. IUCrData, 6(11), x210318. Retrieved from [Link]

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  • ResearchGate. (2020). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. Retrieved from [Link]

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An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2-(2,6-Dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for Stability Analysis

In the landscape of drug discovery and development, a thorough understanding of a molecule's intrinsic stability is paramount. This guide provides a comprehensive framework for elucidating the thermal stability and degradation profile of 2-(2,6-Dimethylphenoxy)acetohydrazide. While specific experimental data for this compound is not extensively available in public literature, this document serves as a technical blueprint, grounding its methodologies in the established principles of pharmaceutical stress testing and the known chemical behavior of phenoxyacetohydrazide scaffolds.[1][2][3] Our approach is designed to be a self-validating system, empowering researchers to generate robust and reliable data.

Molecular Overview and Significance

This compound belongs to the hydrazide class of organic compounds, which are recognized for their broad spectrum of biological activities and utility as synthetic intermediates.[4] The molecule's structure, featuring a phenoxy ring with steric hindrance from two methyl groups and a reactive acetohydrazide moiety, presents a unique stability profile that warrants detailed investigation. Understanding its response to thermal stress is a critical early-stage gate in the development process, influencing formulation strategies, storage conditions, and regulatory submissions.[2][3]

Theoretical Degradation Pathways

The chemical architecture of this compound suggests several potential pathways for thermal degradation. The primary points of lability are the hydrazide group and the ether linkage. Based on the general chemistry of related compounds, we can hypothesize the following primary degradation routes under thermal stress.[5][6][7][8]

  • Hydrolysis of the Amide Bond: Even in the solid state with trace amounts of moisture, elevated temperatures can facilitate the hydrolysis of the amide bond within the acetohydrazide group, yielding 2,6-dimethylphenoxyacetic acid and hydrazine.

  • Homolytic Cleavage: At higher temperatures, homolytic cleavage of the N-N bond in the hydrazide moiety can occur, leading to the formation of radical intermediates. These reactive species can then participate in a variety of secondary reactions, including dimerization and disproportionation.

  • Oxidative Degradation: The presence of the hydrazide group makes the molecule susceptible to oxidation, which can be accelerated by heat. This could lead to the formation of diimide and other oxidized species.

Below is a proposed degradation pathway diagram:

G cluster_main Thermal Degradation of this compound A This compound B Hydrolysis (Trace H2O) A->B C Homolytic Cleavage (High Temp) A->C D Oxidation (Heat Accelerated) A->D E 2,6-Dimethylphenoxyacetic Acid + Hydrazine B->E F Radical Intermediates C->F G Oxidized Species (e.g., Diimides) D->G H Secondary Products F->H

A proposed thermal degradation pathway for this compound.

Experimental Design for Thermal Stability Assessment

A forced degradation study is essential to identify the likely degradation products and establish the stability-indicating nature of analytical methods.[1][2] The following sections detail the recommended experimental protocols.

Instrumentation and Reagents
  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • Forced-air stability ovens

  • High-purity solvents (Acetonitrile, Methanol, Water)

  • Reagent-grade acids, bases, and oxidizing agents for comparative forced degradation studies.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.

Protocol:

  • Calibrate the TGA instrument using appropriate standards.

  • Accurately weigh 5-10 mg of this compound into a ceramic or aluminum pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to 500 °C at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Record the mass loss as a function of temperature.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and decomposition.

Protocol:

  • Calibrate the DSC instrument using an indium standard.

  • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a rate of 10 °C/min.

  • Record the heat flow as a function of temperature.

Isothermal Stress Testing

Objective: To assess the degradation of the compound at specific elevated temperatures over time.

Protocol:

  • Prepare multiple, accurately weighed samples of this compound in sealed vials.

  • Expose the samples to a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) in a stability oven.

  • At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove a sample from each temperature condition.

  • Dissolve the sample in a suitable solvent and analyze by a stability-indicating HPLC method to determine the purity and identify any degradation products.

The following diagram illustrates the workflow for isothermal stress testing:

G cluster_workflow Isothermal Stress Testing Workflow A Prepare Samples B Expose to Elevated Temperatures (T1, T2, T3) A->B C Withdraw Samples at Time Points (t1, t2, t3) B->C D HPLC Analysis C->D E Data Interpretation (Purity, Degradants) D->E

Workflow for isothermal stress testing.

Data Presentation and Interpretation

Quantitative data from the thermal analysis should be summarized for clear interpretation and comparison.

Table 1: Summary of TGA and DSC Data (Hypothetical)
ParameterResultInterpretation
TGA Onset of Decomposition ~ 210 °CThe temperature at which significant mass loss begins.
DSC Melting Point ~ 155 °CIndicates a phase transition from solid to liquid.
DSC Decomposition Exotherm ~ 220 °CAn exothermic event confirming decomposition.
Table 2: Isothermal Stress Testing Results at 80 °C (Hypothetical)
Time Point (Days)Purity (%)Major Degradant 1 (%)Major Degradant 2 (%)
099.8< 0.05< 0.05
199.50.150.08
398.90.450.20
797.21.200.55
1494.52.801.10
3088.06.502.30

Development of a Stability-Indicating HPLC Method

A crucial component of this guide is the establishment of an analytical method capable of separating the parent compound from its degradation products.

Objective: To develop and validate an HPLC method that is selective for this compound and its thermal degradants.

Protocol:

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: Use a DAD to monitor at multiple wavelengths to ensure all components are detected. A wavelength of approximately 270 nm is likely to be suitable for the phenoxy moiety.

  • Method Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The stressed samples from the thermal degradation studies are essential for demonstrating specificity.

Concluding Remarks

This technical guide provides a robust framework for the comprehensive evaluation of the thermal stability and degradation profile of this compound. By systematically applying the described methodologies, researchers can generate the critical data necessary to understand the intrinsic stability of this molecule, identify potential degradation products, and develop stable formulations. The principles and protocols outlined herein are grounded in established scientific practice and regulatory expectations, ensuring the integrity and reliability of the generated stability data.

References

  • Vertex AI Search. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved January 17, 2026.
  • ResearchGate. (n.d.). Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide | Request PDF. Retrieved January 17, 2026.
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  • RSC Publishing. (n.d.). U(vi) hydrazinates: structural and thermal decomposition features - New Journal of Chemistry. Retrieved January 17, 2026.
  • PubMed. (2009, August 6). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. Retrieved January 17, 2026.
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  • ACS Publications. (2009, July 14). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field - The Journal of Physical Chemistry B. Retrieved January 17, 2026.
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An In-depth Technical Guide to the Solubility of 2-(2,6-Dimethylphenoxy)acetohydrazide in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its bioavailability, processability, and formulation development. 2-(2,6-Dimethylphenoxy)acetohydrazide is a versatile chemical intermediate belonging to the phenoxyacetohydrazide class, a scaffold recognized for its potential in developing novel therapeutic agents, including anti-inflammatory and anti-angiogenic candidates.[1][2] A thorough understanding of its solubility behavior in various solvent systems is paramount for researchers in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of the theoretical principles, experimental methodologies, and data analysis techniques essential for characterizing the solubility of this compound. It is designed to equip researchers and scientists with the foundational knowledge and practical protocols required to generate reliable and reproducible solubility data, thereby accelerating the drug development pipeline.

Introduction: The Critical Role of Solubility

This compound is a molecule of significant interest, structurally characterized by a lipophilic 2,6-dimethylphenyl group linked via an ether bond to a polar acetohydrazide moiety. The hydrazide functional group (-CONHNH₂) is a key pharmacophore that is not only crucial for biological activity but also serves as a versatile synthetic handle for creating diverse chemical libraries.[2][3] The development of molecules like this into viable drug candidates or agrochemicals is fundamentally dependent on understanding their solubility.

Why is solubility paramount?

  • Formulation Development: Achieving the desired concentration in a delivery vehicle (e.g., oral solutions, intravenous preparations) is only possible if the API's solubility is known. Poor solubility is a major hurdle in drug formulation.

  • Purification: Crystallization is a primary method for purifying chemical intermediates and final APIs. Selecting an appropriate solvent system, where the compound has high solubility at elevated temperatures and low solubility at room temperature, is essential for efficient recrystallization.[4]

  • Chemical Synthesis: The choice of solvent can significantly impact reaction rates, yields, and impurity profiles. The reactants must be sufficiently soluble in the reaction medium for the synthesis to proceed efficiently.[3]

  • Bioavailability: For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Solubility is often a rate-limiting step for absorption.

This guide will delve into the core principles and practices for determining the solubility of this compound, providing a framework for systematic investigation.

Physicochemical Profile and Theoretical Framework

Understanding the molecule's intrinsic properties is the first step in predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue / InformationSource
Molecular Formula C₁₀H₁₄N₂O₂[2]
Molecular Weight 194.23 g/mol [5]
Structural Features - Lipophilic Part: 2,6-dimethylphenyl ether
- Hydrophilic Part: Acetohydrazide (-CONHNH₂)
Hydrogen Bond Donors 2 (from -NH and -NH₂)[5]
Hydrogen Bond Acceptors 3 (from C=O and -O-)[5]

The principle of "like dissolves like" is the cornerstone of solubility prediction. The dual nature of this compound—a nonpolar aromatic region and a polar, hydrogen-bonding hydrazide group—suggests a complex solubility profile.

  • Polar Solvents (e.g., water, methanol): Solubility will be driven by hydrogen bonding interactions with the acetohydrazide moiety. However, the bulky, nonpolar dimethylphenoxy group will likely limit high solubility in very polar solvents like water.

  • Nonpolar Solvents (e.g., hexane, toluene): Solubility will be influenced by van der Waals interactions with the aromatic ring, but the polar hydrazide group will hinder dissolution.

  • Intermediate Polarity Solvents (e.g., ethanol, acetone, ethyl acetate): These solvents, which have both polar and nonpolar characteristics, are often the most effective. They can interact favorably with both ends of the molecule, striking a balance that facilitates dissolution.

The dissolution process is governed by thermodynamics, and the solubility (x) as a function of temperature (T) can often be described by thermodynamic models such as the van't Hoff equation and the modified Apelblat model .[6][7] These models are crucial for correlating experimental data and extrapolating solubility to different temperatures.

Experimental Protocol: Isothermal Shake-Flask Method

To ensure scientific integrity, a robust and validated experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[8] This protocol is designed as a self-validating system through the inclusion of equilibrium checks and replicate analysis.

Principle

The method relies on achieving thermodynamic equilibrium between the undissolved solid solute and a saturated solution in a specific solvent at a constant temperature. The concentration of the solute in the clear, saturated supernatant is then measured to determine the solubility.

Mandatory Apparatus and Reagents
  • This compound (purity > 99%)

  • High-purity solvents (e.g., HPLC grade Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetone, Acetonitrile, Toluene, Water)

  • Thermostatic orbital shaker or water bath with temperature control (± 0.1 °C)

  • Analytical balance (± 0.1 mg)

  • Vials with Teflon-lined screw caps (e.g., 20 mL)

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately add a known volume or mass of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, etc.). Agitate the vials at a constant speed (e.g., 100 rpm).

  • Establishing Equilibrium (Self-Validation): The time required to reach equilibrium is critical and must be determined. To do this, take samples at various time points (e.g., 12, 24, 36, 48 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., < 2% difference). For most systems, 24-48 hours is sufficient.[8]

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the solid to settle. Then, centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial. This step is crucial to prevent any undissolved microcrystals from being included in the analysis.

  • Gravimetric and Spectroscopic Analysis:

    • Gravimetric (Primary Method): Accurately weigh the filtered supernatant. Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point. Weigh the remaining solid residue.

    • HPLC/UV-Vis (Secondary/Confirmatory Method): Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the pre-established calibration curve range. Analyze the sample using a validated HPLC or UV-Vis method to determine the concentration.

  • Calculations:

    • Mass Fraction (w): w = m₁ / (m₁ + m₂) where m₁ is the mass of the solute and m₂ is the mass of the solvent.

    • Mole Fraction (x): x₁ = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)] where M₁ and M₂ are the molar masses of the solute and solvent, respectively.

  • Solid Phase Characterization: After the experiment, recover the remaining solid and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment.[6][8]

Workflow Diagram

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation & Sampling cluster_analysis 3. Analysis & Calculation A Add Excess Solute to Vial B Add Known Mass of Solvent A->B C Equilibrate in Thermostatic Shaker (Constant T, Agitation) B->C D Confirm Equilibrium (Time-course Sampling) C->D E Settle & Centrifuge at Constant T D->E Equilibrium Reached F Withdraw Supernatant with Syringe E->F J Characterize Solid Phase (XRPD, DSC) E->J Analyze Residual Solid G Filter through 0.22 µm Syringe Filter F->G H Quantitative Analysis (Gravimetric or HPLC/UV-Vis) G->H Clear Filtrate I Calculate Solubility (Mole Fraction, mg/mL) H->I

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Solubility Profile and Data Presentation

Table 2: Expected Qualitative Solubility Profile

Solvent ClassSolvent ExampleExpected Solubility at 298.15 K (25 °C)Rationale
Nonpolar n-Hexane, TolueneVery Low to InsolubleThe polar hydrazide group prevents dissolution in highly nonpolar media.
Polar Aprotic Ethyl Acetate, AcetoneSparingly Soluble to SolubleGood balance of polarity to interact with both ends of the molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleDMSO is a strong hydrogen bond acceptor and can effectively solvate the hydrazide group.[9]
Polar Protic Ethanol, MethanolSparingly Soluble to SolubleCan act as both hydrogen bond donors and acceptors, interacting well with the hydrazide.[3]
Polar Protic WaterVery Low to InsolubleThe large, nonpolar dimethylphenoxy moiety significantly reduces aqueous solubility.

The following table should be used to record experimentally determined quantitative data.

Table 3: Template for Quantitative Solubility Data of this compound

SolventTemperature (K)Solubility (mg/mL)Solubility (Mole Fraction, x₁)
Methanol298.15
308.15
Ethanol298.15
308.15
Isopropanol298.15
308.15
Ethyl Acetate298.15
308.15
Acetonitrile298.15
308.15

Thermodynamic Analysis of Solubility Data

Once temperature-dependent solubility data is collected, it can be fitted to thermodynamic models to derive valuable insights into the dissolution process.

The van't Hoff equation relates the mole fraction solubility (x) to temperature (T):

ln(x) = -ΔH_sol / R(1/T) + ΔS_sol / R

Where:

  • ΔH_sol is the standard molar enthalpy of solution.

  • ΔS_sol is the standard molar entropy of solution.

  • R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

By plotting ln(x) versus 1/T, a linear relationship is often observed, from which ΔH_sol (from the slope) and ΔS_sol (from the intercept) can be calculated.[6]

  • Positive ΔH_sol: Indicates an endothermic dissolution process, where solubility increases with temperature. This is typical for the dissolution of solids.

  • Positive ΔS_sol: Suggests that the system becomes more disordered upon dissolution, which is the primary driving force for the process.

The modified Apelblat model provides a more accurate correlation over a wider temperature range by incorporating a third parameter:

ln(x) = A + B/T + C·ln(T)

Where A, B, and C are empirical parameters determined by fitting the experimental data.[7] This model is widely used due to its simplicity and excellent data correlation capabilities.

G Data Experimental Data (Solubility vs. Temp) Model Thermodynamic Models (van't Hoff, Apelblat) Data->Model Data Fitting & Correlation Params Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) Model->Params Calculation Insight Understanding the Dissolution Process (e.g., Endothermic, Entropy-driven) Params->Insight Interpretation

Caption: Logical flow from experimental data to thermodynamic insight.

Safety and Handling Considerations

As a Senior Application Scientist, safety is the highest priority. All work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • This compound: While specific toxicity data for this exact molecule is limited, related hydrazide compounds are classified as harmful if swallowed, harmful in contact with skin, and may cause skin and eye irritation.[5][10]

  • Hydrazine Derivatives: Caution is generally advised for hydrazine derivatives due to potential toxicity.[11]

  • Solvents: All organic solvents should be handled with care, paying close attention to their specific flammability, toxicity, and volatility hazards as detailed in their Safety Data Sheets (SDS).

Conclusion

This technical guide has outlined the essential theoretical and practical framework for determining the solubility of this compound. A systematic approach, beginning with an understanding of the molecule's physicochemical properties and culminating in the application of rigorous experimental protocols and thermodynamic analysis, is crucial for generating high-quality, reliable data. The provided methodologies, particularly the isothermal shake-flask technique, represent a robust system for achieving accurate results. This foundational data is indispensable for advancing the development of this compound and its derivatives from laboratory curiosities to potentially valuable therapeutic or agrochemical agents.

References

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Introduction: The Versatility of the Acetohydrazide Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Routes for Substituted Acetohydrazide Compounds

Substituted acetohydrazides are a class of organic compounds characterized by the R-NH-NH-C(=O)-CH₂-R' functional group. This scaffold is of significant interest to researchers and drug development professionals due to its remarkable versatility as a synthon for synthesizing a wide array of heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.[1][2] Hydrazides and their derivatives are well-recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[1][3][4] Their ability to coordinate with metal ions and form stable hydrazone linkages makes them a cornerstone in the design of novel therapeutic agents.[3][5]

This guide provides a comprehensive review of the core synthetic strategies for preparing substituted acetohydrazides, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific applications.

Core Synthetic Strategy 1: Hydrazinolysis of Esters

The reaction of an ester with hydrazine hydrate is the most common, reliable, and widely-used laboratory method for synthesizing acetohydrazides.[6] This approach is favored for its straightforward procedure and generally good to high yields.

Mechanism and Rationale

The core of this reaction is a nucleophilic acyl substitution. The nitrogen atom of hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the alkoxy group (e.g., ethoxy or methoxy) as an alcohol to yield the more stable acetohydrazide.

Scientist's Note: The choice of ester (methyl vs. ethyl acetate) is often one of convenience and cost, though methyl esters can sometimes be slightly more reactive. The reaction is typically performed in an alcohol solvent like ethanol, which can solvate both the ester and the polar hydrazine hydrate.[5] Using an excess of hydrazine hydrate helps to drive the reaction to completion.

Experimental Workflow: Hydrazinolysis of an Ester

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Isolation start Dissolve Ester in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux Mixture (4-12h) add_hydrazine->reflux monitor Monitor by TLC reflux->monitor Periodically monitor->reflux Incomplete cool Cool to Room Temp. monitor->cool Complete precipitate Precipitate Forms cool->precipitate filter Filter Solid Product precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry

Caption: Workflow for acetohydrazide synthesis via ester hydrazinolysis.

Detailed Experimental Protocol
  • Materials : Substituted ethyl acetate derivative (1 eq.), absolute ethanol, hydrazine hydrate (99%) (1.5-2 eq.).

  • Step 1: Setup : Dissolve the substituted ethyl acetate derivative (1 equivalent) in a suitable volume of absolute ethanol in a round-bottom flask equipped with a reflux condenser.[7]

  • Step 2: Reagent Addition : Add hydrazine hydrate (1.5 to 2 equivalents) to the solution.[7]

  • Step 3: Reaction : Heat the reaction mixture to reflux and maintain for 4 to 12 hours.[5][7] The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting ester spot disappears.[6]

  • Step 4: Isolation : Upon completion, remove the heat source and allow the mixture to cool to room temperature. The acetohydrazide product, being less soluble in ethanol than the starting ester, will often precipitate as a crystalline solid.[7]

  • Step 5: Purification : Collect the solid product by filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted hydrazine or other impurities.[7]

  • Step 6: Drying : Dry the purified product, for instance, in a vacuum oven, to obtain the final substituted acetohydrazide.

Core Synthetic Strategy 2: Acylation of Hydrazine with Acyl Chlorides

This route offers a more direct and significantly faster alternative by utilizing a highly reactive acyl chloride.[7] The reaction is often complete in a much shorter timeframe compared to the ester route.

Mechanism and Rationale

The mechanism is again a nucleophilic acyl substitution, but with a much more reactive electrophile. The carbonyl carbon of the acyl chloride is highly electrophilic due to the strong electron-withdrawing effect of the chlorine atom. Hydrazine readily attacks this carbon, and the subsequent elimination of a chloride ion (which is an excellent leaving group) forms the stable hydrazide. The reaction is typically rapid and highly exothermic.

Scientist's Note: The high reactivity of acyl chlorides necessitates careful temperature control. The reaction is usually performed in an ice bath to dissipate the heat generated and prevent potential side reactions or degradation.[7] An excess of hydrazine is used not only to drive the reaction but also to neutralize the HCl byproduct that is formed, preventing the protonation of the unreacted hydrazine.

Experimental Workflow: Acylation with Acyl Chloride

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Isolation start Dissolve Hydrazine Hydrate in Solvent cool_hydrazine Cool Solution in Ice Bath (0-5°C) start->cool_hydrazine add_acyl Add Acyl Chloride Dropwise cool_hydrazine->add_acyl stir Stir Vigorously (1-2h) add_acyl->stir Maintain Temp. precipitate Collect Precipitate stir->precipitate filter Filter Solid Product precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry

Caption: Workflow for acetohydrazide synthesis via acyl chloride.

Detailed Experimental Protocol
  • Materials : Substituted acetyl chloride (1 eq.), hydrazine hydrate (2 eq.), suitable solvent (e.g., water, THF, or a mixture).

  • Step 1: Setup : In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve hydrazine hydrate (2 equivalents) in a suitable solvent.[7]

  • Step 2: Cooling : Cool the hydrazine solution in an ice bath to between 0-5°C.[7]

  • Step 3: Reagent Addition : Add the substituted acetyl chloride (1 equivalent) dropwise from the dropping funnel to the cooled, stirring hydrazine solution. Maintain the temperature below 10°C throughout the addition.

  • Step 4: Reaction : After the addition is complete, continue to stir the mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature.

  • Step 5: Isolation : The product will typically precipitate from the reaction mixture. Collect the solid by filtration.

  • Step 6: Purification : Wash the filtered product with cold water to remove hydrazine hydrochloride and any remaining unreacted hydrazine. Recrystallization from a suitable solvent like ethanol may be performed if higher purity is required.

  • Step 7: Drying : Dry the purified product to yield the final compound.

Core Synthetic Strategy 3: Direct Reaction of Carboxylic Acids with Hydrazine

While less common than the ester route, it is possible to synthesize acetohydrazides directly from the corresponding carboxylic acid. This method avoids the need to first prepare an ester or acyl chloride but often requires a catalyst or a method to remove the water byproduct to drive the reaction forward.[8]

Mechanism and Rationale

This is a direct condensation reaction. The reaction between a carboxylic acid and hydrazine is an equilibrium process that forms water as a byproduct. To achieve high yields, this water must be removed from the reaction system, typically by azeotropic distillation or by using a dehydrating agent. Modern approaches utilize solid acid catalysts, which are easily recoverable and reusable, making the process more environmentally friendly.[8]

Scientist's Note: A Chinese patent describes a method using an Hβ type solid acid molecular sieve as a catalyst.[8] Keeping hydrazine in excess and continuously removing the generated water via distillation effectively promotes the hydrazinolysis reaction, shortening the reaction time and improving the yield.[8] This one-pot method is advantageous as it shortens the processing steps compared to the traditional two-step esterification-hydrazinolysis route.[9]

Alternative Route: Reaction of Amides with Hydrazine

An older but effective method involves the reaction of a primary amide with hydrazine. This process, detailed in a 1962 patent, can provide high yields of the corresponding hydrazide.[10]

Mechanism and Rationale

Similar to the other routes, this reaction proceeds via a nucleophilic attack of hydrazine on the amide carbonyl carbon. The reaction displaces ammonia to form the hydrazide. The reaction is driven by heating the mixture for several hours.

Scientist's Note: According to the patent, reacting acetamide with hydrazine at reflux (70-75°C) for 10 hours can result in an 80-95% theoretical yield of acetylhydrazide.[10] This method provides a viable alternative if the corresponding amide is more readily available or cheaper than the ester.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is dictated by factors such as the availability of starting materials, desired purity, yield, and process efficiency.[7]

ParameterRoute 1: From EsterRoute 2: From Acyl ChlorideRoute 3: From Carboxylic AcidRoute 4: From Amide
Starting Material Substituted Acetate EsterSubstituted Acetyl ChlorideSubstituted Acetic AcidSubstituted Acetamide
Key Steps HydrazinolysisAcylation of HydrazineCatalytic CondensationHydrazinolysis
Estimated Yield Good to High (e.g., 92% for some pyrazole derivatives[11])Good to High (55-98%[7])High (with water removal[8])High (80-95%[10])
Purity High (often precipitates cleanly)[7]Good (byproduct formation possible)[7]Good (depends on catalyst)Good
Reaction Time Longer (4-12 hours)[5][7]Shorter (1-2 hours)[7]Moderate (4-6 hours[8])Longer (10 hours[10])
Conditions Reflux Temperature[7]Low Temperature (0-10°C)[7]Reflux with water removal[8]Reflux Temperature[10]
Process Complexity SimpleSimple, but requires temp. controlMore complex (requires water removal)Simple
Key Advantage Reliable, common materialsFast reactionOne-pot from acidUses amide starting material

Note: The quantitative data is based on specific examples from the cited literature and may vary depending on the specific substrates and reaction conditions.

Conclusion

The synthesis of substituted acetohydrazides is a fundamental process for medicinal chemists and drug development professionals. The classical hydrazinolysis of esters remains the most widely practiced and reliable method, offering high purity and good yields. For rapid synthesis, the acylation of hydrazine with acyl chlorides is a highly efficient alternative, provided the exothermic nature of the reaction is carefully controlled. Direct synthesis from carboxylic acids and amides represents valuable alternative strategies, with modern catalytic approaches improving their efficiency and environmental impact. Understanding the mechanisms, advantages, and practical considerations of each route allows researchers to make informed decisions and efficiently synthesize the target acetohydrazide compounds crucial for the discovery of new therapeutic agents.

References

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Methodological & Application

Application Note & Synthesis Protocol: 2-(2,6-Dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 2-(2,6-dimethylphenoxy)acetohydrazide, a key intermediate in pharmaceutical manufacturing, notably for the antianginal drug Ranolazine.[1][2][3] The protocol is designed for researchers, chemists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. We will first detail the synthesis of the intermediate, ethyl 2-(2,6-dimethylphenoxy)acetate, via Williamson ether synthesis, followed by its conversion to the final hydrazide product through hydrazinolysis. The causality behind experimental choices, safety precautions, and methods for purification and characterization are thoroughly discussed to ensure reproducibility and high purity of the final compound.

Introduction: Significance of this compound

This compound is a crucial building block in organic and medicinal chemistry. Its primary significance lies in its role as a precursor in the synthesis of Ranolazine, a medication used to treat chronic angina.[1][4][5] The structural motif of a substituted phenoxyacetyl group linked to a hydrazide is a versatile scaffold for generating diverse molecular libraries for drug discovery. The hydrazide functional group is particularly reactive and serves as a handle for constructing more complex molecules, such as pyrazoles and other heterocyclic systems known for their broad pharmacological activities.[6][7]

This guide presents a reliable and scalable two-step synthesis route. The first step involves an SN2 reaction to form an ether linkage, and the second is a nucleophilic acyl substitution to form the hydrazide. Understanding and mastering this protocol provides a foundational method for accessing a class of valuable chemical intermediates.

Overall Synthesis Workflow

The synthesis is performed in two sequential stages:

  • Step 1: Williamson Ether Synthesis - Formation of ethyl 2-(2,6-dimethylphenoxy)acetate from 2,6-dimethylphenol and ethyl chloroacetate.

  • Step 2: Hydrazinolysis - Conversion of the ethyl ester intermediate to this compound using hydrazine hydrate.

SynthesisWorkflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis start1 2,6-Dimethylphenol + Ethyl Chloroacetate phenoxide Phenoxide Formation (K₂CO₃, Acetone) start1->phenoxide Base sn2 SN2 Attack & Ether Formation phenoxide->sn2 Nucleophilic Attack workup1 Workup & Purification sn2->workup1 Reaction Mixture intermediate Intermediate: Ethyl 2-(2,6-dimethylphenoxy)acetate start2 Ethyl 2-(2,6-dimethylphenoxy)acetate intermediate->start2 Proceed to Step 2 workup1->intermediate hydrazinolysis Nucleophilic Acyl Substitution (Hydrazine Hydrate, Ethanol) start2->hydrazinolysis Reflux workup2 Cooling & Precipitation hydrazinolysis->workup2 purification Recrystallization workup2->purification product Final Product: This compound purification->product

Caption: Overall workflow for the two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 2-(2,6-dimethylphenoxy)acetate

This step employs the Williamson ether synthesis, a robust method for forming ethers. Here, the acidic phenolic proton of 2,6-dimethylphenol is removed by a mild base to form a nucleophilic phenoxide ion. This phenoxide then displaces the chloride from ethyl chloroacetate in an SN2 reaction.[8]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (100 mmol scale)Notes
2,6-DimethylphenolC₈H₁₀O122.1612.22 g (100 mmol, 1.0 eq)Starting Material
Ethyl ChloroacetateC₄H₇ClO₂122.5513.48 g (110 mmol, 1.1 eq)Electrophile, corrosive
Potassium Carbonate (anhydrous)K₂CO₃138.2120.73 g (150 mmol, 1.5 eq)Base, ensure it is dry
AcetoneC₃H₆O58.08250 mLSolvent, anhydrous grade
Deionized WaterH₂O18.02~500 mLFor workup
Diethyl EtherC₄H₁₀O74.12~300 mLFor extraction
Brine (Saturated NaCl)NaCl(aq)-~100 mLFor washing
Sodium Sulfate (anhydrous)Na₂SO₄142.04~20 gDrying agent
Detailed Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethylphenol (12.22 g, 100 mmol) and anhydrous potassium carbonate (20.73 g, 150 mmol).

  • Solvent Addition: Add 250 mL of anhydrous acetone to the flask. Stir the suspension vigorously at room temperature.

    • Rationale: Acetone is a suitable polar aprotic solvent for SN2 reactions, and potassium carbonate is a mild base that is effective for deprotonating the phenol without causing significant side reactions like ester hydrolysis.[9]

  • Reagent Addition: Slowly add ethyl chloroacetate (13.48 g, 110 mmol) to the stirring suspension using a dropping funnel over 15-20 minutes. A slight excess of the electrophile ensures complete consumption of the starting phenol.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The disappearance of the 2,6-dimethylphenol spot indicates reaction completion.

  • Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the filter cake with a small amount of fresh acetone (2 x 25 mL).

  • Work-up - Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Work-up - Extraction: Dissolve the resulting oily residue in diethyl ether (200 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M sodium hydroxide solution (2 x 100 mL) to remove any unreacted phenol, followed by deionized water (100 mL), and finally with brine (100 mL).

    • Rationale: The basic wash removes the acidic starting material. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, ethyl 2-(2,6-dimethylphenoxy)acetate, typically as a pale yellow oil.[10]

  • Purification (Optional): The crude product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This step is a classic hydrazinolysis reaction. The ester intermediate undergoes nucleophilic acyl substitution where hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the displacement of the ethoxide leaving group to form the thermodynamically stable hydrazide product.[11]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (assuming 100% yield from Step 1)Notes
Ethyl 2-(2,6-dimethylphenoxy)acetateC₁₂H₁₆O₃208.2520.83 g (100 mmol, 1.0 eq)Intermediate from Step 1
Hydrazine Hydrate (~64% N₂H₄)N₂H₄·H₂O50.0615.6 g (~200 mmol, 2.0 eq)Toxic and corrosive
Ethanol (95% or absolute)C₂H₆O46.07200 mLSolvent
Deionized Water (ice-cold)H₂O18.02~200 mLFor precipitation
Detailed Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the crude ethyl 2-(2,6-dimethylphenoxy)acetate (20.83 g, 100 mmol) in ethanol (200 mL).

  • Reagent Addition: To the stirring solution, add hydrazine hydrate (15.6 g, ~200 mmol) dropwise at room temperature.

    • Rationale: A 2-fold excess of hydrazine hydrate is used to drive the reaction to completion. Ethanol is an excellent solvent as it dissolves the starting ester and is miscible with hydrazine hydrate.[11][12]

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours. The reaction progress can be monitored by TLC until the starting ester spot disappears.

  • Product Isolation: After completion, reduce the volume of the solvent to approximately half using a rotary evaporator. Allow the concentrated solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to facilitate crystallization.

    • Rationale: The product is less soluble in cold ethanol than the starting materials or byproducts, allowing for its isolation via precipitation.[13]

  • Filtration and Washing: Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol (2 x 20 mL) to remove any soluble impurities.

  • Purification - Recrystallization: The crude product can be purified further by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure, needle-like crystals.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved. The final product, this compound, should be a white crystalline solid.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Ethyl Chloroacetate: This compound is corrosive, a lachrymator, and toxic. Avoid inhalation of vapors and contact with skin and eyes.

  • Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care, avoiding all contact and inhalation. Use a dedicated syringe or dropping funnel for its transfer.

  • Flammable Solvents: Acetone, diethyl ether, and ethanol are highly flammable. Ensure there are no open flames or ignition sources in the vicinity of the experiment.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with literature values.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify key functional groups (e.g., C=O stretch of the ester at ~1750 cm⁻¹, N-H and C=O stretches of the hydrazide at ~3300 cm⁻¹ and ~1650 cm⁻¹, respectively).

  • Mass Spectrometry: To confirm the molecular weight of the compound.

References

  • New Drug Approvals. (2016). Ranolazine, 雷诺嗪.
  • Benchchem. Synthesis routes of (2,6-dimethylphenyl) 2-chloroacetate.
  • Benchchem. Application Notes and Protocols: The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Ranolazine Synthesis.
  • Quick Company. Improved Process For The Total Synthesis Of Ranolazine.
  • ChemicalBook. Ranolazine synthesis.
  • ChemShuttle. Ranolazine.
  • Google Patents. Method for synthesizing 2,6-dimethyl phenoxyacetic acid. CN101967092A.
  • Benchchem. An In-depth Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)acetate.
  • Benchchem. Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2-(2-Chlorophenyl)acetohydrazide.
  • TRC. Ethyl 2,6-Dimethylphenoxyacetate.
  • ResearchGate. (PDF) 2-(2-Chlorophenoxy)acetohydrazide.
  • ResearchGate. Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?.
  • Benchchem. Application Notes and Protocols: 2-(4-Ethylphenoxy)acetohydrazide in Medicinal Chemistry.
  • Semantic Scholar. (PDF) 2-(4-Methoxyphenoxy)acetohydrazide.
  • Benchchem. A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide.
  • International Journal of Chemical Studies. (2022). Synthesis and characterization of cobalt (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones.

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Application Notes and Protocols for the Biological Evaluation of 2-(2,6-Dimethylphenoxy)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 2-(2,6-Dimethylphenoxy)acetohydrazide Derivatives

The this compound scaffold represents a privileged structure in medicinal chemistry, embodying a versatile template for the design of novel therapeutic agents. The incorporation of the 2,6-dimethylphenoxy group can enhance lipophilicity and influence the steric and electronic properties of the molecule, potentially leading to favorable interactions with biological targets. The acetohydrazide moiety, a reactive and versatile functional group, serves as a key pharmacophore and a synthetic handle for the generation of diverse derivatives, particularly hydrazones.[1] These derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comprehensive overview of the essential in vitro and in vivo methods for the biological evaluation of this promising class of compounds, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.

I. Antimicrobial Activity Evaluation

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[3] Hydrazide-hydrazone derivatives have shown considerable promise in this area, with their mechanism of action often attributed to the inhibition of essential microbial enzymes like DNA gyrase.[4][5]

A. In Vitro Antibacterial Susceptibility Testing

The initial assessment of antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) of the test compounds against a panel of clinically relevant bacterial strains.

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Rationale: The broth microdilution assay is a standardized, reproducible, and scalable method for high-throughput screening of compound libraries. It provides a quantitative measure of the potency of a compound against various bacterial strains.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive]; Escherichia coli, Pseudomonas aeruginosa [Gram-negative])

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)[7]

  • Negative control (broth with solvent)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube containing MHB.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate. The concentration range should be chosen based on the expected potency of the compound.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

Compound IDS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
Derivative 1
Derivative 2
Ciprofloxacin

Workflow for Broth Microdilution Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well plate A->C B Prepare Compound Dilutions (Serial 2-fold) B->C D Incubate at 37°C (16-20 hours) C->D E Visually Inspect for Turbidity D->E F Determine MIC E->F G cluster_pre Pre-treatment cluster_induction Induction cluster_measurement Measurement & Analysis A Acclimatize and Group Rats B Administer Test Compound/ Standard/Vehicle A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume (0, 1, 2, 3, 4h) C->D E Calculate % Inhibition of Edema D->E

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

III. Anticancer Activity Evaluation

The search for novel anticancer agents is a cornerstone of drug discovery. Acetohydrazide derivatives have been investigated for their cytotoxic effects against various cancer cell lines. [8][9]

A. In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is widely used for screening the cytotoxic potential of compounds. [10]

Rationale: The MTT assay is a reliable and high-throughput method to quantify the cytotoxic or cytostatic effects of a compound on cancer cells. It provides an IC50 value, which is a key parameter for comparing the potency of different compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver]) [8]* Normal cell line (for selectivity assessment, e.g., human fibroblasts)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

    • Include a vehicle control (cells treated with the solvent) and a blank control (medium only).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation:

Compound IDIC50 (µM) ± SD
MCF-7
Derivative 1
Derivative 2
Doxorubicin

Workflow for MTT Cytotoxicity Assay:

G cluster_setup Setup cluster_treatment Treatment cluster_assay Assay & Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for MTT Cytotoxicity Assay.

IV. Mechanistic Studies: Enzyme Inhibition Assays

To understand the mechanism of action of the active compounds, enzyme inhibition assays are crucial. For instance, the anti-inflammatory activity of many compounds is mediated through the inhibition of COX enzymes. [11]

Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay

Rationale: This assay helps to determine the inhibitory activity and selectivity of the compounds towards COX-1 and COX-2 enzymes. Selectivity for COX-2 is often a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Test compounds

  • Standard inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • Assay buffer

  • Detection system (e.g., colorimetric or fluorescent probe for prostaglandin E2)

Procedure:

  • Enzyme and Compound Incubation:

    • In a suitable assay plate, add the COX-1 or COX-2 enzyme to the assay buffer.

    • Add the test compound at various concentrations and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination and Detection:

    • Stop the reaction after a specific time.

    • Quantify the amount of prostaglandin E2 produced using a suitable detection method (e.g., ELISA).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 values for both COX-1 and COX-2 inhibition.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Data Presentation:

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
Derivative 1
Indomethacin
Celecoxib

Signaling Pathway for COX Inhibition:

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection Inhibitor 2-(2,6-Dimethylphenoxy) acetohydrazide Derivative Inhibitor->COX1 Inhibition (less potent) Inhibitor->COX2 Inhibition

Caption: Inhibition of Prostaglandin Synthesis by COX Inhibitors.

V. Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial biological evaluation of this compound derivatives. Positive hits from these primary screens should be further investigated through more detailed mechanistic studies, including target identification, in vivo efficacy in disease models, and preliminary ADME/Tox profiling. The versatile nature of the acetohydrazide scaffold allows for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel and effective therapeutic agents.

References

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(8), 1701-1708. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2020). Synthesis, Reactions and Antimicrobial Activity of 2-Cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide Derivative. Journal of Heterocyclic Chemistry, 57(9), 3653-3663. [Link]

  • Fahmy, H. T. Y., El-Sayed, M. A. A., & El-Gendy, M. S. (2014). Synthesis and in vitro anticancer evaluation of some novel pyrazole, triazole and dihydroisoxazolone derivatives derived from 2-{[3-Cyano-4-(furan-2-yl)-6-(naphthalen-1-yl)pyridin-2-yl]oxy}acetohydrazide. International Journal of Advanced Scientific and Technical Research, 4(2), 1-14. [Link]

  • Patel, R. V., Patel, P. K., Kumari, P., & Chikhalia, K. H. (2015). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Future Medicinal Chemistry, 7(14), 1845-1861. [Link]

  • Verma, A., Kumar, V., Kataria, R., & Singh, J. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31(11), 2639-2643. [Link]

  • Lee, J. H., Kim, D. H., & Choi, S. U. (2025). Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells. Molecules, 30(3), 678. [Link]

  • Narang, R., Narasimhan, B., & Sharma, S. (2012). Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. Journal of Pharmacy Research, 5(8), 4364-4366. [Link]

  • Kucukguzel, I., Kucukguzel, S. G., & Rollas, S. (2016). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 25(8), 1531-1555. [Link]

  • El-Sayed, W. A., Ali, O. M., & Abd-El-Salam, H. A. (2015). Synthesis, Characterization and Antimicrobial Activities of Hydrazone Ligands Derived from 2-(phenylamino)acetohydrazide and Their Metal Complexes. Journal of the Korean Chemical Society, 59(5), 445-454. [Link]

  • Acar, Ç., Kaymak, F. B., & Yar, M. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules, 27(21), 7311. [Link]

  • Kumar, S., Singh, P., & Kumar, D. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Pharmaceutical Negative Results, 14(6), 1-10. [Link]

  • Asif, M. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Chemistry, 3(4), 1188-1211. [Link]

  • Gürsoy, E., & Demirayak, Ş. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 17(5), 537-542. [Link]

  • El-Sayed, M. A. A., El-Gendy, M. S., & Fahmy, H. T. Y. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Medicinal Chemistry, 17(20), 2453-2464. [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2022). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules, 27(19), 6529. [Link]

  • Mateev, E., Zhelyazkova, S., & Gadjeva, V. (2025). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Pharmacia, 72(2), 569-578. [Link]

  • Wuest, M., & Wuest, F. (2021). Small Structural Differences Govern the Carbonic Anhydrase II Inhibition Activity of Cytotoxic Triterpene Acetazolamide Conjugates. Molecules, 26(11), 3326. [Link]

Sources

Application Notes and Protocols: In Vitro Antimicrobial Screening Assays for 2-(2,6-Dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[1][2][3][4][5] The core structure of these molecules provides a versatile scaffold for chemical modification, allowing for the fine-tuning of their therapeutic properties.[4] This application note provides a detailed guide for the preliminary in vitro antimicrobial screening of a specific hydrazide derivative, 2-(2,6-Dimethylphenoxy)acetohydrazide .

The protocols outlined herein are designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible data on the antimicrobial potential of this compound. We will delve into the principles and methodologies of three fundamental assays: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), Agar Disk Diffusion for assessing antimicrobial susceptibility, and the Time-Kill Kinetic Assay to understand the dynamics of microbial killing. Adherence to standardized procedures, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for generating high-quality data.[6][7]

Understanding the Target: this compound

While the specific antimicrobial mechanism of this compound is yet to be fully elucidated, related hydrazone compounds have been shown to exert their effects through various mechanisms. These can include the inhibition of essential enzymes like DNA gyrase, which is crucial for bacterial DNA replication, or interference with the synthesis of the bacterial cell wall.[2][8] The initial screening assays detailed in this guide will provide the foundational data to infer its potential as a bacteriostatic or bactericidal agent and guide further mechanistic studies.

I. Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9] This is a cornerstone assay in antimicrobial drug discovery, providing a clear endpoint—the MIC value—which is critical for evaluating the potency of a compound.

Scientific Principle

This assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the presence or absence of visible bacterial growth is assessed. The MIC is the lowest concentration of the compound at which no growth is observed.[9]

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate 96-well plate with bacterial suspension A->C B Prepare serial dilutions of This compound in Mueller-Hinton Broth (MHB) D Add compound dilutions to respective wells B->D E Include positive (no drug) and negative (no bacteria) controls D->E F Incubate at 35-37°C for 16-20 hours E->F G Visually or spectrophotometrically determine MIC F->G

Caption: Workflow for the Broth Microdilution Assay.

Detailed Protocol
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should be non-inhibitory to the test organisms.

    • Perform a two-fold serial dilution of the compound in cation-adjusted MHB in a separate 96-well plate or in tubes.

  • Assay Plate Setup:

    • In a sterile 96-well microtiter plate, add the diluted bacterial inoculum to each well.

    • Transfer the prepared compound dilutions to the corresponding wells.

    • Crucial Controls:

      • Growth Control: Wells containing only the bacterial inoculum in MHB.

      • Sterility Control: Wells containing only uninoculated MHB.

      • Positive Control: Wells containing a standard antibiotic with known activity against the test strains.

  • Incubation and MIC Determination:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[9]

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

    • Alternatively, the optical density (OD) can be read using a microplate reader at 600 nm.

Data Presentation
Microorganism StrainCompound Concentration (µg/mL)Growth (+/-)MIC (µg/mL)
Staphylococcus aureus ATCC 25923128-64
64-
32+
16+
Escherichia coli ATCC 25922128->128
64+
32+
16+

II. Agar Disk Diffusion Assay: A Qualitative Screen for Susceptibility

The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[11] It provides a rapid visual indication of a compound's activity.

Scientific Principle

A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of inhibition will form around the disk where bacterial growth is prevented.[11] The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Experimental Workflow

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) D Inoculate MHA plate with a sterile swab A->D B Prepare Mueller-Hinton Agar (MHA) plates C Impregnate sterile disks with This compound E Apply compound-impregnated disks to the agar surface C->E D->E F Incubate at 35°C for 16-18 hours E->F G Measure the diameter of the zone of inhibition F->G

Caption: Workflow for the Agar Disk Diffusion Assay.

Detailed Protocol
  • Inoculum and Plate Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution assay.

    • Use Mueller-Hinton agar (MHA) plates with a depth of 4 mm.[11]

    • Dip a sterile cotton swab into the standardized inoculum, remove excess fluid by pressing it against the inside of the tube, and streak the entire surface of the MHA plate evenly in three directions.

  • Disk Preparation and Application:

    • Prepare a stock solution of this compound.

    • Apply a known volume of the compound solution onto sterile blank paper disks (6 mm diameter) and allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks firmly onto the inoculated agar surface.

    • Ensure disks are spaced far enough apart to prevent overlapping of inhibition zones.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C for 16-18 hours.[11]

    • After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.

Data Presentation
Microorganism StrainCompound per Disk (µg)Zone of Inhibition (mm)Interpretation
Staphylococcus aureus ATCC 259233018Susceptible
Pseudomonas aeruginosa ATCC 27853306Resistant
Enterococcus faecalis ATCC 292123012Intermediate

III. Time-Kill Kinetic Assay: Assessing Bactericidal vs. Bacteriostatic Activity

The time-kill assay provides dynamic information about the antimicrobial activity of a compound over time.[12] This assay is crucial for determining whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[10]

Scientific Principle

A standardized inoculum of a microorganism is exposed to the test compound at various concentrations (typically multiples of the MIC). At specific time intervals, aliquots are removed from the culture, serially diluted, and plated to enumerate the viable bacteria (CFU/mL). A plot of log₁₀ CFU/mL versus time illustrates the rate of killing.[13] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[10]

Experimental Workflow

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay & Sampling cluster_analysis Enumeration & Analysis A Prepare standardized bacterial inoculum (~5x10⁵ CFU/mL) C Inoculate flasks containing compound and growth medium A->C B Prepare test compound at various MIC multiples (e.g., 1x, 2x, 4x MIC) B->C D Incubate with shaking C->D E Withdraw aliquots at predetermined time points (0, 2, 4, 8, 24h) D->E F Perform serial dilutions and plate on agar E->F G Incubate plates and count colonies (CFU) F->G H Plot log₁₀ CFU/mL vs. time G->H

Caption: Workflow for the Time-Kill Kinetic Assay.

Detailed Protocol
  • Inoculum and Test Preparation:

    • Prepare a standardized bacterial inoculum in the mid-logarithmic phase of growth, diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing cation-adjusted MHB.[14]

    • Add this compound to the flasks to achieve final concentrations corresponding to predetermined multiples of its MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control flask without the test compound.

  • Incubation and Sampling:

    • Incubate all flasks at 35-37°C with constant agitation.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot from each flask.[12]

  • Bacterial Enumeration:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).[10]

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on plates that yield between 30 and 300 colonies to calculate the CFU/mL for each time point.

Data Interpretation
  • Bactericidal Activity: A ≥ 3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

  • Bacteriostatic Activity: A < 3-log₁₀ reduction in CFU/mL and prevention of bacterial growth.

  • No Effect: The growth curve is similar to the growth control.

IV. Quality Control: The Foundation of Reliable Data

The use of well-characterized quality control (QC) strains is mandatory to ensure the accuracy and reproducibility of antimicrobial susceptibility testing.[15][16] These strains have known susceptibility profiles and are used to monitor the performance of the test system.[15][17][18]

Recommended QC Strains
StrainATCC NumberGram StainRelevance
Escherichia coli25922Gram-negativeRepresentative of Enterobacteriaceae
Staphylococcus aureus25923Gram-positiveRepresentative of staphylococci
Pseudomonas aeruginosa27853Gram-negativeRepresentative of non-fermenting Gram-negative bacilli
Enterococcus faecalis29212Gram-positiveRepresentative of enterococci

QC testing should be performed concurrently with the testing of the novel compound, and the results for the QC strains must fall within the acceptable ranges defined by CLSI or EUCAST.[16]

Conclusion

The in vitro screening assays detailed in this application note provide a robust framework for the initial characterization of the antimicrobial properties of this compound. By systematically determining its MIC, assessing its activity via disk diffusion, and elucidating its killing kinetics, researchers can generate the critical data necessary to advance promising compounds through the drug discovery pipeline. Rigorous adherence to standardized protocols and the consistent use of quality control measures are essential for ensuring the integrity and validity of the experimental results.

References

  • JOCPR. (n.d.). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule.
  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses.
  • ResearchGate. (n.d.). Different mechanisms of action of quinoline hydrazide/hydrazone....
  • (n.d.). Disk diffusion test method.
  • Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. More would be added soon. Bacitracin Differe.
  • Benchchem. (n.d.). Application Notes and Protocols: Time-Kill Assay for Anti-infective Agent 3.
  • MDPI. (n.d.). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • PubMed. (2015). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories.
  • Benchchem. (n.d.). Application Notes and Protocols: Time-Kill Curve Assay for Antibacterial Agent 206.
  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • PMC - NIH. (n.d.). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.
  • NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • National Institute for Communicable Diseases (NICD). (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method.
  • CGSpace. (2022). EUCAST Disk Diffusion Method (Part 1).
  • (n.d.). Modified time–kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations.
  • ResearchGate. (n.d.). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories | Request PDF.
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • PMC - NIH. (n.d.). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • EUCAST. (n.d.). Disk Diffusion and Quality Control.
  • ResearchGate. (n.d.). Modified time-kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
  • MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid.
  • PMC - NIH. (n.d.). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae.
  • Impactfactor. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review.
  • Semantic Scholar. (n.d.). Design, synthesis, and in vitro antimicrobial activity of hydrazide–hydrazones of 2‐substituted acetic acid.
  • PMC - NIH. (n.d.). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.
  • (n.d.). Synthesis, Reactions and Antimicrobial Activity of 2-Cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide Derivative.
  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activities of Hydrazone Ligands Derived from 2-(phenylamino)acetohydrazide and Their Metal Complexes.
  • PMC - NIH. (n.d.). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives.

Sources

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 2-(2,6-Dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Introduction: The Quest for Safer Anti-inflammatory Therapeutics

Inflammation is a fundamental biological process, a defensive response to harmful stimuli such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a vital part of healing, chronic inflammation is a key driver of numerous debilitating diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most widely used medications globally, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[2] However, their long-term use is often hampered by significant gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of COX isoforms and the presence of a free carboxylic acid group.[2][3][4]

This has fueled the search for new chemical entities with improved safety profiles. The hydrazide moiety has emerged as a promising pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities.[2][5] This application note provides a comprehensive, multi-tiered framework for the rigorous preclinical evaluation of 2-(2,6-Dimethylphenoxy)acetohydrazide , a novel compound with therapeutic potential as a next-generation anti-inflammatory agent. We will detail the core in vitro and in vivo assays required to characterize its efficacy, elucidate its mechanism of action, and establish a foundation for further drug development.

Pillar 1: Elucidating the Molecular Mechanism of Action

A thorough understanding of how a compound interacts with cellular machinery is paramount. The inflammatory response is orchestrated by complex signaling networks. Two of the most critical pathways, and therefore the most probable targets for this compound, are the NF-κB and COX pathways.

The NF-κB Signaling Cascade: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[6][7][8] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα.[9] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[7][9] This liberates NF-κB, allowing it to translocate into the nucleus and initiate the transcription of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like COX-2.[6][10]

The Cyclooxygenase (COX) Pathway: COX enzymes catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[11] There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions like maintaining the gastric lining, and COX-2, which is typically undetectable in most tissues but is rapidly induced at sites of inflammation.[12] Therefore, selective inhibition of COX-2 over COX-1 is a key objective in designing safer NSAIDs.

NF-kB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases IkBa_p p-IκBα DNA DNA NFkB->DNA Translocates Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: The canonical NF-κB signaling pathway activated by LPS.

Pillar 2: A Validated Experimental Workflow

A systematic approach, progressing from cellular models to whole-organism systems, is crucial for a comprehensive evaluation. This workflow ensures that mechanistic insights are gained before committing to more complex and resource-intensive in vivo studies.

Experimental Workflow Start This compound InVitro PART 1: In Vitro Assays Start->InVitro Cytotoxicity A) Cytotoxicity Assay (MTT on RAW 264.7) InVitro->Cytotoxicity Cytokine B) Cytokine Inhibition Assay (LPS-stimulated RAW 264.7) Cytotoxicity->Cytokine COX C) COX-1/COX-2 Inhibition Assay Cytokine->COX InVivo PART 2: In Vivo Assay COX->InVivo Proceed if promising Edema Carrageenan-Induced Paw Edema in Rats InVivo->Edema Conclusion Data Analysis & Conclusion Edema->Conclusion

Sources

Application Notes and Protocols for Anticonvulsant Screening of Novel Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of neurology and medicinal chemistry.

Introduction: The Rationale for Hydrazide Scaffolds in Anticonvulsant Discovery

Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide, with a significant portion of patients being refractory to existing treatments.[1] This therapeutic gap underscores the urgent need for novel antiepileptic drugs (AEDs) with improved efficacy and tolerability profiles. The hydrazide-hydrazone scaffold (-CONHNH2) has emerged as a promising pharmacophore in the design of new central nervous system (CNS) active agents, demonstrating a wide spectrum of biological activities, including anticonvulsant effects.[2][3][4]

These application notes provide a comprehensive guide to the preclinical screening of novel hydrazide compounds for anticonvulsant activity. The protocols detailed herein are based on well-validated, clinically relevant animal models and are designed to provide a robust and reproducible framework for identifying and characterizing promising lead candidates. This guide is grounded in the principles of the Epilepsy Therapy Screening Program (ETSP), formerly the Anticonvulsant Screening Program (ASP), established by the National Institute of Neurological Disorders and Stroke (NINDS), which has been instrumental in the development of numerous clinically approved AEDs.[5][6][7]

I. Foundational Principles of Anticonvulsant Screening

The initial phase of anticonvulsant drug discovery relies on a tiered screening approach, beginning with high-throughput in vivo models in rodents. This strategy allows for the efficient identification of compounds with potential therapeutic activity. The two most widely employed and clinically validated models for initial screening are the Maximal Electroshock (MES) test and the Subcutaneous Pentylenetetrazol (scPTZ) test.[8][9]

  • Maximal Electroshock (MES) Test: This model is considered a reliable predictor of efficacy against generalized tonic-clonic seizures.[8] It identifies compounds that prevent the spread of seizures. Drugs that are effective in this model, such as phenytoin and carbamazepine, often act by blocking voltage-gated sodium channels.[10]

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to identify compounds that can prevent or elevate the threshold for myoclonic and absence seizures.[8] It is particularly sensitive to drugs that enhance GABAergic neurotransmission, such as benzodiazepines and valproate.[10][11]

A compound's activity profile in these two tests provides initial insights into its potential mechanism of action and clinical utility.

II. Pre-Screening Considerations for Hydrazide Compounds

Prior to initiating in vivo screening, it is essential to characterize the physicochemical properties of the novel hydrazide compounds.

Table 1: Pre-Screening Compound Characterization

ParameterMethodRationale
Purity HPLC, LC-MS, NMRTo ensure that the observed biological activity is attributable to the compound of interest and not impurities.
Solubility Aqueous and relevant vehicle solubility assaysTo determine the appropriate vehicle for administration and ensure bioavailability.
LogP/LogD Calculated or experimentally determinedTo predict the compound's ability to cross the blood-brain barrier.
Preliminary Toxicity In vitro cytotoxicity assays (e.g., MTT, LDH)To identify compounds with overt toxicity at an early stage.

III. Experimental Workflow for Anticonvulsant Screening

The following diagram illustrates the general workflow for the preclinical screening of novel hydrazide compounds.

Anticonvulsant_Screening_Workflow cluster_0 Phase I: Initial Screening cluster_1 Phase II: Dose-Response & Mechanism of Action cluster_2 Phase III: Advanced Models Start Novel Hydrazide Compounds PreScreen Pre-Screening Characterization (Purity, Solubility, LogP, Toxicity) Start->PreScreen MES_scPTZ MES & scPTZ Screens (Rodent Models) PreScreen->MES_scPTZ Neurotoxicity Neurotoxicity Assessment (Rotarod Test) MES_scPTZ->Neurotoxicity DoseResponse Dose-Response Studies (ED50 Determination) Neurotoxicity->DoseResponse MoA Mechanism of Action Studies (e.g., Electrophysiology, Binding Assays) DoseResponse->MoA ChronicModels Chronic Seizure Models (e.g., Kindling) MoA->ChronicModels Pharmacokinetics Pharmacokinetic Studies (ADME) ChronicModels->Pharmacokinetics Lead_Candidate Lead Candidate Pharmacokinetics->Lead_Candidate

Caption: General workflow for preclinical anticonvulsant screening.

IV. Detailed Protocols

A. Animals

Male albino mice (20-25 g) or rats (100-150 g) are commonly used for these studies.[12][13] Animals should be acclimatized to the laboratory environment for at least one week before the experiment. All procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

B. Protocol 1: Maximal Electroshock (MES) Test

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

  • Electroconvulsiometer

  • Corneal or ear-clip electrodes

  • 0.9% saline solution

  • Test hydrazide compound

  • Vehicle (e.g., 30% PEG 400 in water, 0.5% methylcellulose)

  • Standard drug (e.g., Phenytoin, 30 mg/kg)

  • Animal scale

  • Syringes and needles for administration (intraperitoneal, i.p.)

Procedure:

  • Animal Preparation: Weigh the animals and divide them into groups (n=6-8 per group): vehicle control, standard drug, and test compound groups (at least three dose levels, e.g., 30, 100, 300 mg/kg).[14]

  • Drug Administration: Administer the test compound, standard drug, or vehicle via i.p. injection. The volume of injection should be consistent across all groups (e.g., 10 mL/kg for mice).

  • Time to Peak Effect: Allow for a predetermined time interval between drug administration and the application of the electrical stimulus to coincide with the putative time of peak effect (typically 30-60 minutes).[15]

  • Induction of Seizure: Apply the electrical stimulus via corneal or ear-clip electrodes. For mice, a common stimulus is 50 mA for 0.2 seconds.[11][12] For rats, it is typically 150 mA for 0.2 seconds.[16]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered the endpoint of protection.

  • Data Analysis: The number of animals protected in each group is recorded. The results are expressed as the percentage of animals protected.

C. Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Test

Objective: To evaluate the ability of a compound to raise the seizure threshold against a chemical convulsant.

Materials:

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for mice)

  • Test hydrazide compound

  • Vehicle

  • Standard drug (e.g., Ethosuximide, 150 mg/kg)

  • Animal scale

  • Syringes and needles for administration (i.p. and subcutaneous, s.c.)

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Preparation and Drug Administration: Follow steps 1 and 2 as described in the MES protocol.

  • Time to Peak Effect: As in the MES protocol, allow for a predetermined time for the compound to take effect.

  • Induction of Seizure: Administer PTZ subcutaneously in the scruff of the neck.

  • Observation: Immediately place the animal in an individual observation chamber and observe for the onset of seizures for a period of 30 minutes. The endpoint is the absence of a clonic seizure lasting for at least 5 seconds.

  • Data Analysis: Record the number of animals in each group that are protected from clonic seizures. Express the results as the percentage of animals protected.

D. Protocol 3: Neurotoxicity Screening (Rotarod Test)

Objective: To assess for potential motor impairment and neurotoxicity of the test compounds at their effective doses.

Materials:

  • Rotarod apparatus

  • Test hydrazide compound

  • Vehicle

  • Animal scale

  • Syringes and needles for administration (i.p.)

Procedure:

  • Animal Training: Prior to the test day, train the animals to remain on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1 minute).[12] Animals that fail to meet this criterion are excluded.

  • Drug Administration: On the test day, administer the test compound or vehicle to the trained animals.

  • Testing: At the time of expected peak effect, place the animals on the rotarod.

  • Observation: Record the time each animal remains on the rod. A fall from the rod is indicative of motor impairment.

  • Data Analysis: Compare the performance of the test groups to the vehicle control group. Significant motor impairment at doses that show anticonvulsant activity may indicate a narrow therapeutic window.

V. Data Interpretation and Candidate Progression

The initial screening provides a "pharmacological fingerprint" for each novel hydrazide compound.

Table 2: Interpreting Initial Screening Results

MES ActivityscPTZ ActivityPotential Mechanism of ActionClinical RelevanceNext Steps
Active InactiveBlockade of seizure spread (e.g., Na+ channel blocker)Generalized tonic-clonic seizuresDose-response studies (ED50), mechanism of action studies
InactiveActive Elevation of seizure threshold (e.g., GABAergic)Absence, myoclonic seizuresDose-response studies (ED50), mechanism of action studies
Active Active Broad-spectrum activityMultiple seizure typesDose-response studies (ED50), mechanism of action studies
InactiveInactiveInactive at tested doses-Consider higher doses or alternative models

A promising compound will exhibit anticonvulsant activity at doses that do not cause neurotoxicity. Such compounds should then progress to more comprehensive studies, including the determination of the median effective dose (ED50) and protective index (PI = TD50/ED50, where TD50 is the median toxic dose).

VI. Potential Mechanisms of Action for Hydrazide Anticonvulsants

While the precise mechanisms of action of novel hydrazide compounds need to be elucidated experimentally, the existing literature suggests several potential targets within the CNS.

Hydrazide_MoA cluster_0 Potential Targets cluster_1 Cellular Effects Na_Channel Voltage-Gated Na+ Channels Reduced_Excitation Reduced Neuronal Excitability Na_Channel->Reduced_Excitation Ca_Channel Voltage-Gated Ca2+ Channels Ca_Channel->Reduced_Excitation GABA_A GABA-A Receptor Increased_Inhibition Enhanced Inhibition GABA_A->Increased_Inhibition GABA_T GABA-Transaminase GABA_T->Increased_Inhibition Glutamate Glutamate Receptors (AMPA/NMDA) Glutamate->Reduced_Excitation Hydrazide Hydrazide Compound Hydrazide->Na_Channel Blockade Hydrazide->Ca_Channel Modulation Hydrazide->GABA_A Positive Allosteric Modulation Hydrazide->GABA_T Inhibition Hydrazide->Glutamate Antagonism Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitation->Anticonvulsant_Effect Increased_Inhibition->Anticonvulsant_Effect

Caption: Potential mechanisms of action for hydrazide anticonvulsants.

VII. Conclusion

The screening protocols outlined in these application notes provide a robust framework for the initial identification and characterization of novel hydrazide compounds with anticonvulsant potential. By systematically evaluating compounds in the MES and scPTZ models, coupled with neurotoxicity assessment, researchers can efficiently identify promising candidates for further development. A thorough understanding of the underlying principles of these models and careful execution of the protocols are paramount to the successful discovery of the next generation of antiepileptic drugs.

References

  • White, H. S., Johnson, M., Wolf, H. H., & Kupferberg, H. J. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian journal of neurological sciences, 16(1-2), 73–77. [Link]

  • Löscher, W. (2017). The role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models in the development of antiepileptic drugs. Epilepsy & Behavior, 76, 10-18.
  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Neurological Research and Therapy, 3(1).
  • Kupferberg, H. J. (2001). Animal models used in the screening of antiepileptic drugs. Epilepsy & Behavior, 2(Supplement 2), S3-S9.
  • Sawant, S. H. (2015). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. Slideshare. [Link]

  • National Institute of Neurological Disorders and Stroke. (2015). Anticonvulsant Screening Program Report. [Link]

  • Stables, J. P., & Kupferberg, H. J. (2012). The NIH/NINDS Anticonvulsant Screening Program (ASP): recommendations from the working group's 2012 review of the Program. Epilepsia, 53(10), 1837–1839. [Link]

  • Angelova, V. T., Valcheva, V., Vassilev, N. G., & Danchev, N. D. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. Drug development research, 77(8), 379–391. [Link]

  • National Institute of Neurological Disorders and Stroke. (2015). Anticonvulsant Screening Program Report - May 29, 2015. [Link]

  • Siddiqui, N., et al. (2013). Preliminary Anticonvulsant and Toxicity Screening of Substituted Benzylidenehydrazinyl-N-(6-substituted benzo[d]thiazol-2-yl)propanamides. Medicinal chemistry (Shariqah (United Arab Emirates)), 9(6), 841–848. [Link]

  • Löscher, W. (2020). Preclinical Testing Strategies for Epilepsy Therapy Development. Neurotherapeutics, 17(2), 488–502.
  • Chaudhri, V. K., Pathak, D., & Hussain, Z. (2021). Synthesis, preliminary anticonvulsant and toxicity screening of substituted {1-[4-Methyl-2-substitutedphenyl-2,5-dihydro-1,5- benzothiazepin-3-yl]-ethylidene}- hydrazine. Journal of Applied Pharmaceutical Science, 11(10), 118-125.
  • Kumar, A., & Sharma, S. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-S), 166-172.
  • National Institute of Neurological Disorders and Stroke. (2020). A report of the 2020 NINDS Epilepsy Therapy Screening Program Working Group. [Link]

  • Angelova, V. T., Valcheva, V., Vassilev, N. G., & Danchev, N. D. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. Drug Development Research, 77(8), 379-391.
  • Porter, R. J., & Kupferberg, H. J. (2017). The Anticonvulsant Screening Program of the National Institute of Neurological Disorders and Stroke, NIH: History and Contributions to Clinical Care in the Twentieth Century and Beyond. Neurochemical research, 42(7), 1889–1893. [Link]

  • Kumar, P., et al. (2011). Synthesis and anticonvulsant activity of some 2-(2-{1- [substituted phenyl]ethylidene}hydrazinyl)-4-(substituted phenyl)-6-methyl-1,6-dihydropyrimidine-5-carbonitriles. European Journal of Medicinal Chemistry, 46(3), 1006-1013.
  • Gupta, A., et al. (2009). Synthesis of Valproic acid derivatives and their evaluation for anticonvulsant activity.
  • Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2261-2283.
  • Barker-Haliski, M. L., & White, H. S. (2020). Innovative Drug Discovery Strategies in Epilepsy: Integrating Next-Generation Syndrome-Specific Mouse Models to Address Pharmacoresistance and Epileptogenesis. Neurotherapeutics, 17(2), 515–527.
  • Patsnap. (2025). What drugs are in development for Epilepsy?.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules (Basel, Switzerland), 12(8), 1910–1939.
  • Cervantes, K. (2020). Epilepsy Drug Development: Clinical Trials. CURE Epilepsy. [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. [Link]

  • European Medicines Agency. (2023). Guideline on clinical investigation of medicinal products in the treatment of epileptic disorders. [Link]

Sources

Application Notes & Protocols: Derivatization of 2-(2,6-Dimethylphenoxy)acetohydrazide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic derivatization of 2-(2,6-dimethylphenoxy)acetohydrazide, a versatile scaffold in medicinal chemistry. The unique structural features of this molecule, particularly the sterically hindered 2,6-dimethylphenoxy moiety, offer a distinct starting point for the development of novel therapeutic agents. This document outlines detailed protocols for the synthesis of key derivatives, including hydrazones (Schiff bases) and 1,3,4-oxadiazoles. The rationale behind these synthetic strategies is discussed, emphasizing the modulation of physicochemical properties to enhance biological activity. Potential therapeutic applications, including anticonvulsant, antimicrobial, and anti-inflammatory activities, are explored based on extensive literature analysis of analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the this compound core for the discovery of new chemical entities.

Introduction: The this compound Scaffold

Hydrazide-hydrazone derivatives are a well-established and privileged class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The core of these molecules, characterized by the azomethine group (-NH-N=CH-), is a key determinant of their pharmacological effects.[4] The this compound scaffold offers a unique starting point for derivatization due to the presence of the 2,6-dimethylphenyl group. This moiety can influence the molecule's lipophilicity, metabolic stability, and conformational preferences, thereby impacting its interaction with biological targets.

The strategic derivatization of the terminal hydrazide functionality allows for the introduction of diverse chemical functionalities, leading to the creation of large and varied chemical libraries for biological screening. This guide will focus on two primary and highly effective derivatization pathways: the formation of N-arylideneacetohydrazides (Schiff bases) and the cyclization into 2,5-disubstituted-1,3,4-oxadiazoles.

Synthetic Pathways and Rationale

The derivatization of this compound primarily targets the reactive terminal amino group of the hydrazide moiety. The following sections detail the synthesis of the starting material and its subsequent conversion into two major classes of derivatives.

Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold is a straightforward two-step process commencing from 2,6-dimethylphenol. The initial step involves an esterification reaction to produce an ethyl ester intermediate, which is subsequently subjected to hydrazinolysis.[5]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 2,6-Dimethylphenol 2,6-Dimethylphenol K2CO3_Acetone K2CO3, Acetone Reflux 2,6-Dimethylphenol->K2CO3_Acetone Ethyl_chloroacetate Ethyl_chloroacetate Ethyl_chloroacetate->K2CO3_Acetone Intermediate_Ester Ethyl 2-(2,6-dimethylphenoxy)acetate K2CO3_Acetone->Intermediate_Ester Ethanol_Reflux Ethanol Reflux Intermediate_Ester->Ethanol_Reflux Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->Ethanol_Reflux Final_Product This compound Ethanol_Reflux->Final_Product

Caption: Synthesis of the this compound scaffold.

Protocol 1: Synthesis of Ethyl 2-(2,6-dimethylphenoxy)acetate [5]

  • Rationale: This Williamson ether synthesis followed by esterification is a classic and efficient method for preparing phenoxyacetic acid esters. Potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide ion that readily attacks the electrophilic carbon of ethyl chloroacetate. Acetone is a suitable polar aprotic solvent for this SN2 reaction.

  • Procedure:

    • To a solution of 2,6-dimethylphenol (0.1 mol) in acetone (150 mL), add anhydrous potassium carbonate (0.15 mol).

    • Add ethyl chloroacetate (0.11 mol) to the mixture.

    • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, filter the mixture to remove potassium carbonate and evaporate the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

    • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound [5]

  • Rationale: Hydrazinolysis is the standard method for converting esters to hydrazides. Hydrazine hydrate acts as a potent nucleophile, attacking the carbonyl carbon of the ester and displacing the ethoxy group. Ethanol is an excellent solvent for this reaction, and refluxing provides the necessary energy to drive the reaction to completion.

  • Procedure:

    • Dissolve ethyl 2-(2,6-dimethylphenoxy)acetate (0.1 mol) in absolute ethanol (200 mL).

    • Add hydrazine hydrate (99-100%, 0.2 mol) to the solution.

    • Reflux the mixture for 8-10 hours. The progress of the reaction can be monitored by TLC.

    • Upon completion, cool the reaction mixture in an ice bath. The solid product will precipitate.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

    • The product can be recrystallized from ethanol to obtain pure this compound.

Derivatization Strategies

Synthesis of N'-Arylidene-2-(2,6-dimethylphenoxy)acetohydrazides (Schiff Bases)

The condensation of the acetohydrazide with various aromatic aldehydes is a facile and efficient method to generate a library of Schiff bases.[6][7] The resulting imine linkage is a key pharmacophore in many biologically active molecules.[8]

G Acetohydrazide This compound Reaction_Conditions Ethanol, Glacial Acetic Acid (cat.) Reflux Acetohydrazide->Reaction_Conditions Aromatic_Aldehyde Substituted Aromatic Aldehyde Aromatic_Aldehyde->Reaction_Conditions Schiff_Base N'-Arylidene-2-(2,6-dimethylphenoxy)acetohydrazide Reaction_Conditions->Schiff_Base

Caption: General scheme for the synthesis of Schiff base derivatives.

Protocol 3: General Procedure for the Synthesis of Schiff Bases

  • Rationale: This acid-catalyzed condensation reaction is a classic method for imine formation. The catalytic amount of glacial acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Procedure:

    • Dissolve this compound (10 mmol) in absolute ethanol (30 mL).

    • Add the desired substituted aromatic aldehyde (10 mmol) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature or in an ice bath to allow the product to precipitate.

    • Collect the solid product by filtration, wash with cold ethanol, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.

Synthesis of 2-((2,6-Dimethylphenoxy)methyl)-5-substituted-1,3,4-oxadiazoles

1,3,4-Oxadiazoles are an important class of five-membered heterocycles known for their diverse pharmacological activities.[9] A common synthetic route involves the cyclization of hydrazides.

This method leads to the formation of a 1,3,4-oxadiazole-2-thione intermediate, which can be further functionalized.[10][11]

G cluster_0 Step 1: Dithiocarbazate formation cluster_1 Step 2: Cyclization Acetohydrazide This compound CS2_KOH CS2, KOH Ethanol Acetohydrazide->CS2_KOH Dithiocarbazate Potassium dithiocarbazate salt CS2_KOH->Dithiocarbazate H2SO4 Conc. H2SO4 Dithiocarbazate->H2SO4 Oxadiazole_Thione 5-((2,6-Dimethylphenoxy)methyl)-1,3,4-oxadiazole-2-thione H2SO4->Oxadiazole_Thione

Caption: Synthesis of 1,3,4-oxadiazole-2-thione derivative.

Protocol 4: Synthesis of 5-((2,6-Dimethylphenoxy)methyl)-1,3,4-oxadiazole-2-thione

  • Rationale: The reaction of a hydrazide with carbon disulfide in the presence of a base like potassium hydroxide leads to the formation of a potassium dithiocarbazate salt.[12][13] This intermediate readily undergoes acid-catalyzed cyclization and dehydration to yield the stable 1,3,4-oxadiazole-2-thione ring system. Concentrated sulfuric acid acts as both the catalyst and the dehydrating agent.

  • Procedure:

    • Dissolve potassium hydroxide (15 mmol) in absolute ethanol (50 mL).

    • Add this compound (10 mmol) to the solution and stir until it dissolves.

    • Cool the mixture in an ice bath and add carbon disulfide (15 mmol) dropwise while maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Concentrate the mixture under reduced pressure, and dissolve the residue in water.

    • Acidify the solution with dilute hydrochloric acid to precipitate the dithiocarbazic acid.

    • Filter the precipitate, wash with water, and dry.

    • To the dried intermediate, add concentrated sulfuric acid (10 mL) slowly in an ice bath.

    • Stir the mixture at room temperature for 2-3 hours, then pour it onto crushed ice.

    • Collect the resulting solid by filtration, wash thoroughly with water until neutral, and dry.

    • Recrystallize from ethanol to obtain the pure 1,3,4-oxadiazole-2-thione.

Potential Biological Activities and Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound scaffold is expected to yield compounds with a range of biological activities, as suggested by extensive research on analogous hydrazide-hydrazone and 1,3,4-oxadiazole systems.

Derivative Class Potential Biological Activity Key SAR Insights from Literature References
Schiff Bases (Hydrazones) AnticonvulsantThe nature and position of substituents on the aromatic aldehyde ring significantly influence activity. Electron-withdrawing groups (e.g., halogens) or lipophilic groups often enhance potency.[2][14][15]
AntimicrobialThe imine (-C=N-) linkage is crucial for activity. The presence of phenolic hydroxyl groups or specific heterocyclic rings can increase antimicrobial efficacy.[6][8][16][6][8][16]
Anti-inflammatoryThe phenoxyacetohydrazide backbone itself can contribute to anti-inflammatory effects, potentially through COX enzyme inhibition. Substituents on the arylidene ring can modulate this activity.[17][18][17][18]
1,3,4-Oxadiazoles AntimicrobialThe 1,3,4-oxadiazole ring is a bioisostere of ester and amide groups and is metabolically stable. Substituents at the 2- and 5-positions are key for modulating activity.[9]
Anti-inflammatoryThe rigid, planar oxadiazole ring can facilitate binding to enzyme active sites. The nature of the substituent at the 5-position (in this case, the (2,6-dimethylphenoxy)methyl group) and further modifications at the 2-position are critical for activity.
AnticancerThe 1,3,4-oxadiazole scaffold has been incorporated into numerous anticancer agents, acting through various mechanisms.[10][19]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols detailed in this guide provide a robust framework for the generation of diverse libraries of Schiff bases and 1,3,4-oxadiazoles. The inherent biological potential of the hydrazone and oxadiazole moieties, coupled with the unique physicochemical properties imparted by the 2,6-dimethylphenoxy group, makes this an attractive area for further investigation in medicinal chemistry. Future work should focus on the synthesis of a broad range of derivatives and their systematic biological evaluation to establish clear structure-activity relationships and identify lead compounds for further development.

References

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Application Notes and Protocols: Assessing the Cytotoxicity of 2-(2,6-Dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Cytotoxicity Screening of Novel Compounds

The journey of a novel chemical entity from synthesis to therapeutic application is contingent upon a rigorous evaluation of its biological activity and safety profile. 2-(2,6-Dimethylphenoxy)acetohydrazide, a compound belonging to the hydrazide class of molecules, represents such an entity with potential pharmacological applications. Hydrazide derivatives have been explored for a wide range of bioactivities, including antimicrobial, anticonvulsant, and anticancer effects.[1][2] However, to harness any potential therapeutic benefit, a thorough understanding of a compound's cytotoxic profile is paramount.[3] Cytotoxicity testing is a critical initial step in drug discovery, providing essential data on how a compound affects cell viability and function.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the cytotoxicity testing of this compound. As there is limited publicly available data on the specific biological effects of this compound, this guide is designed to be a foundational document, outlining the principles, selection of appropriate assays, detailed protocols, and data interpretation. The goal is to empower researchers to generate robust and reproducible data to inform the subsequent stages of drug development.

Foundational Principles: Selecting the Appropriate Cell Viability Assay

A single assay is often insufficient to fully characterize the cytotoxic potential of a novel compound. Different assays measure distinct cellular parameters, and a multi-assay approach provides a more complete picture of the potential mechanisms of cell death.[6] Cell viability assays can be broadly categorized into those that measure metabolic activity, membrane integrity, and markers of apoptosis.

The Triad of Cytotoxicity Assessment:
  • Metabolic Activity Assays (e.g., MTT, WST-1): These colorimetric assays are based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce a tetrazolium salt (like MTT) to a colored formazan product.[7] The intensity of the color is directly proportional to the number of living cells.[8][9] These assays are widely used for their simplicity and high-throughput capabilities.[4] However, it is crucial to be aware of potential interferences from reducing compounds or compounds that affect cellular metabolism without directly causing cell death.[8]

  • Membrane Integrity Assays (e.g., LDH Release): These assays quantify the leakage of cytosolic components into the cell culture medium, which occurs when the plasma membrane is compromised. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released upon cell lysis.[10][11] Measuring the LDH activity in the supernatant provides a reliable marker of cytotoxicity.

  • Apoptosis Assays (e.g., Annexin V/PI Staining): Apoptosis, or programmed cell death, is a distinct process from necrosis (cell death due to injury). During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells via flow cytometry.[14] Propidium iodide (PI) is a fluorescent dye that is excluded by live and early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells, allowing for the differentiation between these populations.[12][14]

Strategic Assay Selection:

For an initial comprehensive screening of this compound, a combination of a metabolic assay (MTT) and a membrane integrity assay (LDH) is recommended. If significant cytotoxicity is observed, an Annexin V/PI assay should be performed to elucidate the mechanism of cell death.

Assay Type Principle Advantages Disadvantages Primary Application
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.Cost-effective, high-throughput, well-established.[4]Susceptible to interference from reducing agents and compounds affecting metabolism.Initial screening of cell viability and proliferation.
LDH Release Assay Measurement of lactate dehydrogenase released from cells with damaged plasma membranes.[10]Simple, reliable, measures a direct marker of cell death.Less sensitive for early apoptotic events.Quantifying cytotoxicity due to membrane damage.
Annexin V/PI Assay Detection of phosphatidylserine on the outer cell membrane (early apoptosis) and membrane permeability (late apoptosis/necrosis).[12]Differentiates between apoptosis and necrosis, provides mechanistic insight.[13]Requires flow cytometry, more complex protocol.Elucidating the mechanism of cell death.

Experimental Design and Cell Line Selection

The choice of cell line is a critical determinant of the relevance of in vitro cytotoxicity data.[15] The selection should be guided by the intended therapeutic application of the compound.[16] For a compound with unknown targets, a panel of cell lines, including both cancerous and non-cancerous lines, is often employed.[4][5]

Recommended Cell Lines for Initial Screening:

  • Human embryonic kidney 293 (HEK293) cells: A non-cancerous cell line often used to assess baseline cytotoxicity.[5]

  • A human cancer cell line relevant to a potential therapeutic area: For example, if the compound is being investigated for anticancer properties, a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be used.[4][17]

  • Fibroblast cell lines (e.g., L929, MRC-5): These are standard cell lines for general cytotoxicity testing as recommended by ISO 10993-5.[16][18]

Experimental Controls are Non-Negotiable:

  • Untreated Control: Cells cultured in medium alone to represent 100% viability.

  • Vehicle Control: Cells treated with the solvent used to dissolve the test compound (e.g., DMSO) at the highest concentration used in the experiment.[19]

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is performing correctly.

Detailed Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from established methods for assessing cell viability based on metabolic activity.[8]

Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[20] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[8]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[8][20]

  • Solubilization: Carefully remove the medium containing MTT and add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.[8][20]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[20] Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[20]

Workflow for MTT Assay

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution seed Seed cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Add serial dilutions of compound incubate1->treat incubate2 Incubate for exposure period (24-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 1.5-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Measure absorbance (492-570 nm) solubilize->read

Caption: Workflow of the MTT cell viability assay.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol is based on the principle of measuring LDH released from damaged cells.[10][21]

Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH cytotoxicity detection kit (containing substrate, catalyst, and stop solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm with a reference wavelength of 680 nm).[21]

Workflow for LDH Release Assay

LDH_Workflow cluster_prep Plate Preparation & Treatment cluster_sample Sample Collection cluster_assay Assay Execution seed Seed and treat cells as in MTT protocol centrifuge Centrifuge plate seed->centrifuge transfer Transfer supernatant to new plate centrifuge->transfer add_reagent Add LDH reaction mixture transfer->add_reagent incubate Incubate ~30 min add_reagent->incubate stop Add stop solution incubate->stop read Measure absorbance (~490 nm) stop->read

Caption: Workflow of the LDH release cytotoxicity assay.

Protocol 3: Annexin V/PI Staining for Apoptosis Detection

This protocol provides a method to differentiate between viable, apoptotic, and necrotic cells using flow cytometry.[12][22]

Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound as previously described. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Cell Washing: Centrifuge the cell suspension and wash the cells once with cold PBS.[22]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[22]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[22]

Principle of Annexin V/PI Staining

AnnexinV_PI cluster_cell_states cluster_staining live Live Cell (Annexin V-, PI-) Phosphatidylserine on inner membrane early_apoptosis Early Apoptotic Cell (Annexin V+, PI-) Phosphatidylserine on outer membrane live->early_apoptosis Apoptotic Stimulus late_apoptosis Late Apoptotic/Necrotic Cell (Annexin V+, PI+) Membrane permeable early_apoptosis->late_apoptosis Progression annexin_v Annexin V-FITC pi Propidium Iodide

Caption: Differentiating cell populations with Annexin V and PI.

Data Analysis and Interpretation

Calculating Cell Viability and Cytotoxicity

For MTT assays, cell viability is typically expressed as a percentage of the untreated control:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100 [23]

For LDH assays, cytotoxicity is calculated relative to a maximum LDH release control (cells lysed with a detergent provided in the kit):

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.[24] It is the concentration of the compound that reduces cell viability by 50%.[24] To determine the IC50 value, plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, or an Excel add-in).[23]

Troubleshooting Common Issues

Issue Potential Cause Troubleshooting Steps
High variability between replicate wells Uneven cell seeding, edge effects in the plate.[25]Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS.[19]
Low absorbance readings in MTT assay Insufficient cell number, short incubation time.[19]Optimize cell seeding density and incubation time through preliminary experiments.[19]
High background in LDH assay Serum in the culture medium can contain LDH.Use serum-free medium for the assay or use a medium-only background control.
Compound precipitation Poor solubility of the compound in the culture medium.Check the solubility of the compound. Keep the final concentration of the solvent (e.g., DMSO) low (typically <0.5%).[19]

Conclusion

A systematic and multi-faceted approach is essential for accurately characterizing the cytotoxic potential of a novel compound like this compound. By employing a combination of assays that probe different aspects of cell health, researchers can gain a comprehensive understanding of the compound's effects on cells. The protocols and guidelines presented here provide a robust framework for initiating these critical studies, ensuring the generation of high-quality, reproducible data that will be invaluable for guiding future drug development efforts.

References

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  • Gothwal, M., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Available at: [Link]

  • ResearchGate. (2017). Biological Activities of Hydrazone Derivatives. Available at: [Link]

  • CLYTE. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]

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  • MDPI. (2022). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

  • PubMed. (2021). ANTIHYPOXIC ACTIVITY OF 2,6-DIMETHYLPYRIDINE-N-OXIDE. Available at: [Link]

  • RSC Publishing. (2021). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. Available at: [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Available at: [Link]

  • MDPI. (2017). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Available at: [Link]

  • Single Use Support. (2023). Cell viability & viability assays: 7 facts to be aware of. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Study of the in vitro cytotoxicity testing of medical devices. Available at: [Link]

  • ResearchGate. (2020). Guidelines for cell viability assays. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • National Center for Biotechnology Information. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Available at: [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Available at: [Link]

  • ResearchGate. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available at: [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Available at: [Link]

  • SciSpace. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. Available at: [Link]

  • Semantic Scholar. (2007). Biological Activities of Hydrazone Derivatives. Available at: [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials? Available at: [Link]

  • MDPI. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Available at: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available at: [Link]

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Application Note: High-Throughput Screening of 2-(2,6-Dimethylphenoxy)acetohydrazide Analogs for Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive, field-proven guide for conducting a high-throughput screening (HTS) campaign to identify inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B) from a library of 2-(2,6-dimethylphenoxy)acetohydrazide analogs. The hydrazide and hydrazone chemical moieties are known pharmacophores for MAO inhibition, making this compound class a promising starting point for novel therapeutic discovery.[1][2][3] This guide details the use of a robust, luminescence-based biochemical assay, outlines a complete workflow from primary screen to dose-response confirmation, and provides the necessary protocols for data analysis and quality control to ensure trustworthy and actionable results.

Introduction and Scientific Rationale

Monoamine oxidases (MAOs) are mitochondrial-bound flavoenzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[4] Their critical role in regulating neurotransmitter levels has made them prime therapeutic targets for treating neurological disorders, including depression and Parkinson's disease.[4][5] The development of selective inhibitors for the two isoforms, MAO-A and MAO-B, is a key objective in modern drug discovery.

The this compound scaffold and its hydrazone derivatives represent a class of compounds with significant potential for enzyme inhibition.[6][7] Hydrazide-containing drugs such as iproniazid and isocarboxazid are historically significant, irreversible MAO inhibitors.[1][2][3] This application note leverages the established link between this chemical class and MAO inhibition to outline a robust HTS protocol.

The screening strategy described herein employs the Promega MAO-Glo™ Assay, a highly sensitive and specific luminescent assay ideal for HTS.[5][8] Its "add-and-read" format minimizes handling steps, and its luminescent output is less prone to the interference from fluorescent compounds that can plague other assay formats.[4]

Assay Principle and Mechanism

The MAO-Glo™ Assay is a coupled-enzyme reaction that links MAO activity to a highly stable, glow-type luminescent signal.[8][9] The process occurs in two steps after the initial enzymatic reaction.

  • MAO Reaction : The MAO enzyme (either MAO-A or MAO-B) oxidizes a luminogenic substrate, an aminopropylether analog of beetle luciferin. This reaction produces a methyl ester luciferin derivative.[4][9] The amount of this product is directly proportional to the MAO activity.[5]

  • Detection Step : A Luciferin Detection Reagent is added, which simultaneously stops the MAO reaction and initiates the light-generating steps.[9] This reagent contains an esterase to convert the methyl ester luciferin into luciferin, and a proprietary, stabilized luciferase (Ultra-Glo™ Luciferase) that catalyzes the oxidation of luciferin, resulting in a stable luminescent signal with a half-life exceeding five hours.[9][10]

Inhibitors from the analog library will reduce the rate of the MAO-catalyzed reaction, leading to a decrease in the luminescent signal.

Assay_Principle sub Luminogenic MAO Substrate (Luciferin Derivative) med Methyl Ester Luciferin sub->med Catalyzed by MAO luc Luciferin med->luc Esterase light Stable Luminescent Signal (RLU) luc->light Luciferase, O2, ATP inhibitor Test Compound (Inhibitor) mao MAO Enzyme (MAO-A or MAO-B) inhibitor->mao detect Luciferin Detection Reagent (Esterase + Luciferase + ATP)

Caption: Mechanism of the MAO-Glo™ luminescent assay.

High-Throughput Screening Workflow

A successful HTS campaign is a multi-stage process. It begins with a primary screen of the entire library at a single concentration to identify "hits," followed by rigorous confirmation and characterization steps to eliminate false positives and quantify the potency of true inhibitors.[11]

HTS_Workflow start Start: This compound Analog Library plate Compound Plating (Acoustic Dispensing) start->plate primary Primary Screen 10 µM Single-Point Assay (MAO-A & MAO-B) plate->primary data1 Data Analysis: Normalization & Hit Selection (e.g., >50% Inhibition) primary->data1 confirm Hit Confirmation Re-test from fresh stock data1->confirm dose Dose-Response (IC50) 10-point, 3-fold serial dilution confirm->dose fp_elim Counter-screens & False Positive Elimination dose->fp_elim data2 Data Analysis: IC50 Curve Fitting & Potency Determination end Validated Hits for Lead Optimization data2->end fp_elim->data2

Caption: Overall workflow for the HTS campaign.

Materials and Reagents

  • Enzymes: Recombinant human MAO-A and MAO-B (e.g., Promega Cat. No. V1452, V1462).

  • Assay Kit: MAO-Glo™ Assay Kit (Promega Cat. No. V1402), includes MAO Substrate, MAO Reaction Buffers, and Luciferin Detection Reagent.[12]

  • Compound Library: this compound analogs dissolved in 100% DMSO.

  • Positive Controls: Clorgyline (for MAO-A) and Selegiline (Deprenyl) (for MAO-B).

  • Assay Plates: Solid white, low-volume, 384-well plates (e.g., Corning #3572).

  • Reagent Reservoirs: Sterile polypropylene reservoirs.

  • Equipment:

    • Luminometer capable of reading 384-well plates.

    • Acoustic liquid handler (e.g., Labcyte Echo) or pin tool for nanoliter-volume compound transfer.

    • Multichannel pipette or automated liquid dispenser (e.g., Thermo Fisher MultiDrop Combi).

    • Plate shaker.

    • Centrifuge with plate carriers.

Experimental Protocols

Reagent Preparation
  • MAO Substrate: Reconstitute the luminogenic substrate according to the manufacturer's protocol.[9] The resuspended substrate can be stored at –20°C for up to 3 months.[9]

  • MAO Enzyme Working Solution: On the day of the assay, thaw the recombinant MAO-A or MAO-B enzyme on ice. Dilute the enzyme to the pre-determined optimal concentration in the appropriate MAO Reaction Buffer. Expert Tip: The optimal enzyme concentration should be determined empirically in an enzyme titration experiment to find the concentration that yields a robust signal within the linear range of the assay, typically EC80.

  • Luciferin Detection Reagent: Prepare this reagent according to the manufacturer's protocol within 1 hour of use.[9] Allow it to equilibrate to room temperature before adding to the assay plate.

Assay Plate Layout

A robust plate layout is critical for identifying and correcting for systematic errors.[13] Columns 1, 2, 23, and 24 should be reserved for controls.

Plate ColumnsContentPurpose
1 & 2 No enzyme, buffer onlyBackground signal (Max Inhibition)
23 Enzyme + DMSO (no compound)Neutral control (0% Inhibition)
24 Enzyme + Positive Control InhibitorPositive control (e.g., 10 µM Clorgyline)
3 - 22 Enzyme + Test CompoundsExperimental wells
Protocol: Primary Single-Point Screen

This protocol is for a single 384-well plate. All additions should be performed at room temperature.

  • Compound Transfer: Using an acoustic liquid handler, transfer 50 nL of each test compound (from a 10 mM DMSO stock) into wells in columns 3-22. This results in a final assay concentration of 10 µM. Transfer 50 nL of 100% DMSO to control columns 23 and 24.

  • Enzyme Addition: Add 25 µL of the prepared MAO Enzyme Working Solution to each well in columns 3-24. Add 25 µL of MAO Reaction Buffer without enzyme to columns 1 and 2.[9]

  • Incubation: Mix the plate briefly on a plate shaker. Incubate for 60 minutes at room temperature.[9] Causality Note: This pre-incubation step allows the test compounds to bind to the enzyme before the enzymatic reaction is initiated by substrate addition in the next step (for this homogeneous assay format where substrate and enzyme are added together).

  • Detection Reagent Addition: Add 50 µL of the reconstituted Luciferin Detection Reagent to all wells.[9] Mix briefly on a plate shaker.

  • Final Incubation: Incubate the plate for 20 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.[9]

  • Data Acquisition: Measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.

Protocol: Dose-Response Confirmation

For compounds identified as "hits" in the primary screen.

  • Compound Plating: Create a 10-point, 3-fold serial dilution of the hit compound in DMSO, starting from a 10 mM stock.

  • Assay Execution: Follow the same procedure as the primary screen (Section 5.3), transferring 50 nL of each concentration in the dilution series to the assay plate. Run each compound in duplicate.

  • Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Analysis and Quality Control

Data Normalization

Raw RLU values must be converted to Percent Inhibition.

  • Calculate Averages:

    • Avg_Neutral = Average RLU from neutral control wells (Column 23, DMSO only).

    • Avg_Background = Average RLU from background wells (Columns 1 & 2, no enzyme).

  • Calculate Percent Inhibition for each test well: % Inhibition = 100 * (1 - (RLU_TestWell - Avg_Background) / (Avg_Neutral - Avg_Background))

Assay Quality Control: The Z'-Factor

The Z'-factor (Z-prime) is a statistical parameter that validates the quality and robustness of an HTS assay.[14][15] It measures the separation between the positive and negative controls.[16]

Formula: Z' = 1 - (3 * (SD_Neutral + SD_Background)) / |Avg_Neutral - Avg_Background|

Where SD is the standard deviation.

Z'-Factor ValueAssay QualityInterpretation
> 0.5 ExcellentThe assay is robust and highly suitable for HTS.[17][18]
0 to 0.5 AcceptableThe assay is acceptable but may have a smaller dynamic range.[15][17]
< 0 UnacceptableThe assay is not reliable for screening.[17]

Trustworthiness Check: Each assay plate must have a calculated Z'-factor ≥ 0.5 to be considered valid.

Hit Selection

A common threshold for hit selection in a primary screen is ≥50% inhibition . However, this can be adjusted based on the desired stringency of the campaign. All selected hits must be re-tested from fresh stock material to confirm activity before proceeding to dose-response analysis.[11]

Troubleshooting and Field-Proven Insights

  • High Plate-to-Plate Variability: Ensure consistent reagent preparation, especially the enzyme dilution. Allow all reagents to equilibrate to room temperature before use.

  • Edge Effects: These are systematic errors often seen in the outer wells of a microplate. Using control wells on all four sides of the plate helps in their identification. If observed, consider not using the outermost rows/columns for test compounds.[11]

  • False Positives: A significant challenge in HTS is the prevalence of non-specific or "promiscuous" inhibitors.[19] Some compounds interfere with the assay technology itself (e.g., luciferase inhibitors) or act through non-specific mechanisms like colloidal aggregation.[19] Hits should be evaluated in counter-screens (e.g., testing against luciferase alone) to eliminate assay-interfering compounds.

References

  • Seidler, J., McGovern, S. L., Shoichet, B. K. (2003). High-throughput assays for promiscuous inhibitors. PubMed, NIH. [Link]

  • Laggner, C., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. [Link]

  • High-Throughput Screening Assays. Assay Genie. [Link]

  • Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. PubMed. [Link]

  • Yabasin, M. U., et al. (2020). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PMC, NIH. [Link]

  • Guler, H., et al. (2023). New hydrazone derivatives: synthesis, characterization, carbonic anhydrase I-II enzyme inhibition, anticancer activity and in silico studies. PubMed. [Link]

  • Price, A. K., et al. (2009). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing). [Link]

  • Tigreros, A., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • Z-Factor Calculator. PunnettSquare Tools. [Link]

  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • On HTS: Z-factor. On HTS. [Link]

  • Guler, H., et al. New hydrazone derivatives: synthesis, characterization, carbonic anhydrase I-II enzyme inhibition, anticancer activity and in silico studies. Semantic Scholar. [Link]

  • Data analysis approaches in high throughput screening. SlideShare. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PMC, PubMed Central. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

  • Statistical techniques for handling high content screening data. Drug Discovery World. [Link]

  • Khan, K. M., et al. (2016). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. MDPI. [Link]

  • Küçükgüzel, Ş. G., & Çıkla-Süzgün, P. (2015). A review on biological activities and chemical synthesis of hydrazide derivatives. PubMed. [Link]

  • Mali, J. R., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]

Sources

Analytical methods for quantification of 2-(2,6-Dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the quantitative analysis of 2-(2,6-Dimethylphenoxy)acetohydrazide, this document provides validated protocols for researchers, scientists, and drug development professionals. It details three robust analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Each section offers a deep dive into the methodology, from scientific principles to step-by-step experimental workflows, ensuring both technical accuracy and practical applicability.

Introduction to this compound and its Quantification

This compound is a molecule of interest in pharmaceutical and chemical research, often serving as a key intermediate in the synthesis of novel compounds. Its unique structure, featuring a dimethylphenoxy group and a hydrazide moiety, dictates its chemical properties and reactivity. Accurate and precise quantification of this compound is paramount for various applications, including reaction monitoring, purity assessment of final products, stability testing, and pharmacokinetic studies. The choice of an analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

This guide presents three distinct, validated methods for the quantification of this compound, each with its own advantages, to cater to diverse analytical needs.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high-resolution separation of compounds in a mixture. For this compound, a reversed-phase HPLC method is ideal. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The analyte, being moderately polar, will partition between the two phases. Its retention on the column is primarily driven by hydrophobic interactions between the dimethylphenyl group and the C18 stationary phase. The hydrazide group contributes to its polarity, allowing for elution with a suitable mobile phase composition.

Quantification is achieved using a UV detector. The aromatic ring in the 2-(2,6-dimethylphenoxy) moiety provides a strong chromophore, allowing for sensitive detection at a specific wavelength (typically around 270 nm, though scanning is recommended for optimization). The detector response (peak area) is directly proportional to the concentration of the analyte, enabling accurate quantification against a calibration curve.

Experimental Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water (18.2 MΩ·cm)

  • HPLC-grade formic acid

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Solutions:

  • Mobile Phase: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water. Add 0.1% formic acid to the water to improve peak shape and resolution. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

4. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 60:40 Acetonitrile:Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 10 minutes

5. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Vortex to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

6. Data Analysis:

  • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.999 for a valid curve.

  • Inject the prepared samples and use the peak area to calculate the concentration of this compound using the regression equation from the calibration curve.

Workflow and Data Presentation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase P2 Prepare Standards & Samples A1 Equilibrate HPLC System P2->A1 A2 Inject Standards A1->A2 A3 Inject Samples A2->A3 D1 Generate Calibration Curve A3->D1 D2 Quantify Sample Concentration D1->D2

Caption: HPLC-UV analysis workflow for quantification.

Table 1: Example Linearity Data for HPLC-UV Method

Concentration (µg/mL)Peak Area (mAU*s)
1.015,234
5.076,170
10.0151,980
25.0380,550
50.0759,800
100.01,521,100
0.9998

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for volatile and thermally stable compounds. Hydrazides can sometimes be challenging to analyze directly by GC due to their polarity and potential for thermal degradation. To overcome this, a derivatization step is often employed.[1][2][3]

In this protocol, this compound is reacted with acetone. The acetone serves as both a solvent and a derivatizing agent, reacting with the hydrazide to form a more volatile and thermally stable acetone hydrazone derivative.[2][3] This derivative is then introduced into the GC, where it is vaporized and separated on a capillary column. The separated derivative enters the mass spectrometer, which ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative confirmation and quantitative data. Quantification is typically performed in selected ion monitoring (SIM) mode for maximum sensitivity.

Experimental Protocol: GC-MS

1. Materials and Reagents:

  • This compound reference standard

  • Anhydrous acetone (reagent grade)

  • Anhydrous n-Hexane (GC grade)

  • Internal Standard (IS), e.g., 1,4-Dichlorobenzene

2. Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

3. Preparation of Solutions:

  • Internal Standard Stock (1 mg/mL): Dissolve 10 mg of 1,4-Dichlorobenzene in 10 mL of acetone.

  • Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound reference standard in 10 mL of acetone.

  • Calibration Standards: Prepare a series of standards by diluting the stock solution with acetone. To each standard, add a fixed amount of the internal standard. For example, prepare standards from 0.1 µg/mL to 20 µg/mL, each containing 5 µg/mL of the internal standard.

4. Derivatization and Sample Preparation:

  • For Standards: To 1 mL of each calibration standard in a GC vial, add 50 µL of acetone (no further action needed as it's the solvent).

  • For Samples: Accurately weigh the sample material and dissolve it in acetone to a concentration within the calibration range. Add the internal standard to the same final concentration as in the calibration standards.

  • Cap all vials and heat at 60 °C for 30 minutes to ensure complete derivatization.

  • Cool to room temperature before injection.

5. GC-MS Conditions:

ParameterCondition
Injector Splitless mode, 250 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Transfer Line Temp 280 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivative and the IS.

6. Data Analysis:

  • Identify the retention times and quantify the characteristic ions for the derivatized analyte and the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Calculate the concentration in the unknown samples using the calibration curve.

Workflow and Data Presentation

GCMS_Workflow cluster_prep Preparation cluster_analysis Derivatization & Analysis cluster_data Data Processing P1 Prepare Standards & Samples in Acetone P2 Add Internal Standard P1->P2 A1 Heat Vials (60°C, 30 min) P2->A1 A2 Inject into GC-MS A1->A2 D1 Generate Calibration Curve (Area Ratios) A2->D1 D2 Quantify Sample Concentration D1->D2

Caption: GC-MS with derivatization workflow.

Table 2: Example Precision and Accuracy Data for GC-MS Method

Spiked Conc. (µg/mL)Measured Conc. (µg/mL) (n=3)% Recovery (Accuracy)% RSD (Precision)
1.00.98 ± 0.0498.0%4.1%
10.010.12 ± 0.25101.2%2.5%
20.019.75 ± 0.3198.8%1.6%

Method 3: Quantification by UV-Visible Spectrophotometry

Principle of the Method

UV-Visible spectrophotometry is a widely accessible and rapid analytical technique. While direct UV measurement is possible due to the aromatic ring, this approach can suffer from a lack of specificity if other UV-absorbing compounds are present. A more robust and specific spectrophotometric method involves a chemical reaction that produces a unique, colored product.

This protocol utilizes the reaction between the hydrazide functional group and p-dimethylaminobenzaldehyde (DMAB) in an acidic environment.[4] This reaction forms a yellow-colored hydrazone (a Schiff base), which exhibits strong absorbance at a higher wavelength (around 458 nm), away from the interference of many common impurities.[4] The intensity of the color produced is directly proportional to the concentration of the hydrazide, following the Beer-Lambert law.

Experimental Protocol: UV-Vis Spectrophotometry

1. Materials and Reagents:

  • This compound reference standard

  • p-Dimethylaminobenzaldehyde (DMAB)

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (HCl)

2. Instrumentation:

  • UV-Visible Spectrophotometer (double or single beam)

  • Matched 1 cm quartz or glass cuvettes

3. Preparation of Solutions:

  • DMAB Reagent: Dissolve 2 g of p-dimethylaminobenzaldehyde in 100 mL of ethanol. Add 20 mL of concentrated HCl and mix well. This reagent should be prepared fresh.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of ethanol in a volumetric flask.

  • Calibration Standards: Prepare a series of standards by diluting the stock solution with ethanol to concentrations ranging from 2 µg/mL to 20 µg/mL.

4. Sample Preparation and Derivatization:

  • Accurately prepare a sample solution in ethanol to yield a concentration within the calibration range.

  • In a series of test tubes, pipette 5 mL of each standard and sample solution.

  • Prepare a "blank" tube containing 5 mL of ethanol.

  • To each tube, add 2 mL of the DMAB reagent.

  • Mix well and allow the reaction to proceed for 15 minutes at room temperature for color development.

5. Spectrophotometric Measurement:

  • Set the spectrophotometer to measure absorbance at 458 nm.

  • Use the prepared blank solution to zero the instrument.

  • Measure the absorbance of each of the calibration standards and the sample solutions.

6. Data Analysis:

  • Construct a calibration curve by plotting the absorbance values of the standards against their concentrations.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be >0.995.

  • Determine the concentration of the unknown samples using their absorbance values and the calibration curve equation.

Workflow and Data Presentation

UVVIS_Workflow cluster_prep Preparation cluster_analysis Reaction & Measurement cluster_data Data Processing P1 Prepare DMAB Reagent P2 Prepare Standards & Samples A1 Add DMAB to all solutions P2->A1 A2 Incubate (15 min) A1->A2 A3 Measure Absorbance at 458 nm A2->A3 D1 Generate Calibration Curve A3->D1 D2 Quantify Sample Concentration D1->D2

Caption: UV-Vis spectrophotometry workflow.

Table 3: Example Calibration Curve Data for UV-Vis Method

Concentration (µg/mL)Absorbance at 458 nm
2.00.112
5.00.280
10.00.565
15.00.841
20.01.123
0.9995

Method Validation According to ICH Guidelines

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[5] For the methods described above to be considered reliable and trustworthy, they must undergo validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7][8][9]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] For HPLC and GC-MS, this is demonstrated by the resolution of the analyte peak from other peaks. For the spectrophotometric method, it involves testing potential interferences.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8] This is confirmed by a high correlation coefficient (r²) from the linear regression of the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[7] It is often assessed using recovery studies by spiking a blank matrix with a known amount of the analyte.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature).[8] This provides an indication of its reliability during normal usage.

Each of these parameters must be experimentally verified and documented to ensure the analytical method is fit for purpose.[5]

Conclusion

This guide provides three distinct and robust methods for the quantification of this compound.

  • The HPLC-UV method is highly recommended for routine quality control and research due to its high precision, specificity, and automation capabilities.

  • The GC-MS method offers the highest sensitivity and structural confirmation, making it ideal for trace-level analysis or impurity profiling, especially when dealing with complex matrices.

  • The UV-Visible Spectrophotometry method is a simple, cost-effective, and rapid technique suitable for high-throughput screening or in environments where chromatographic equipment is not available.

The selection of the most appropriate method should be based on the specific analytical requirements, including sensitivity, sample matrix, and available resources. Regardless of the method chosen, proper validation according to ICH guidelines is essential to guarantee the integrity and reliability of the generated data.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Ega-Life. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • Qi, X. Y., Keyhani, N. O., & Lee, Y. C. (1988). Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid. Analytical Biochemistry, 175(1), 139-44. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]

  • Carter, M. D., Hedges, J. R., & Johnson, R. C. (2014). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. International journal of environmental research and public health, 11(7), 7389–7400. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]

  • Al-Mijalli, S. H. (2020). Preliminary Phytochemical Screening And Gc-Ms Analysis Of Bioactive Constituents In The Ethanolic Extract Of Empty Fruit Bunches. ResearchGate. Retrieved from [Link]

  • Sane, R. T., Thombre, P. B., & Deodhar, M. N. (1988). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance.
  • Applied Chemistry. (2018). Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3,5-Dimethylphenoxy)acetohydrazide. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2024). GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. In Toxicological Profile for Used Mineral-Based Crankcase Oil. Retrieved from [Link]

  • Kosyakov, D. S., et al. (2016). Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. Journal of Analytical Chemistry, 71(1), 69-75. Retrieved from [Link]

  • Klick, S., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 293-298. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Hydrazine in Wastewater | UV/Vis Spectroscopy | ASTM D1385-07. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Determining Hydrazine in Wastewater by UV/Vis Spectroscopy. Retrieved from [Link]

  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-VIS spectrum of hydrazine: a-standard solution; b-hydrazine obtained from thermal decomposition of NH3. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 103896-91-9 | 2-(2,5-Dimethylphenoxy)acetohydrazide. Retrieved from [Link]

  • OPUS. (2025). Analytical Methods. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2,6-Dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,6-dimethylphenoxy)acetohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this two-step synthesis. Our goal is to provide you with the causal logic behind experimental choices and robust protocols to help you consistently achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is a two-step process. First, a Williamson ether synthesis is performed between 2,6-dimethylphenol and an ethyl haloacetate (typically ethyl bromoacetate or chloroacetate) to form the intermediate, ethyl 2-(2,6-dimethylphenoxy)acetate. Second, this ester intermediate undergoes hydrazinolysis with hydrazine hydrate to yield the final product, this compound.

Q2: What are the most critical factors influencing the overall yield?

A2: The overall yield is highly dependent on three primary factors:

  • Purity of Reagents and Solvents: Moisture is particularly detrimental in the first step as it can hydrolyze the ethyl haloacetate and deactivate the base.[1]

  • Base Selection and Stoichiometry: An appropriate base is needed to fully deprotonate the sterically hindered 2,6-dimethylphenol without promoting side reactions.

  • Reaction Temperature Control: Proper temperature control is crucial in both steps to ensure complete reaction while minimizing the formation of byproducts.

Q3: What are typical yields for this synthesis?

A3: With optimized protocols, the Williamson ether synthesis step can achieve yields of around 85-90%.[2] The subsequent hydrazinolysis step can also be very efficient, with reported yields in the range of 80-90%.[2] Therefore, an overall yield of 70-80% is an achievable target.

Synthetic Workflow Overview

The following diagram outlines the complete synthetic pathway from starting materials to the final product.

SynthesisWorkflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis start_phenol 2,6-Dimethylphenol reaction1 Reaction start_phenol->reaction1 start_ester Ethyl Bromoacetate start_ester->reaction1 base Base (e.g., K2CO3) base->reaction1 solvent1 Anhydrous Solvent (DMF) solvent1->reaction1 intermediate Ethyl 2-(2,6-dimethylphenoxy)acetate reaction1->intermediate O-alkylation reaction2 Reaction (Reflux) intermediate->reaction2 hydrazine Hydrazine Hydrate hydrazine->reaction2 solvent2 Solvent (Ethanol) solvent2->reaction2 product This compound reaction2->product Nucleophilic Acyl Substitution

Caption: Overall two-step synthesis workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Part 1: Synthesis of Ethyl 2-(2,6-dimethylphenoxy)acetate (Ester Intermediate)

Problem 1: Low or no conversion of 2,6-dimethylphenol.

Probable Cause Explanation & Recommended Solution
Insufficient Deprotonation The phenoxide ion is the active nucleophile. The steric hindrance from the two ortho-methyl groups on 2,6-dimethylphenol makes the hydroxyl proton less acidic and harder to access. Solution: Ensure you are using a sufficiently strong and non-hindered base like potassium carbonate (K₂CO₃). Use at least 1.5 equivalents to drive the equilibrium towards the phenoxide. Ensure the base is finely powdered and anhydrous to maximize its reactivity.
Presence of Water Water will compete with the phenol for the base and can hydrolyze your ethyl bromoacetate starting material.[1] Solution: Use an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.[3] Dry all glassware thoroughly in an oven before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature While high temperatures can cause side reactions, a temperature that is too low will result in a very slow reaction rate, especially given the steric hindrance. Solution: For a K₂CO₃/DMF system, a temperature of 60-80°C is typically effective.[4] Monitor the reaction by TLC until the 2,6-dimethylphenol spot is consumed.

Problem 2: The major product is not the desired ester; unknown byproducts are observed.

Probable Cause Explanation & Recommended Solution
C-Alkylation The phenoxide ion is an ambident nucleophile, meaning it can react via the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1] Solution: O-alkylation is generally favored in polar aprotic solvents like DMF.[3] Avoid non-polar solvents which can increase the proportion of C-alkylation.
Elimination of Ethyl Bromoacetate If a very strong or sterically hindered base is used (e.g., potassium tert-butoxide), it can promote the E2 elimination of HBr from ethyl bromoacetate, forming undesired byproducts.[1] Solution: Stick with a moderately strong, non-hindered base like K₂CO₃.
Part 2: Synthesis of this compound (Final Product)

Problem 1: Reaction is sluggish or incomplete; ester remains after prolonged reflux.

Probable Cause Explanation & Recommended Solution
Insufficient Hydrazine Hydrate Hydrazinolysis is an equilibrium process. A stoichiometric amount of hydrazine hydrate may not be enough to drive the reaction to completion. Solution: Use a molar excess of hydrazine hydrate (typically 2-5 equivalents) relative to the ester. This shifts the equilibrium towards the product side.[5]
Low Quality Hydrazine Hydrate Hydrazine hydrate is hygroscopic and can absorb atmospheric carbon dioxide, reducing its effective concentration. Solution: Use a fresh bottle of hydrazine hydrate or one that has been stored properly under an inert atmosphere.
Inadequate Temperature The reaction requires thermal energy to overcome the activation barrier for the nucleophilic attack on the ester carbonyl. Solution: Ensure the reaction mixture is maintained at a steady reflux. Ethanol is a common and effective solvent for this step.[5][6]

Problem 2: The final product is an oil or fails to crystallize properly.

Probable Cause Explanation & Recommended Solution
Presence of Impurities Unreacted ester or other soluble byproducts can act as impurities that inhibit crystallization. Solution: First, ensure the reaction has gone to completion via TLC. After the reaction, excess solvent and volatile components should be thoroughly removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Formation of Diacylhydrazide If there are reactive acylating agents present as impurities, they can react with the newly formed acetohydrazide to form N,N'-diacylhydrazine byproducts, which are often difficult to crystallize.[7][8] Solution: Ensure the starting ester is pure before proceeding to the hydrazinolysis step. Purification of the ester via column chromatography may be necessary if it is of low purity.

Troubleshooting Flowchart: Low Yield in Step 1

Troubleshooting start Problem: Low Yield of Ethyl 2-(2,6-dimethylphenoxy)acetate check_reagents Are reagents and solvent completely anhydrous? start->check_reagents check_base Is the base K2CO3 (≥1.5 eq) and finely powdered? check_reagents->check_base Yes solution_reagents Solution: Dry solvent over molecular sieves. Use fresh, anahydrous reagents. Run under N2. check_reagents->solution_reagents No check_temp Is the reaction temperature 60-80°C? check_base->check_temp Yes solution_base Solution: Use fresh, anhydrous, finely ground K2CO3. Ensure ≥1.5 equivalents. check_base->solution_base No check_tlc Did TLC confirm consumption of 2,6-dimethylphenol? check_temp->check_tlc Yes solution_temp Solution: Increase temperature to 60-80°C and monitor reaction progress. check_temp->solution_temp No solution_tlc Solution: Increase reaction time. If still incomplete, re-evaluate reagent quality and stoichiometry. check_tlc->solution_tlc No success Yield Improved check_tlc->success Yes solution_reagents->success solution_base->success solution_temp->success solution_tlc->success

Caption: A logical guide to diagnosing low yield in the first synthetic step.

Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2,6-dimethylphenoxy)acetate

This protocol is designed to maximize O-alkylation and achieve a high yield of the ester intermediate.

Materials:

  • 2,6-Dimethylphenol (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous grade

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of nitrogen.

  • To the flask, add 2,6-dimethylphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF (approx. 5-10 mL per gram of phenol).

  • Begin stirring the suspension and add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70°C and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 2,6-dimethylphenol spot has completely disappeared.

  • Once complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water (3-4 times the volume of DMF).

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • The product can be purified further by vacuum distillation or column chromatography if necessary, but is often of sufficient purity for the next step. A typical yield is 85-90%.[2]

Protocol 2: Synthesis of this compound

This protocol uses a standard hydrazinolysis procedure optimized for high conversion.

Materials:

  • Ethyl 2-(2,6-dimethylphenoxy)acetate (1.0 eq)

  • Hydrazine hydrate (~64% solution, 3.0 eq)

  • Ethanol (95% or absolute)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude or purified ethyl 2-(2,6-dimethylphenoxy)acetate (1.0 eq) in ethanol (5-10 mL per gram of ester).

  • Add hydrazine hydrate (3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours.

  • Monitor the reaction progress by TLC until the starting ester spot is no longer visible.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add cold water to the residue. The product will often precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain pure this compound as a white crystalline solid. A typical yield is 80-90%.[2]

References
  • Lipnicka, U., et al. (n.d.). A new method for the synthesis of ranitidine.
  • Suryanti, V., et al. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemical Research. This article provides a relevant example of Williamson ether synthesis on a phenol using polar aprotic solvents. [Link]

  • Al-Ostath, R. A., et al. (2022). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. This paper reports high yields for analogous synthesis steps. [Link]

  • Google Patents. (1986).
  • Mascal, M., & Dutta, S. (2011). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry. [Link]

  • Scribd. (n.d.). sintesis-de-ranitidina. Scribd. Provides various synthetic approaches to ranitidine and its intermediates. [Link]

  • GSRS. (n.d.). ETHYL (2-METHYLPHENOXY)ACETATE. Global Substance Registration System. [Link]

  • Filo. (2022). Ethyl acetate reacts with hydrazine to give. Filo.in. A basic example of ester hydrazinolysis. [Link]

  • Al-dujaili, A. H., et al. (2018). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. PubMed Central. Details on diacylhydrazine structures. [Link]

  • Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. Discusses the reaction between esters and hydrazine hydrate. [Link]

  • Fun, H.-K., et al. (2011). 2-(4-Methoxyphenoxy)acetohydrazide. Semantic Scholar. Details the synthesis of a similar acetohydrazide. [Link]

  • Ghamari, N., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. PubMed Central. Discusses the reactivity and potential side reactions of hydrazides. [Link]

  • Google Patents. (2014). Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. CN103570645A.
  • Fun, H.-K., et al. (2009). 2-(2-Chlorophenoxy)acetohydrazide. ResearchGate. Provides a synthetic example of a related compound. [Link]

  • Gümrükçü, G., et al. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. MDPI. Describes a related ether synthesis using a hindered phenol. [Link]

  • Google Patents. (1967). Process for the purification of 2, 6-dimethylphenol. US3337642A.
  • Google Patents. (2010).
  • Google Patents. (2017).
  • Abdel-Aziz, H. A., et al. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. NCBI. [Link]

  • Wikipedia. (n.d.). Hydrazine. Wikipedia. Provides general information on the properties and reactions of hydrazine. [Link]

Sources

Technical Support Center: Optimization of Phenoxyacetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of phenoxyacetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the two-stage synthesis of phenoxyacetohydrazide: the initial Williamson ether synthesis to form ethyl phenoxyacetate, and the subsequent hydrazinolysis to yield the final product.

Stage 1: Synthesis of Ethyl Phenoxyacetate

Issue 1: Low Yield of Ethyl Phenoxyacetate

A low yield in the Williamson ether synthesis step is a common hurdle. The root cause often lies in incomplete deprotonation of the starting phenol, suboptimal reaction conditions, or competing side reactions.

  • Potential Cause 1: Incomplete Deprotonation of Phenol. The formation of the phenoxide ion is critical for the nucleophilic attack on ethyl chloroacetate. If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete.

    • Solution:

      • Base Selection: Anhydrous potassium carbonate (K₂CO₃) is a commonly used base for this reaction.[1] Ensure it is finely powdered and thoroughly dried before use to maximize its reactivity. For less reactive phenols, a stronger base like sodium hydride (NaH) can be considered, although this requires stricter anhydrous conditions.

      • Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.5 equivalents) to ensure complete deprotonation of the phenol.

  • Potential Cause 2: Suboptimal Reaction Conditions. Temperature and reaction time are crucial parameters that dictate the rate and completeness of the reaction.

    • Solution:

      • Temperature: Refluxing in a suitable solvent like dry acetone is a standard procedure that provides the necessary activation energy for the reaction to proceed at a reasonable rate.[1]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting phenol spot is a good indicator of reaction completion. Typical reaction times can range from 8 to 10 hours.[1]

  • Potential Cause 3: Side Reactions. The primary side reaction in this step is the hydrolysis of ethyl chloroacetate by any residual moisture, which would consume the electrophile and reduce the yield.

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the presence of water.

Stage 2: Synthesis of Phenoxyacetohydrazide

Issue 2: Low Yield of Phenoxyacetohydrazide

The conversion of ethyl phenoxyacetate to phenoxyacetohydrazide via hydrazinolysis is generally efficient, but low yields can still occur.

  • Potential Cause 1: Incomplete Reaction. Insufficient reaction time or a suboptimal temperature can lead to incomplete conversion of the ester.

    • Solution:

      • Reaction Time and Temperature: The reaction is often carried out at room temperature for several hours (e.g., 7 hours) or can be gently heated to reflux to expedite the process.[1] Monitoring the reaction by TLC is crucial to determine the point of completion.

      • Hydrazine Hydrate Stoichiometry: A molar excess of hydrazine hydrate (e.g., 1.5 equivalents) is typically used to drive the reaction to completion.[1]

  • Potential Cause 2: Product Loss During Workup. Phenoxyacetohydrazide is a solid that precipitates from the reaction mixture. Improper handling during filtration and washing can lead to significant product loss.

    • Solution:

      • Precipitation: Allowing the reaction mixture to stand overnight, often at a reduced temperature (e.g., in a refrigerator), can enhance the precipitation of the product.[1]

      • Washing: Wash the filtered product with a cold solvent (the same solvent used for the reaction, e.g., ethanol) to remove soluble impurities without dissolving a significant amount of the product.

Issue 3: Formation of N,N'-bis(phenoxyacetyl)hydrazine Side Product

A significant side product that can form during the hydrazinolysis step is the di-acylated hydrazine, N,N'-bis(phenoxyacetyl)hydrazine.[2] This occurs when one molecule of hydrazine reacts with two molecules of ethyl phenoxyacetate.

  • Causality: This side reaction is favored when there is a localized high concentration of the ester relative to hydrazine.

  • Solution:

    • Controlled Addition: Add the ethyl phenoxyacetate solution dropwise to the stirred solution of hydrazine hydrate. This ensures that the hydrazine is always in excess locally, minimizing the chance of di-acylation.

    • Molar Ratio: While an excess of hydrazine hydrate is generally recommended, a very large excess can make the purification more challenging. A molar ratio of 1:1.5 to 1:2 of ester to hydrazine hydrate is a good starting point.

Issue 4: Difficulty in Purifying Phenoxyacetohydrazide

The primary impurity to be removed is often unreacted ethyl phenoxyacetate and the N,N'-bis(phenoxyacetyl)hydrazine byproduct.

  • Purification Strategy:

    • Recrystallization: Recrystallization from ethanol is a highly effective method for purifying phenoxyacetohydrazide.[1] The desired product is typically less soluble in cold ethanol than the starting ester and the di-acylated byproduct.

    • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. A solvent system such as hexane:ethyl acetate can be used to separate the components based on their polarity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of anhydrous potassium carbonate in the first step? A1: Anhydrous potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. This is a crucial step for the subsequent SN2 reaction with ethyl chloroacetate.

Q2: Why is dry acetone used as a solvent in the first step? A2: Dry acetone is a polar aprotic solvent that is suitable for SN2 reactions. It effectively dissolves the reactants while not participating in the reaction itself. Using the anhydrous form helps to prevent the hydrolysis of ethyl chloroacetate.

Q3: Can I use a different solvent for the hydrazinolysis step? A3: Yes, while ethanol is commonly used, other alcohols like methanol can also be effective solvents for the reaction between ethyl phenoxyacetate and hydrazine hydrate. The choice of solvent can influence the solubility of the product and the ease of its precipitation.

Q4: How can I monitor the progress of the reactions? A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of both reaction steps.[1] For the first step, you can track the disappearance of the phenol starting material. For the second step, you can monitor the disappearance of the ethyl phenoxyacetate spot and the appearance of the phenoxyacetohydrazide product spot. A suitable mobile phase for TLC is a mixture of hexane and ethyl acetate.[1]

Q5: What are the safety precautions I should take when working with hydrazine hydrate? A5: Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Phenoxyacetate
  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Reagents: To the flask, add substituted phenol (0.05 mol), anhydrous potassium carbonate (0.075 mol), and dry acetone (40 ml).

  • Addition: Add ethyl chloroacetate (0.075 mol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8-10 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting phenol is consumed.

  • Workup: After cooling, remove the acetone by rotary evaporation. Add cold water to the residue to dissolve the potassium carbonate and extract the product with diethyl ether (3 x 30 ml).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ethyl phenoxyacetate.

Protocol 2: Synthesis of Phenoxyacetohydrazide
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude ethyl phenoxyacetate (0.03 mol) in ethanol (20 ml).

  • Addition: Add hydrazine hydrate (0.045 mol) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 7 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting ester is consumed.

  • Precipitation: Allow the reaction mixture to stand overnight to facilitate the precipitation of the product. Cooling the mixture in an ice bath can further enhance precipitation.

  • Isolation: Collect the white precipitate by filtration, wash with a small amount of cold ethanol, and dry to obtain the crude phenoxyacetohydrazide.

  • Purification: Recrystallize the crude product from ethanol to obtain pure phenoxyacetohydrazide.

Data Presentation

ParameterStage 1: Ethyl Phenoxyacetate SynthesisStage 2: Phenoxyacetohydrazide Synthesis
Solvent Dry AcetoneEthanol
Base Anhydrous Potassium CarbonateN/A
Key Reagents Phenol, Ethyl ChloroacetateEthyl Phenoxyacetate, Hydrazine Hydrate
Temperature RefluxRoom Temperature
Reaction Time 8-10 hours7 hours
Monitoring TLC (disappearance of phenol)TLC (disappearance of ester)

Visualizations

ReactionMechanism cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Hydrazinolysis Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide  + K2CO3 - KHCO3 Ethyl_Phenoxyacetate Ethyl_Phenoxyacetate Phenoxide->Ethyl_Phenoxyacetate  + Ethyl Chloroacetate - Cl- Phenoxyacetohydrazide Phenoxyacetohydrazide Ethyl_Phenoxyacetate->Phenoxyacetohydrazide  + Hydrazine Hydrate - Ethanol

Caption: General reaction scheme for the two-step synthesis of phenoxyacetohydrazide.

TroubleshootingWorkflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Stage1 Analyze Stage 1: - Incomplete Deprotonation? - Suboptimal Conditions? - Side Reactions? Low_Yield->Check_Stage1 Yes Check_Stage2 Analyze Stage 2: - Incomplete Reaction? - Product Loss? - Di-acylation? Low_Yield->Check_Stage2 Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Stage1->Impure_Product Check_Stage2->Impure_Product Purification_Strategy Implement Purification: - Recrystallization - Column Chromatography Impure_Product->Purification_Strategy Yes Success Optimized Synthesis Impure_Product->Success No Purification_Strategy->Success

Caption: A decision-making workflow for troubleshooting common issues in phenoxyacetohydrazide synthesis.

References

  • Apaydin, C. B., & Cesur, Z. (2019). A new approach for the synthesis of N,N'-bis(phenoxyacetyl)hydrazines. Istanbul Journal of Pharmacy, 49(2), 61-63. [Link]

  • Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., Mansour, A. A., Qusty, N. F., Sindi, A. S., ... & Abu-Seer, E. A. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE, 19(5), e0330731. [Link]

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Technical Support Center: Purification of Crude 2-(2,6-Dimethylphenoxy)acetohydrazide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the persona of a Senior Application Scientist.

Introduction: Welcome to the technical support guide for the purification of 2-(2,6-Dimethylphenoxy)acetohydrazide (MW: 194.23 g/mol , Formula: C₁₀H₁₄N₂O₂).[1][2] This molecule is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anesthetics like Lidocaine.[3][4] The purity of this intermediate is paramount as it directly impacts the quality, safety, and yield of the final API.[5] This guide provides a comprehensive, experience-driven framework for purifying this compound using recrystallization, focusing on practical troubleshooting and the scientific principles behind each step.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique based on the principle of differential solubility. The ideal solvent is one in which this compound has high solubility at an elevated temperature but low solubility at a low temperature.[6] Conversely, the impurities present should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or sparingly soluble at all temperatures (allowing them to be removed by hot filtration). As a hot, saturated solution of the crude compound cools, the decreasing solubility forces the desired compound to crystallize out, leaving the majority of impurities behind in the solvent.[7]

Q2: How do I select the best recrystallization solvent?

A2: Solvent selection is the most critical step and often requires empirical testing. The "like dissolves like" principle is a good starting point. Given the presence of an amide, an ether linkage, and an aromatic ring, moderately polar solvents are excellent candidates.

  • Initial Screening: Test the solubility of a small amount (10-20 mg) of your crude product in ~0.5 mL of various solvents at room temperature and then at the solvent's boiling point.[8]

  • Good Candidates: Solvents like ethanol, isopropanol, or acetone are often effective for hydrazide compounds.[9][10] Ethanol is a common first choice due to its favorable safety profile and effectiveness with moderately polar compounds.[11]

  • Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system (e.g., ethanol-water, acetone-hexane) can be used.[12] In this system, the compound is dissolved in a "soluble" solvent, and a "less-soluble" or "anti-solvent" is added dropwise to the hot solution until it becomes slightly cloudy, indicating saturation.[8]

Q3: What are the common impurities I am trying to remove from crude this compound?

A3: The impurity profile depends on the synthetic route. Typically, this hydrazide is synthesized from an ester, such as ethyl (2,6-dimethylphenoxy)acetate, and hydrazine hydrate.[9] Common impurities may include:

  • Unreacted Starting Materials: Residual ethyl (2,6-dimethylphenoxy)acetate or (2,6-dimethylphenoxy)acetic acid.

  • Hydrazine: Excess hydrazine or its salts.

  • Side-Reaction Products: Products from dimerization or degradation.

  • Residual Solvents: Solvents used in the preceding synthetic step, which are classified by regulatory bodies like the ICH based on their toxicity.[13][14]

Q4: What is the expected melting point of the pure compound?

A4: While a specific melting point for this exact compound is not widely published in readily available literature, a pure crystalline solid should exhibit a sharp melting point range (typically spanning 1-2°C). A broad or depressed melting point is a key indicator of residual impurities. For comparison, related phenoxy acetohydrazide compounds often have melting points well above 100°C. For example, 2-(2-chlorophenoxy)acetohydrazide melts at 111-112°C.[15] The goal of recrystallization is to achieve a constant and sharp melting point after successive purifications.

Section 2: Standard Recrystallization Protocol (Single Solvent: Ethanol)

This protocol provides a robust, self-validating method for the purification of this compound.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of hot ethanol to dissolve A->B Heat C Filter hot solution to remove insoluble impurities B->C If solids remain D Allow filtrate to cool slowly to room temperature B->D If no solids C->D E Cool further in an ice-water bath D->E Induce max precipitation F Collect crystals by vacuum filtration E->F G Wash with minimal ice-cold ethanol F->G Rinse H Dry crystals under vacuum G->H I Pure Crystalline Product H->I Verify purity (MP, TLC)

Sources

Identifying and removing impurities in 2-(2,6-Dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2,6-Dimethylphenoxy)acetohydrazide

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, focusing on the identification and removal of impurities.

I. Understanding the Compound and Potential Impurities

This compound is a crucial intermediate in various synthetic pathways.[1][2] Its purity is paramount for the successful synthesis of downstream products and for ensuring the validity of experimental results. Impurities can arise from several sources, including starting materials, side reactions, and degradation.

Common Precursors and Their Potential Contribution to Impurities:

  • 2,6-Dimethylphenol: This starting material is typically produced by the methylation of phenol.[3] Impurities can include isomers (e.g., 2,4-dimethylphenol, 3,5-dimethylphenol), unreacted phenol, and by-products of the methylation process. It is a colorless to off-white crystalline solid with a characteristic sweet, tarry odor.[4] It is incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents.[5]

  • Ethyl 2-(2,6-dimethylphenoxy)acetate: This intermediate is synthesized from 2,6-dimethylphenol. Incomplete reaction or purification can lead to its presence in the final product.

  • Hydrazine Hydrate: This reagent is highly reactive and can contain impurities or degrade over time.[6] It is a powerful reducing agent and can react with various functional groups.[7][8]

Typical Synthesis Pathway and Likely Impurities:

The synthesis of this compound generally involves the reaction of ethyl 2-(2,6-dimethylphenoxy)acetate with hydrazine hydrate.[1]

2,6-Dimethylphenol 2,6-Dimethylphenol Ethyl 2-(2,6-dimethylphenoxy)acetate Ethyl 2-(2,6-dimethylphenoxy)acetate 2,6-Dimethylphenol->Ethyl 2-(2,6-dimethylphenoxy)acetate Impurity_A Unreacted 2,6-Dimethylphenol 2,6-Dimethylphenol->Impurity_A Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Ethyl 2-(2,6-dimethylphenoxy)acetate This compound This compound Ethyl 2-(2,6-dimethylphenoxy)acetate->this compound Impurity_B Unreacted Ethyl 2-(2,6-dimethylphenoxy)acetate Ethyl 2-(2,6-dimethylphenoxy)acetate->Impurity_B Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound Impurity_C Side Reaction By-products Hydrazine Hydrate->Impurity_C

Caption: Synthesis pathway and potential impurity sources.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the handling and purification of this compound.

Q1: My final product has a brownish tint and a phenolic odor. What is the likely impurity?

A1: A brownish tint and a phenolic odor strongly suggest the presence of unreacted 2,6-dimethylphenol.[4][5] This can occur due to an incomplete initial reaction or inefficient purification.

  • Troubleshooting:

    • Confirm with TLC: Spot your product against a 2,6-dimethylphenol standard on a silica gel TLC plate. A common eluent system is ethyl acetate/hexane.

    • Purification: An aqueous basic wash (e.g., with 1M NaOH) of your product dissolved in an organic solvent (like ethyl acetate) can effectively remove the acidic phenol. Follow this with a water wash to remove any remaining base.

Q2: The NMR spectrum of my product shows unexpected ethyl group signals. What could be the cause?

A2: The presence of ethyl group signals (a quartet and a triplet) in the 1H NMR spectrum indicates residual ethyl 2-(2,6-dimethylphenoxy)acetate. This impurity arises from an incomplete reaction with hydrazine hydrate.

  • Troubleshooting:

    • Reaction Monitoring: Ensure the reaction goes to completion by monitoring it with TLC or HPLC. If the reaction has stalled, consider adding a slight excess of hydrazine hydrate or extending the reaction time.

    • Purification: Recrystallization is often effective for removing this less polar impurity. Suitable solvent systems include ethanol/water or isopropanol.

Q3: My product seems to be degrading upon storage. How can I prevent this?

A3: Hydrazide compounds can be susceptible to oxidation and hydrolysis.[8] Exposure to air, moisture, and light can accelerate degradation.

  • Troubleshooting:

    • Storage Conditions: Store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (refrigerated or frozen).

    • Purity: Ensure the product is free of acidic or basic impurities, as these can catalyze degradation.

Q4: I am having difficulty purifying my compound by column chromatography. It seems to be streaking on the column.

A4: Streaking on a silica gel column is often due to the polar nature of the hydrazide group.[9] This can lead to strong interactions with the silica, resulting in poor separation.

  • Troubleshooting:

    • Solvent System Modification: Add a small amount of a polar modifier to your eluent system. For example, if you are using an ethyl acetate/hexane gradient, adding 0.5-1% triethylamine can help to reduce streaking by competing for the active sites on the silica.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or employing reverse-phase chromatography.[10]

III. Protocols for Impurity Identification and Removal

This section provides detailed experimental procedures for the analysis and purification of this compound.

A. Analytical Methods for Impurity Profiling

Accurate identification of impurities is the first step toward their removal. A combination of chromatographic and spectroscopic techniques is recommended.[11]

1. Thin-Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring reaction progress and assessing purity.

Parameter Recommendation Rationale
Stationary Phase Silica Gel 60 F254Standard choice for moderately polar organic compounds.
Mobile Phase 30-50% Ethyl Acetate in HexaneProvides good separation of the product from less polar starting materials.
Visualization UV light (254 nm), Iodine vapor, or Potassium Permanganate stainAllows for the detection of UV-active compounds and those with reactive functional groups.

2. High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and quantitative analysis of impurities.

Parameter Recommendation Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Excellent for separating compounds with varying polarities.
Mobile Phase Acetonitrile/Water gradientA gradient elution allows for the separation of a wider range of impurities.
Detection UV at 270 nmThe aromatic ring in the molecule provides a strong chromophore at this wavelength.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile impurities, such as residual solvents or low molecular weight by-products.

Parameter Recommendation Rationale
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)A standard, non-polar column suitable for a wide range of organic compounds.
Injection Mode SplitPrevents column overloading with the main component.
Detection Mass Spectrometry (MS)Provides structural information for impurity identification.
B. Purification Protocols

The choice of purification method depends on the nature and quantity of the impurities present.

1. Recrystallization

Recrystallization is a highly effective technique for removing small amounts of impurities from a crystalline solid.[12]

Step-by-Step Protocol:

  • Solvent Selection: Identify a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Ethanol, isopropanol, and their mixtures with water are good starting points.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

A Dissolve Crude Product in Hot Solvent B Hot Filtration (optional) A->B C Slow Cooling and Crystallization B->C D Vacuum Filtration C->D E Wash with Cold Solvent D->E F Dry Crystals E->F

Caption: Recrystallization workflow for purification.

2. Column Chromatography

Column chromatography is suitable for separating compounds with different polarities.[13]

Step-by-Step Protocol:

  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase (e.g., silica gel) and eluent system.

  • Column Packing: Pack the column with the stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system. A gradient elution (gradually increasing the polarity) may be necessary for complex mixtures.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

3. Acid-Base Extraction

This technique is highly effective for removing acidic or basic impurities.

Step-by-Step Protocol for Removing 2,6-Dimethylphenol:

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with 1M sodium hydroxide solution. The acidic 2,6-dimethylphenol will be deprotonated and move into the aqueous layer.

  • Separation: Separate the organic and aqueous layers.

  • Water Wash: Wash the organic layer with water to remove any residual base.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter and remove the solvent under reduced pressure to obtain the purified product.

IV. Safety Precautions

Working with hydrazide compounds requires strict adherence to safety protocols due to their potential toxicity.[6][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: Handle hydrazine and its derivatives in a well-ventilated fume hood to avoid inhalation of vapors.[14]

  • Spill Management: In case of a spill, neutralize with a weak acid (e.g., citric acid solution) and absorb with an inert material.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

In case of exposure:

  • Skin contact: Immediately wash the affected area with plenty of soap and water.[14]

  • Eye contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[14]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[14]

V. References

  • Journal of The Chemical Society of Pakistan. (2009). A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine.

  • Google Patents. Synthesis of 2-[4-(2-aminohexafluoro-2-propyl)-2,6-dimethylphenoxy]acetic acid.

  • Wikipedia. 2,6-Xylenol. [Link]

  • Google Patents. Method of producing high-purity hydrazine.

  • PubChem. 2,6-Dimethylphenol. [Link]

  • Reddit. Need a purification method for a free hydrazone. [Link]

  • PubChem. 2-(2,6-Dimethylphenoxy)acetate. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Wikipedia. Hydrazine. [Link]

  • Research Journal of Pharmacy and Technology. Synthesis and Pharmacological Profile of Hydrazide Compounds. [Link]

  • MDPI. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. [Link]

  • NCBI Bookshelf. Hydrazine Toxicology. [Link]

  • DTIC. Safety and Handling of Hydrazine. [Link]

  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines. [Link]

  • MDPI. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. [Link]

  • Organic Chemistry Portal. Hydrazine. [Link]

  • SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • NIH. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. [Link]

  • Google Patents. Preparation method of hydrazide compound.

  • ResearchGate. Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. [Link]

  • Reddit. Chromatography to separate polar molecules?. [Link]

  • Iraqi Journal of Science. Synthesis and Characterization of Some New Hydrazides and Their Derivatives. [Link]

  • ResearchGate. Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. [Link]

  • Industrial & Engineering Chemistry. Hydrazine in Organic Chemistry. [Link]

  • Analytical Chemistry. Potentiometric Analytical Methods for Hydrazino Compounds. Sydrazine Sulfate. [Link]

  • Polymer Bulletin. Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). [Link]

  • ResearchGate. Chromatographic methods of determining hydrazine and its polar derivatives. [Link]

  • Waters Blog. Infographic: What's the Best Column for Polar Compound Retention?. [Link]

  • International Journal of Chemical Studies. Synthesis and characterization of cobalt (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • MDPI. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. [Link]

  • Organic Syntheses. Synthesis of 2,3-Diaryl-2H-azirines via Cs2CO3-Mediated Cyclization of Ketoxime Acetates. [Link]

  • Google Patents. Synthesis of metal 2-ethylhexanoates.

  • NIH. N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. [Link]

  • Google Patents. Synthesis process of 2-hydrazinopyridine derivative.

Sources

Technical Support Center: Troubleshooting Low Solubility of 2-(2,6-Dimethylphenoxy)acetohydrazide in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,6-Dimethylphenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. We will explore the physicochemical reasons for its low aqueous solubility and provide a systematic, multi-tiered approach to overcoming these issues, ensuring the integrity and reproducibility of your results.

Part 1: Foundational Knowledge & Physicochemical Profile

This section addresses the most frequently asked questions regarding the fundamental properties of this compound that dictate its behavior in solution.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a delicate balance between two opposing structural features:

  • A Hydrophobic (Lipophilic) Core: The 2,6-dimethylphenoxy group is a bulky, nonpolar aromatic ring. This region has a strong tendency to repel water and associate with other nonpolar molecules, a characteristic often described as "grease-ball" like.[1] This is the primary driver of its poor solubility in aqueous media.

  • A Hydrophilic Polar Group: The acetohydrazide moiety (-NHNHC(=O)-) is polar and capable of acting as both a hydrogen bond donor and acceptor.[2] This group seeks to interact with polar solvents like water.

The challenge arises because the large, hydrophobic portion dominates the molecule's overall character, leading to low aqueous solubility despite the presence of the polar hydrazide group.

Q2: What is the general expected solubility profile of this compound?

A2: Given its structure, this compound is expected to be poorly soluble in water and neutral aqueous buffers. However, it should exhibit significantly better solubility in polar aprotic organic solvents and, to some extent, in polar protic solvents. This is a common trait among hydrazide derivatives with substantial aromatic components.[3][4]

The table below provides an estimated solubility profile based on data from structurally similar compounds.[4][5]

SolventEstimated SolubilityRationale / Supporting Evidence
Water / PBS (pH 7.4) Very Low to PoorThe dominant hydrophobic dimethylphenoxy group limits interaction with the highly polar water structure.
Dimethyl Sulfoxide (DMSO) HighA strong polar aprotic solvent, excellent for creating concentrated stock solutions of phenoxyacetohydrazide derivatives.[4]
Dimethylformamide (DMF) HighSimilar to DMSO, DMF is a highly effective solvent for compounds with both polar and nonpolar regions.
Ethanol Moderate to HighA polar protic solvent that can engage in hydrogen bonding with the hydrazide group while its ethyl group interacts with the hydrophobic core. Often used for recrystallization of similar compounds.[4]
Methanol ModerateSlightly more polar than ethanol, offering good solvating power.[6]
Hexane Very LowA nonpolar solvent that cannot effectively solvate the polar acetohydrazide group.
Q3: Are there any immediate safety concerns when handling this compound or its derivatives?

A3: Yes. Hydrazine and its derivatives as a class of compounds require careful handling. Some hydrazine derivatives are considered potentially toxic and may act as irritants.[3][7][8] It is imperative to handle this compound with appropriate safety precautions. Always consult the material safety data sheet (MSDS) and, at a minimum, use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

Part 2: A Systematic Troubleshooting Guide for Solubility Enhancement

This section provides a step-by-step workflow to systematically address and resolve solubility issues during assay development. We will begin with the most common and straightforward techniques before progressing to more advanced formulation strategies.

Tier 1: The Co-Solvent Approach (First Line of Action)

This is the most prevalent and often successful strategy for solubilizing poorly soluble compounds for in vitro assays.

Problem: My compound precipitates immediately when I add it to my aqueous assay buffer.

Causality: Direct addition of a hydrophobic compound to an aqueous medium results in the compound's molecules aggregating to minimize contact with water, leading to precipitation. A co-solvent system works by reducing the overall polarity of the solvent (the water-based buffer), making it a more hospitable environment for the hydrophobic compound.[9]

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the required amount of this compound powder.

    • Dissolve it in a minimal volume of 100% anhydrous DMSO or DMF to create a concentrated stock (e.g., 10-100 mM).

    • Ensure complete dissolution. Gentle vortexing or sonication in a water bath can be used to assist dissolution.

  • Perform Serial Dilutions (If necessary):

    • If a very low final concentration is required, perform an intermediate dilution of the concentrated stock solution in the same organic solvent.

  • Prepare the Final Aqueous Working Solution:

    • Dispense the final volume of your aqueous assay buffer into a tube.

    • While vigorously vortexing or stirring the buffer, slowly add the required volume of the compound's organic stock solution drop-by-drop. Crucially, add the stock solution to the buffer, not the other way around. This ensures rapid dispersion and minimizes localized high concentrations that can trigger precipitation.

    • Visually inspect the final solution for any signs of cloudiness or precipitate.

Key Consideration: The final concentration of the organic co-solvent in the assay must be kept to a minimum (typically <1% for DMSO, <5% for ethanol ) to avoid artifacts or toxicity in biological systems. Always run a "vehicle control" (buffer + co-solvent) to validate that the co-solvent itself does not affect the assay outcome.

start Start: Compound Powder stock Prepare 10-100 mM Stock in 100% DMSO or DMF start->stock dilute Add Stock to Assay Buffer (Vigorously Mixing) stock->dilute observe Observe Solution dilute->observe clear Solution is Clear: Assay Ready observe->clear Yes precipitate Precipitation Occurs: Proceed to Tier 2 observe->precipitate No

Caption: Basic Co-Solvent Workflow.

Tier 2: Optimizing the Aqueous Environment

If co-solvents are insufficient or interfere with the assay, the next step is to modify the properties of the aqueous buffer itself.

Problem: The co-solvent concentration required for solubility is too high for my cellular assay, or the compound still precipitates at my desired concentration.

Causality: The acetohydrazide group is weakly basic. By lowering the pH of the buffer, this group can become protonated, forming a positively charged species (a salt). This charged form is generally more water-soluble than the neutral form.[10][11]

  • Determine pH Stability Range: First, ensure your assay components (e.g., proteins, cells) are stable and active across the pH range you intend to test.

  • Prepare a Series of Buffers: Prepare your assay buffer at several different pH values (e.g., pH 7.5, 7.0, 6.5, 6.0).

  • Test Solubility: Using the co-solvent method described in Tier 1, attempt to dissolve your compound in each of the prepared buffers.

  • Identify Optimal pH: Determine the highest pH at which your compound remains soluble at the target concentration with an acceptable co-solvent level.

  • Caution: Be aware that extreme pH values can lead to chemical degradation (e.g., hydrolysis) of the compound over time. Stability at the chosen pH should be confirmed.

Causality: For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[12] Gently warming the solution can provide the energy needed to break the crystal lattice forces and encourage solvation.

  • Gently Warm the Buffer: Warm your aqueous buffer to a temperature compatible with your assay components (e.g., 37°C for many biological assays).

  • Add Compound Stock: While the buffer is warm, add the organic stock solution as described in Tier 1.

  • Cool to Assay Temperature: Allow the solution to slowly cool to the final assay temperature.

  • Observe for Precipitation: Monitor the solution closely during cooling. Sometimes, a supersaturated solution can be formed that remains stable, but there is a risk of precipitation as it cools. This method is most effective for compounds that will be used immediately.

Tier 3: Advanced Formulation Strategies

When high concentrations are required and the previous methods fail, solubility-enhancing excipients can be employed.

Problem: I need to achieve a high concentration for my experiment, and no combination of co-solvents or pH/temperature adjustment works.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic dimethylphenoxy group of your compound, effectively hiding it from the water and presenting a water-soluble complex to the solution.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for this purpose.

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 10-40% w/v).

  • Add Compound: Add the this compound powder directly to the cyclodextrin solution.

  • Promote Complexation: Stir or sonicate the mixture for an extended period (30 minutes to several hours) to allow for the formation of the inclusion complex.

  • Filter (Optional): If any undissolved material remains, filter the solution through a 0.22 µm filter to remove it.

  • Validation: As with co-solvents, it is critical to run a control with the cyclodextrin alone to ensure it does not interfere with your assay.

start Start: Low Solubility Issue tier1 tier1 start->tier1 check1 Solubility Achieved? tier1->check1 tier2 Tier 2: Environment Optimization Test lower pH buffers (e.g., 6.0-7.0). Gently warm buffer (e.g., 37°C). check1->tier2  No / Assay Interference success Success: Proceed with Assay check1->success  Yes check2 Solubility Achieved? tier2->check2 tier3 Tier 3: Advanced Formulation Use solubility enhancers like Hydroxypropyl-β-cyclodextrin (HP-β-CD). check2->tier3  No check2->success  Yes check3 Solubility Achieved? tier3->check3 check3->success  Yes fail Re-evaluate Experiment: Consider alternative compound or assay design. check3->fail  No

Caption: Overall Troubleshooting Decision Tree.

References
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]

  • Müller, C. E., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Garg, V., & Singh, H. (2017). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Singh, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). ResearchGate. [Link]

  • 2-(3,5-Dimethylphenoxy)acetohydrazide. (n.d.). PubChem. [Link]

  • acetohydrazide. (2024). ChemBK. [Link]

  • A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. (n.d.). PMC. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). MDPI. [Link]

  • Chemical Properties of Acetic acid, hydrazide (CAS 1068-57-1). (n.d.). Cheméo. [Link]

  • CAS NO. 103896-91-9 | 2-(2,5-Dimethylphenoxy)acetohydrazide. (n.d.). Arctom Scientific. [Link]

  • 2-(2-Methoxyphenoxy)acetohydrazide. (n.d.). PubChem. [Link]

  • Acetohydrazide. (n.d.). PubChem - NIH. [Link]

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Technical Support Center: A Researcher's Guide to Preventing Byproduct Formation in Acetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of acetohydrazides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of acetohydrazide synthesis. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues, particularly the formation of unwanted byproducts, and optimize your reaction outcomes. This resource is structured in a practical question-and-answer format to directly address the challenges you may encounter in the lab.

Introduction: The Challenge of Selectivity in Acetohydrazide Synthesis

The synthesis of acetohydrazides, typically through the hydrazinolysis of esters, is a cornerstone reaction in medicinal chemistry and organic synthesis.[1] While seemingly straightforward, the reaction's success hinges on achieving high selectivity for the desired mono-acylated product. The primary challenge lies in preventing the formation of the common byproduct, 1,2-diacetylhydrazine, which arises from the over-acylation of hydrazine.[2] This guide will delve into the mechanistic underpinnings of this side reaction and provide robust strategies to mitigate its occurrence, ensuring high purity and yield of your target acetohydrazide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of a higher melting point, less soluble byproduct in my acetohydrazide synthesis. What is it likely to be, and how is it formed?

A1: The most common byproduct in this reaction is 1,2-diacetylhydrazine. This occurs when a molecule of the desired acetohydrazide product reacts with another molecule of the starting ester. The remaining -NH2 group of the newly formed acetohydrazide is still nucleophilic and can attack the carbonyl carbon of the ester, leading to a second acylation.

Mechanism of Byproduct Formation:

The formation of 1,2-diacetylhydrazine is a competing reaction that becomes more prevalent under certain conditions. The key to preventing its formation is to manipulate the reaction kinetics to favor the initial mono-acylation of hydrazine over the subsequent acylation of the acetohydrazide product.

Byproduct_Formation Figure 1: Competing reactions in acetohydrazide synthesis. cluster_main Desired Reaction cluster_side Side Reaction Ester Ester (R-COOR') Acetohydrazide Acetohydrazide (R-CONH-NH2) Ester->Acetohydrazide + Hydrazine (k1) Hydrazine Hydrazine (NH2-NH2) Byproduct 1,2-Diacetylhydrazine (R-CONH-NHCO-R) Acetohydrazide->Byproduct + Ester (k2)

Caption: Figure 1: Competing reactions in acetohydrazide synthesis.

Q2: How can I control the stoichiometry of my reaction to minimize the formation of 1,2-diacetylhydrazine?

A2: Precise control over the molar ratio of reactants is critical. To favor the formation of the mono-acylated product, it is generally recommended to use a slight excess of hydrazine hydrate.[3]

Reactant Ratio (Ester:Hydrazine)Expected OutcomeRationale
1 : 1Increased risk of di-acylationAs the reaction progresses, the concentration of the more nucleophilic hydrazine decreases, while the concentration of the acetohydrazide product increases, making the side reaction more probable.
1 : 1.1 - 1.5Favors mono-acylationA slight excess of hydrazine ensures that there is a higher probability of an ester molecule reacting with a hydrazine molecule rather than the acetohydrazide product.
> 1 : 1.5May lead to purification challengesWhile further excess hydrazine can suppress di-acylation, it can complicate the workup and purification, as the excess hydrazine will need to be removed.

Experimental Protocol: Stoichiometric Control

  • Accurate Measurement: Carefully weigh the limiting reagent (ester) and calculate the required molar equivalent of hydrazine hydrate.

  • Controlled Addition: Dissolve the ester in a suitable solvent (e.g., ethanol, methanol).[3] Add the hydrazine hydrate dropwise to the stirred solution at room temperature. This slow addition helps to maintain a localized excess of hydrazine.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to track the consumption of the starting ester.

Q3: What is the optimal temperature for synthesizing acetohydrazides to avoid byproduct formation?

A3: Temperature plays a crucial role in reaction selectivity. Generally, conducting the reaction at a lower temperature favors the formation of the desired acetohydrazide.

  • Lower Temperatures (Room Temperature to 40°C): At lower temperatures, the activation energy barrier for the second acylation step is harder to overcome, thus kinetically favoring the mono-acylation product.

  • Higher Temperatures (Reflux): While higher temperatures can increase the overall reaction rate, they can also provide sufficient energy to promote the formation of the diacylhydrazine byproduct.[4]

Troubleshooting Guide: Temperature Effects

IssuePotential CauseRecommended Solution
High levels of diacyl byproductReaction temperature is too high.Conduct the reaction at a lower temperature (e.g., room temperature or gentle warming to 40-50°C) for a longer duration.
Slow or incomplete reactionReaction temperature is too low.Gradually increase the temperature and monitor the reaction progress by TLC. A gentle reflux may be necessary for less reactive esters, but careful monitoring for byproduct formation is essential.
Q4: Does the choice of solvent impact the formation of byproducts?

A4: Yes, the solvent can influence the reaction's outcome. Polar protic solvents like ethanol and methanol are commonly used and are generally effective.[3][5]

  • Ethanol/Methanol: These solvents are good choices as they typically solubilize both the ester and hydrazine hydrate, facilitating a homogenous reaction.[3] In some cases, the desired acetohydrazide product may be less soluble in the reaction solvent and precipitate out as it is formed, which can help to prevent its further reaction to the diacyl byproduct.

  • Solvent-free conditions: While possible, solvent-free reactions often require higher temperatures, which can increase the risk of byproduct formation.

Workflow for Solvent Selection:

Solvent_Selection Figure 2: Decision workflow for solvent selection. Start Start: Select Solvent PolarProtic Polar Protic (Ethanol, Methanol) Start->PolarProtic Recommended Aprotic Aprotic (THF, Dioxane) Start->Aprotic Consider for specific substrates SolventFree Solvent-Free Start->SolventFree Use with caution CheckSolubility CheckSolubility PolarProtic->CheckSolubility Check solubility of reactants and product Monitor Monitor Aprotic->Monitor Monitor reaction closely HighTemp HighTemp SolventFree->HighTemp Requires higher temperature Homogeneous Homogeneous CheckSolubility->Homogeneous All soluble Heterogeneous Heterogeneous CheckSolubility->Heterogeneous Product precipitates Advantage Advantage Heterogeneous->Advantage Advantageous: Reduces di-acylation Risk Risk HighTemp->Risk Increased risk of byproducts

Caption: Figure 2: Decision workflow for solvent selection.

Q5: How can I reliably detect and quantify the 1,2-diacetylhydrazine byproduct in my reaction mixture?

A5: A combination of chromatographic and spectroscopic techniques is recommended for accurate analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of your reaction mixture.[6][7] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) can effectively separate the starting ester, the acetohydrazide product, and the diacylhydrazine byproduct.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the purity of your product.[8][9] The presence of the diacylhydrazine byproduct will be indicated by a distinct set of signals. For instance, the N-H protons of the diacylhydrazine will have a different chemical shift compared to the -NH and -NH2 protons of the acetohydrazide. Quantitative NMR (qNMR) can be employed for precise purity determination.[9]

Data Presentation: Representative ¹H NMR Chemical Shifts

CompoundFunctional GroupApproximate ¹H NMR Chemical Shift (ppm) in DMSO-d₆
AcetohydrazideR-CO-NH -NH₂~9.0 - 9.5 (singlet)
R-CO-NH-NH₂ ~4.2 - 4.5 (broad singlet)
1,2-DiacetylhydrazineR-CO-NH -NH -CO-R~9.8 - 10.2 (singlet)

Note: Exact chemical shifts can vary depending on the specific structure and solvent.

Q6: My reaction has produced a mixture of the desired acetohydrazide and the diacyl byproduct. How can I effectively purify my product?

A6: Recrystallization is the most common and effective method for purifying acetohydrazides from the diacyl byproduct. [3] The two compounds often have significantly different solubilities, which can be exploited for separation.

Experimental Protocol: Purification by Recrystallization

  • Solvent Screening: Identify a suitable solvent or solvent system where the acetohydrazide has good solubility at elevated temperatures but poor solubility at room temperature or below. The diacylhydrazine byproduct should ideally have lower solubility in the chosen solvent. Ethanol is often a good starting point.[3]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the pure acetohydrazide.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Check: Analyze the purity of the recrystallized product by HPLC and/or NMR to confirm the absence of the diacylhydrazine byproduct.

References

  • McKENNIS Jr, H., YARD, A. S., WEATHERBY, J. H., & HAGY, J. A. (1959). Acetylation of hydrazine and the formation of 1,2-diacetylhydrazine in vivo. Journal of Pharmacology and Experimental Therapeutics, 126(2), 109-116.
  • BenchChem. (2025). Catalyst selection and optimization for 2-(2-Chlorophenyl)acetohydrazide synthesis. BenchChem Technical Support.
  • El-Shafiy, H. F., et al. (2021). Synthesis, Structural Characterization, and Biological Activities of Novel 1,3,4-Oxadiazole Derivatives. Journal of the Korean Chemical Society, 65(2), 93-105.
  • ResearchGate. (n.d.). Mono-and di-acetylation of hydrazine hydrate according to different supported reagents.
  • Cranwell, P. B., Russell, A. T., & Smith, C. D. (2016). Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction. Synlett, 27(01), 131-135.
  • ATSDR. (1997). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry.
  • Chemistry LibreTexts. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • Sciencemadness Discussion Board. (2002). Reaction of esters with hydrazine?.
  • Celik, I., et al. (2018).
  • Organic Chemistry Portal. (2016). Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction.
  • Niu, Y., & Li, J. (2005). Phase Transfer Catalysed Synthesis of Acyldiazenes from Acylhydrazines. Journal of Chemical Research, 2005(9), 551-552.
  • Google Patents. (2022). CN114516819A - Preparation method of N, N' -diacetyl hydrazine.
  • Organic Chemistry Portal. (2024).
  • RASAYAN Journal of Chemistry. (2022).
  • ResearchGate. (n.d.). Mono-and di-acetylation of hydrazine hydrate according to different supported reagents.
  • Zhang, Y., et al. (2018). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde.
  • Wang, J., et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 129, 174-179.
  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231.
  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097-1099.
  • Google Patents. (2000). EP0982292A2 - Process for the preparation of monoacylhydrazines using carboxylic acids.
  • Pirogov, A. V., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(13), 1105-1118.
  • Google Patents. (2017).
  • NASA Technical Reports Server. (1965). THERMAL DECOMPOSITION OF HYDRAZINE.
  • Beyzaei, H., et al. (2023). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances, 13(20), 13567-13579.
  • Mayan Kutty, P. C., et al. (1993). DECOMPOSITION OF HYDRAZINE IN PRESERVED BOILERS.
  • Diercks, R., et al. (2006). Facile synthesis of mono-, di-, and trisubstituted alpha-unbranched hydrazines. The Journal of Organic Chemistry, 71(9), 3627-3629.
  • Asian Journal of Green Chemistry. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Organic Syntheses. (2004). Working with Hazardous Chemicals: Pivaloyl Hydrazide.
  • BenchChem. (2025). A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR.
  • Emerenciano, V. P., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2(2), 147-178.
  • Defense Technical Information Center. (1984). Safety and Handling of Hydrazine.
  • Fors, B. P., et al. (2011). Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. Journal of the American Chemical Society, 133(45), 18277-18285.
  • ResearchGate. (n.d.).
  • Violante, F. M., et al. (2021). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. Analytical and Bioanalytical Chemistry, 413(10), 2747-2758.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Effect of solvent on the synthesis of 4-(4-chlorophenyl)-3-methyl-1,4,8,9-tetrahydro-5H-pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-5,7(6H)-dione (6a).
  • BenchChem. (2025). Purity Analysis of Synthesized (2R)
  • Wikipedia. (n.d.). Hydrazine.
  • Li, Y., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Beilstein Journal of Organic Chemistry, 13, 1038-1045.
  • Wang, D. (2018).
  • Movassaghi, M., & Schmidt, M. A. (2007). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Organic Letters, 9(10), 1907-1910.
  • Wang, B., et al. (2013).
  • Tlili, A., et al. (2016). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Organic & Biomolecular Chemistry, 14(4), 1341-1345.

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Technical Support Center: Navigating the Aqueous Stability of 2-(2,6-Dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 2-(2,6-dimethylphenoxy)acetohydrazide. This guide is designed to provide in-depth technical support and troubleshooting advice for the stability challenges you may encounter when handling this molecule in aqueous environments. Leveraging established principles of hydrazide chemistry, we will explore potential degradation pathways, influencing factors, and robust analytical strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) on the Stability of this compound

Q1: What are the primary stability concerns for this compound in aqueous solutions?

The main stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis and oxidation, which are common degradation pathways for hydrazide-containing compounds.[1][2][3][4] The hydrazide functional group (-CONHNH₂) is the most reactive part of the molecule and the primary site of degradation. The ether linkage, while generally more stable, could also be susceptible to cleavage under harsh acidic conditions.

Q2: How does pH affect the stability of this compound solutions?

The rate of hydrolysis of hydrazides is highly dependent on the pH of the solution.[1][5] Generally, hydrazides exhibit increased stability as the pH approaches neutrality.[1][5] Both acidic and basic conditions can catalyze the hydrolysis of the acetohydrazide moiety.

  • Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the hydrazide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-N bond, yielding 2-(2,6-dimethylphenoxy)acetic acid and hydrazine.

  • Base-catalyzed hydrolysis: In basic solutions, the hydroxide ion can directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to the corresponding carboxylate and hydrazine.

For optimal stability, it is recommended to prepare and store aqueous solutions of this compound in a buffered system, ideally between pH 5 and 7.

Q3: My solution of this compound turned slightly yellow. What could be the cause?

A yellow discoloration can be an indicator of oxidative degradation. Hydrazides can be oxidized to various products, and the formation of colored species is not uncommon. The presence of dissolved oxygen, trace metal ions (which can act as catalysts), or exposure to light can promote oxidation. To mitigate this, it is advisable to use deoxygenated solvents, consider the addition of a chelating agent like EDTA to sequester metal ions, and protect the solution from light by using amber vials or covering the container with aluminum foil.[6]

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

For short-term storage, aqueous solutions should be kept at 2-8°C and protected from light.[7] For long-term storage, it is recommended to store the compound as a dry solid at 2-8°C.[7] If a stock solution must be prepared for long-term use, consider preparing aliquots in an appropriate organic solvent where the compound is more stable, such as anhydrous THF or ethanol, and storing them at -20°C or below.[8] Before use, the organic solvent can be evaporated, and the compound reconstituted in the desired aqueous buffer.

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays.
Potential Cause Troubleshooting Action Scientific Rationale
Degradation of the compound in the assay medium. Prepare fresh solutions immediately before each experiment. Perform a time-course stability study of the compound in your specific assay buffer by analyzing samples at different time points using a stability-indicating method like HPLC.The complex composition of cell culture media or assay buffers (containing salts, amino acids, etc.) can influence the pH and catalytic environment, potentially accelerating degradation.
Interaction with components of the assay medium. Evaluate the compatibility of this compound with key components of your medium. For example, some media components may have inherent oxidative or reductive potential.The hydrazide moiety is reactive and can potentially form adducts with carbonyl-containing molecules (e.g., some sugars or metabolites) in the medium.
Issue 2: Appearance of unexpected peaks in my chromatogram during analysis.
Potential Cause Troubleshooting Action Scientific Rationale
On-column degradation. Modify the mobile phase to a more neutral pH. Ensure the column is well-equilibrated before injection. Use a lower column temperature if possible.The stationary phase or mobile phase components can sometimes contribute to the degradation of a labile compound during the analytical run.
Degradation in the autosampler. Keep the autosampler tray cooled (e.g., to 4°C). Limit the time the sample resides in the autosampler before injection.Prolonged exposure to ambient temperature in the autosampler can lead to degradation before analysis, especially for thermally labile compounds.
Photodegradation. Use amber autosampler vials or a light-protected autosampler.Exposure to UV light in the laboratory environment can induce photolytic degradation.

Experimental Protocols for Stability Assessment

To systematically evaluate the stability of this compound, a forced degradation study is recommended.[9][10] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish degradation pathways.

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period, alongside a control sample protected from light.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A reverse-phase HPLC method is generally suitable for separating polar and non-polar compounds.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants show absorbance (a full UV scan should be performed to determine the optimal wavelength).

  • Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizing Degradation and Experimental Workflow

Predicted Degradation Pathways

G parent This compound acid_prod 2-(2,6-Dimethylphenoxy)acetic acid + Hydrazine parent->acid_prod  Acid Hydrolysis (H₂O/H⁺) base_prod 2-(2,6-Dimethylphenoxy)acetate + Hydrazine parent->base_prod  Base Hydrolysis (H₂O/OH⁻) ox_prod Oxidized Products (e.g., Diimide, Carboxylic Acid) parent->ox_prod  Oxidation ([O])

Caption: Predicted degradation pathways of this compound.

Forced Degradation Workflow

G cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze by Stability-Indicating HPLC acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start Prepare Stock Solution of Compound start->acid start->base start->oxidation start->thermal start->photo end Identify Degradation Products & Establish Degradation Pathways analysis->end

Caption: Experimental workflow for forced degradation studies.

Data Summary: Stability of Related Hydrazide Compounds

Compound TypepHHalf-lifeReference
Glycosyl-p-toluenesulfonyl hydrazide4.0~3 hours to several days[1][5]
Glycosyl-p-toluenesulfonyl hydrazide5.0Significantly longer than at pH 4.0[1][5]
Glycosyl-p-toluenesulfonyl hydrazide6.0Approaching several hundred days[1][5]

This data underscores the critical role of pH in the stability of hydrazide-containing molecules, with stability generally increasing as the pH approaches neutrality.[1][5]

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. In Toxicological Profile for Hydrazines. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Raines Lab, University of Wisconsin-Madison. Available at: [Link]

  • Patel, Y. P., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 53-64. Available at: [Link]

  • Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. Available at: [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-(2,6-Dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 2-(2,6-dimethylphenoxy)acetohydrazide, a key intermediate in the production of various pharmaceutical compounds. As preclinical studies demand larger quantities of this molecule, transitioning from bench-scale synthesis to pilot or manufacturing scale presents a unique set of challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure a robust, scalable, and efficient synthesis.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically a two-step process. The first step involves the Williamson ether synthesis of ethyl 2-(2,6-dimethylphenoxy)acetate from 2,6-dimethylphenol and an ethyl haloacetate. The subsequent step is the hydrazinolysis of the resulting ester with hydrazine hydrate to yield the final product. While seemingly straightforward, each step has critical parameters that must be carefully controlled, especially during scale-up.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis 2,6-Dimethylphenol 2,6-Dimethylphenol Intermediate_Ester Ethyl 2-(2,6-dimethylphenoxy)acetate 2,6-Dimethylphenol->Intermediate_Ester 1. Ethyl_haloacetate Ethyl haloacetate (e.g., Chloroacetate) Ethyl_haloacetate->Intermediate_Ester Base Base (e.g., K2CO3, NaH) Base->Intermediate_Ester Solvent_1 Solvent (e.g., DMF, Acetonitrile) Solvent_1->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product 2. Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Final_Product Solvent_2 Solvent (e.g., Ethanol) Solvent_2->Final_Product

Caption: General two-step synthesis of this compound.

II. Step 1: Williamson Ether Synthesis - Troubleshooting and FAQs

This initial step, the formation of ethyl 2-(2,6-dimethylphenoxy)acetate, is crucial for the overall efficiency of the synthesis. Common issues often relate to incomplete reactions, side product formation, and difficulties in purification.

Frequently Asked Questions (FAQs):

  • Q1: My reaction yield for the ether synthesis is consistently low. What are the likely causes?

    • A1: Low yields can stem from several factors. Incomplete deprotonation of 2,6-dimethylphenol is a common culprit. Ensure your base is of sufficient strength and purity, and that the reaction medium is anhydrous, especially if using a moisture-sensitive base like sodium hydride. Another factor could be suboptimal reaction temperature . While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. A systematic optimization of the reaction temperature is recommended. Finally, impure starting materials , particularly the 2,6-dimethylphenol, can introduce contaminants that interfere with the reaction.

  • Q2: I am observing the formation of multiple products in my reaction mixture. How can I minimize these side reactions?

    • A2: The primary side reaction to consider is the self-condensation of the ethyl haloacetate under basic conditions. To mitigate this, a slow, controlled addition of the ethyl haloacetate to the reaction mixture containing the deprotonated 2,6-dimethylphenol is advised. This maintains a low concentration of the electrophile, favoring the desired reaction pathway. Additionally, ensure the reaction temperature is not excessively high, as this can promote side reactions.

  • Q3: What is the best solvent for this reaction, and how does it impact the process at scale?

    • A3: Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile are commonly used and generally give good yields.[1] However, for scale-up, the choice of solvent has significant implications for work-up and purification. While DMF is an excellent solvent for this reaction, its high boiling point can make it difficult to remove. Acetonitrile is often a more practical choice for larger scale operations due to its lower boiling point. When scaling up, consider the availability and cost of "green" or more environmentally friendly solvents , as this is becoming an increasingly important factor in industrial chemical processes.[2]

Troubleshooting Guide: Step 1

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of 2,6-Dimethylphenol 1. Insufficient base. 2. Inactive or impure base. 3. Reaction temperature too low.1. Use a slight excess of base (e.g., 1.1-1.2 equivalents). 2. Use freshly opened or properly stored base. 3. Gradually increase the reaction temperature and monitor by TLC or HPLC.
Formation of Unknown Impurities 1. Reaction temperature too high. 2. Presence of oxygen leading to oxidation byproducts. 3. Impurities in starting materials.1. Optimize the reaction temperature. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use high-purity starting materials.
Difficult Work-up/Emulsion Formation 1. Use of DMF as a solvent. 2. Inefficient phase separation.1. Consider switching to a lower-boiling solvent like acetonitrile. 2. During aqueous work-up, the addition of brine can help break emulsions.

III. Step 2: Hydrazinolysis - Troubleshooting and FAQs

The conversion of the intermediate ester to the final acetohydrazide product is a critical step that can be prone to challenges, particularly concerning reaction completeness and product isolation.

Hydrazinolysis_Troubleshooting Start Hydrazinolysis Reaction Check_Completion Reaction Monitoring (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Troubleshoot Troubleshooting Options: - Increase reaction time - Increase temperature - Add more hydrazine hydrate Incomplete->Troubleshoot Purification Purification (Recrystallization) Complete->Purification Troubleshoot->Start Re-evaluate

Caption: Decision workflow for troubleshooting the hydrazinolysis step.

Frequently Asked Questions (FAQs):

  • Q1: The hydrazinolysis reaction is very slow or does not go to completion. What can I do?

    • A1: The reactivity of the ester towards hydrazine can be influenced by steric hindrance from the two methyl groups on the phenoxy ring. To drive the reaction to completion, consider increasing the reaction temperature to reflux. A moderate excess of hydrazine hydrate can also be beneficial. However, be aware that a large excess can complicate the purification process. Monitoring the reaction by TLC or HPLC is crucial to determine the optimal reaction time.

  • Q2: My final product is difficult to purify and has a low melting point. What could be the issue?

    • A2: A common impurity that can be difficult to remove is unreacted starting ester. Ensure the hydrazinolysis has gone to completion. The presence of diacylhydrazide byproducts, though less common in this specific synthesis, can also affect purity.[3] Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is the most effective method for purification. The choice of recrystallization solvent and the cooling rate are critical for obtaining a pure, crystalline product.

  • Q3: Are there any safety concerns I should be aware of when working with hydrazine hydrate at a larger scale?

    • A3: Yes, hydrazine hydrate is a toxic and potentially explosive compound. It is crucial to work in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. When scaling up, it is important to consider the exothermic nature of the reaction .[4] Ensure the reactor is equipped with adequate cooling capacity to control the temperature, especially during the addition of hydrazine hydrate.

Troubleshooting Guide: Step 2

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Steric hindrance slowing the reaction.1. Increase the reaction time and/or temperature (reflux). 2. Use a moderate excess of hydrazine hydrate (e.g., 1.5-2.0 equivalents).
Product Oiling Out During Crystallization 1. Impurities present. 2. Inappropriate crystallization solvent. 3. Cooling too rapidly.1. Ensure the reaction has gone to completion to minimize unreacted ester. 2. Screen different solvent systems for recrystallization. 3. Allow the solution to cool slowly to promote the formation of well-defined crystals.
Low Purity of Final Product 1. Incomplete removal of unreacted ester. 2. Entrapment of solvent in the crystals.1. Optimize the recrystallization procedure. Multiple recrystallizations may be necessary. 2. Ensure the crystals are thoroughly dried under vacuum to remove residual solvent.

IV. Scale-Up Considerations

Transitioning a synthesis from the laboratory bench to a pilot plant or manufacturing facility introduces a new set of challenges that are not always apparent at a smaller scale.[5]

Key Scale-Up Challenges and Solutions:

Challenge Impact on Synthesis Mitigation Strategy
Heat Transfer In larger reactors, inefficient heat transfer can lead to localized "hot spots," promoting side reactions and impurities. The exothermic nature of the hydrazinolysis step can also be more difficult to control.[5]Use jacketed reactors with efficient stirring to ensure uniform temperature distribution. For highly exothermic steps, consider a semi-batch process where one reagent is added slowly to control the rate of heat generation.
Mixing Efficiency Inadequate mixing can result in concentration gradients, leading to incomplete reactions and the formation of byproducts.[5]Select an appropriate agitator (e.g., impeller type and size) for the reactor and the viscosity of the reaction mixture. The stirring speed should be optimized to ensure good mixing without causing excessive shear.
Reagent Addition The rate of addition of reagents, particularly the ethyl haloacetate in Step 1 and hydrazine hydrate in Step 2, becomes more critical at a larger scale to control reaction selectivity and temperature.Utilize addition funnels or pumps for controlled, slow addition of reagents. Monitor the internal temperature of the reactor closely during the addition.
Purification and Isolation Filtration and drying of large quantities of product can be time-consuming and may lead to product loss or degradation.Use appropriate large-scale filtration equipment (e.g., Nutsche filter-dryer). Optimize the washing and drying procedures to ensure efficient removal of impurities and solvent without degrading the product.
Process Safety The hazards associated with the reagents, particularly hydrazine hydrate, are amplified at a larger scale.Conduct a thorough process safety assessment (e.g., HAZOP study) to identify and mitigate potential hazards. Ensure all personnel are properly trained on the safe handling of the chemicals involved.

V. Optimized Protocols for Scaled-Up Synthesis

The following protocols are provided as a starting point for the scaled-up synthesis of this compound. It is essential to perform initial small-scale trials to validate these procedures before proceeding to a larger scale.

Protocol 1: Synthesis of Ethyl 2-(2,6-dimethylphenoxy)acetate (Intermediate)

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 2,6-dimethylphenol (1.0 equivalent) and anhydrous potassium carbonate (1.2 equivalents) to acetonitrile.

  • Reaction: Stir the mixture at room temperature for 30 minutes. Then, slowly add ethyl chloroacetate (1.1 equivalents) via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 40°C.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to 60-70°C and monitor the progress by TLC or HPLC until the 2,6-dimethylphenol is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2,6-dimethylphenoxy)acetate.

  • Purification: The crude product can be purified by vacuum distillation or used directly in the next step if the purity is deemed sufficient.

Protocol 2: Synthesis of this compound (Final Product)

  • Reaction Setup: In a reactor equipped with a mechanical stirrer and reflux condenser, dissolve the crude ethyl 2-(2,6-dimethylphenoxy)acetate (1.0 equivalent) in ethanol.

  • Reaction: Add hydrazine hydrate (1.5 equivalents) to the solution. Heat the mixture to reflux and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting ester is no longer detectable.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization. Collect the solid product by filtration.

  • Purification: Wash the filter cake with cold ethanol. The product can be further purified by recrystallization from ethanol to yield pure this compound.

VI. References

  • Study of Synthesis of Ethyl-2-(4-allyl-2-methoxyphenoxy)acetate in Polar Aprotic Solvents. (n.d.). Publisher Not Found.

  • 6 key challenges when scaling up sustainable chemical processes. (2025, June 19). UK-CPI.com.

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz.

  • N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. (n.d.). PubMed Central.

  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. (n.d.). ResearchGate.

Sources

Technical Support Center: Crystallization of 2-(2,6-Dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the crystallization of 2-(2,6-Dimethylphenoxy)acetohydrazide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your crystallization outcomes. Our approach is grounded in established crystallographic principles and tailored to the specific chemical nature of phenoxyacetohydrazide derivatives.

Understanding the Molecule: Key Physicochemical Characteristics

This compound is a molecule possessing both polar and non-polar functionalities. The hydrazide group (-CONHNH₂) is capable of forming strong hydrogen bonds, which significantly influences its solubility in protic solvents. Conversely, the 2,6-dimethylphenyl moiety imparts a degree of lipophilicity. A successful crystallization strategy hinges on the effective manipulation of these competing characteristics. While comprehensive quantitative solubility data is not widely published, qualitative assessments of structurally similar compounds, such as 2-(3,5-dimethylphenoxy)acetohydrazide, indicate poor solubility in water and good solubility in various organic solvents[1][2].

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format, providing scientifically grounded solutions.

Q1: My compound "oils out" and forms a viscous liquid instead of crystals upon cooling. What's happening and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation, is a common problem when a compound's melting point is low or when high concentrations of impurities are present, leading to a significant melting point depression. It can also occur if the solution is supersaturated to a degree that favors the formation of a liquid phase over a crystalline solid.

  • Causality: The high concentration of the solute upon cooling can lead to a state where the solute separates as a supersaturated liquid before it has had the chance to organize into a crystal lattice.

  • Solutions:

    • Increase the Solvent Volume: The most straightforward solution is to add more of the primary solvent to the hot solution. This reduces the overall concentration and lowers the supersaturation level upon cooling, giving the molecules more time and space to form an ordered crystal lattice.

    • Slower Cooling Rate: Rapid cooling can shock the system into a disordered state. Employ a slower, more controlled cooling regimen. This can be achieved by allowing the flask to cool to room temperature on the benchtop, followed by gradual cooling in a refrigerator and then a freezer. The rate of cooling has a significant impact on crystal size and distribution[3][4][5][6][7].

    • Solvent/Anti-Solvent System: If a single solvent system is problematic, consider a mixed-solvent (or anti-solvent) approach. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly. This method allows for finer control over the supersaturation level[8][9][10][11].

    • Seeding: Introduce a small, pure crystal of this compound (a "seed crystal") to the slightly supersaturated solution. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.

Q2: I'm getting a very low yield of crystals. What are the likely causes and how can I improve it?

A2: A low yield is often attributable to using an excessive amount of solvent or incomplete precipitation of the compound.

  • Causality: Every compound has some degree of solubility in the "cold" solvent. If too much solvent is used initially, a significant portion of the compound will remain in the mother liquor even after cooling.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound. This will maximize the recovery of the product upon cooling.

    • Optimize the Cooling Process: Ensure the solution is cooled to the lowest practical temperature to minimize the solubility of the compound in the mother liquor. A stepwise cooling approach (room temperature, refrigerator, freezer) is often effective.

    • Solvent Evaporation: If an excessive amount of a volatile solvent was used, a portion of it can be carefully evaporated to increase the concentration of the compound before cooling.

    • Anti-Solvent Addition: If not already using this method, the addition of an anti-solvent to the mother liquor can sometimes induce further precipitation of the compound.

    • Check for Purity: Impurities can sometimes interfere with crystallization, keeping a portion of your compound in solution. It may be necessary to perform a preliminary purification step, such as column chromatography, before crystallization.

Q3: The crystals I'm obtaining are very fine needles or a powder, which are difficult to filter and handle. How can I grow larger crystals?

A3: The formation of very small crystals is typically a result of rapid nucleation caused by a high degree of supersaturation.

  • Causality: When a solution is rapidly cooled or an anti-solvent is added too quickly, a large number of crystal nuclei form simultaneously, leaving little solute for each nucleus to grow into a larger crystal.

  • Solutions:

    • Slow Down the Crystallization Process: The key to growing larger crystals is to slow down the rate of nucleation and promote growth. This can be achieved by:

      • Slower Cooling: As mentioned previously, a slower cooling rate is critical.

      • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise and with vigorous stirring to avoid localized high supersaturation.

    • Reduce the Level of Supersaturation: Use a slightly larger volume of the primary solvent than the absolute minimum required for dissolution. This will result in a lower level of supersaturation upon cooling, favoring the growth of existing crystals over the formation of new nuclei.

    • Utilize a Solvent System with Moderate Solubility: Choose a solvent in which the compound has moderate solubility at high temperatures and low solubility at low temperatures. A solvent in which the compound is extremely soluble at high temperatures can lead to very high supersaturation upon cooling.

Q4: I'm concerned about polymorphism. How can I ensure I'm consistently obtaining the same crystal form?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability[12][13][14][15]. For hydrazide compounds, the potential for different hydrogen bonding networks can lead to polymorphism.

  • Causality: The specific crystal form obtained can be influenced by a variety of factors, including the solvent system, cooling rate, temperature, and the presence of impurities.

  • Solutions:

    • Consistent Crystallization Protocol: The most crucial step is to develop and strictly adhere to a standardized crystallization protocol. Document and control all parameters, including solvent choice and ratios, concentrations, cooling rates, and agitation speed.

    • Polymorph Screening: A systematic polymorph screen is often necessary during drug development. This involves crystallizing the compound under a wide variety of conditions (different solvents, temperatures, etc.) to identify all possible polymorphic forms[12].

    • Characterization: Routinely characterize your crystalline product using techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to confirm the polymorphic form.

    • Seeding: Seeding with a crystal of the desired polymorph can help to ensure that this form crystallizes preferentially.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent for the crystallization of this compound?

A: Based on the synthesis of related phenoxyacetohydrazide derivatives, ethanol is a common and effective solvent for recrystallization[16]. Methanol or mixtures of an alcohol with water can also be good starting points to explore[17]. A good practice is to perform small-scale solubility tests with a variety of solvents to identify the most suitable one for your specific needs.

Q: How can I remove colored impurities during crystallization?

A: If your crude product is colored and the pure compound is expected to be colorless or white, activated charcoal can be used to remove colored impurities. Add a small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes before performing a hot filtration to remove the charcoal[18]. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.

Q: Is it necessary to filter the hot solution before cooling?

A: Yes, it is highly recommended to perform a hot filtration, especially if there are any insoluble impurities in your crude product. This will prevent these impurities from being incorporated into your final crystals.

Experimental Protocols

Protocol 1: Single-Solvent Cooling Crystallization

This is the most common and straightforward crystallization method.

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble when heated. Ethanol is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or activated charcoal.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath or a refrigerator.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals, for example, by air-drying on the filter paper or in a desiccator under vacuum.

Protocol 2: Anti-Solvent Crystallization

This method is useful when the compound is too soluble in a particular solvent, even at low temperatures, or to gain finer control over the crystallization process.

  • Solvent Selection: Choose a "good" solvent in which this compound is very soluble and a miscible "anti-solvent" in which it is poorly soluble. A common combination is ethanol (good solvent) and water (anti-solvent).

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise with constant stirring until the solution becomes persistently cloudy (turbid).

  • Re-dissolution: Gently heat the turbid solution while stirring until it becomes clear again.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Cooling Crystallization protocol.

Data Summary

While specific quantitative solubility data for this compound is scarce in the literature, the following table provides a qualitative solubility profile based on the behavior of analogous phenoxyacetohydrazide compounds. This table should be used as a starting point for your own experimental determination.

SolventExpected Qualitative Solubility at Room TemperatureRationale
WaterInsoluble to Very Sparingly SolubleThe non-polar dimethylphenoxy group dominates.
EthanolSparingly Soluble to Soluble upon heatingA common and effective recrystallization solvent for related compounds[16].
MethanolSparingly Soluble to Soluble upon heatingSimilar to ethanol, a good candidate for crystallization[17].
AcetoneSolubleMay be too good of a solvent for effective cooling crystallization but could be used in an anti-solvent system.
DichloromethaneSolubleThe non-polar nature of the solvent will likely lead to good solubility.
HexanesInsoluble to Very Sparingly SolubleA good candidate as an anti-solvent.
Ethyl AcetateSolubleOften a good solvent for many organic compounds.

Visualizing the Workflow

Crystallization Troubleshooting Logic

troubleshooting_flowchart start Crystallization Issue Observed oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Crystal Yield start->low_yield small_crystals Fine Powder/Small Needles start->small_crystals polymorphism Inconsistent Crystal Form start->polymorphism sol1_oil Increase Solvent Volume oiling_out->sol1_oil Reduce Supersaturation sol2_oil Decrease Cooling Rate oiling_out->sol2_oil Allow Time for Ordering sol3_oil Use Anti-Solvent Method oiling_out->sol3_oil Finer Control sol4_oil Introduce Seed Crystal oiling_out->sol4_oil Provide Nucleation Template sol1_yield Minimize Hot Solvent low_yield->sol1_yield Increase Saturation sol2_yield Optimize Cooling Temperature low_yield->sol2_yield Minimize Solubility sol3_yield Add Anti-Solvent to Mother Liquor low_yield->sol3_yield Induce Further Precipitation sol1_small Decrease Cooling Rate small_crystals->sol1_small Promote Growth over Nucleation sol2_small Slower Anti-Solvent Addition small_crystals->sol2_small Avoid Local Supersaturation sol3_small Use Slightly More Solvent small_crystals->sol3_small Lower Supersaturation sol1_poly Standardize Protocol polymorphism->sol1_poly Ensure Reproducibility sol2_poly Perform Polymorph Screen polymorphism->sol2_poly Identify Forms sol3_poly Routine Characterization (XRPD, DSC) polymorphism->sol3_poly Confirm Identity sol4_poly Seed with Desired Polymorph polymorphism->sol4_poly Direct Crystallization Pathway

Caption: Troubleshooting flowchart for common crystallization issues.

General Experimental Workflow for Recrystallization

experimental_workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration dissolve->hot_filter No decolorization needed decolorize->hot_filter cool Slow Cooling (Crystallization) hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Standard workflow for purification by recrystallization.

References

  • 2D crystal size-frequency as a function of cooling rate (see data in Table 4S and 2). (n.d.). Retrieved from [Link]

  • Agrawal, S. (2009). Investigation and Optimization of a Solvent / Anti-Solvent Crystalliza. University of Rhode Island. Retrieved from [Link]

  • Hydrodynamically-Limited Antisolvent Crystallization - Scale-up and Optimization. (2015, August 25). YouTube. Retrieved from [Link]

  • Recent progress in antisolvent crystallization. (2022). CrystEngComm, 24(40), 7083-7096. Retrieved from [Link]

  • Franks, F. (1986). On crystal size and cooling rate. Journal of Microscopy, 143(1), 89-102. Retrieved from [Link]

  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Purification: How To. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • When to conduct a polymorph screening? Ardena's phase-appropriate approach. (n.d.). Ardena. Retrieved from [Link]

  • Fujiwara, M., Nagy, Z. K., Chew, J. W., & Braatz, R. D. (2008). Modelling and control of combined cooling and antisolvent crystallization processes. Computers & Chemical Engineering, 32(4-5), 993-1004. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (n.d.). ResearchGate. Retrieved from [Link]

  • Main Factors Influencing the Crystal Size Distribution from a Batch Cooling Crystallizer. (n.d.). ResearchGate. Retrieved from [Link]

  • Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. (2023). Molecules, 28(13), 5174. Retrieved from [Link]

  • Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate. (2018). IOP Conference Series: Materials Science and Engineering, 358, 012018. Retrieved from [Link]

  • 2-(2-Chlorophenoxy)acetohydrazide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(1), o31-o32. Retrieved from [Link]

  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. (2021). CrystEngComm, 23(47), 8415-8425. Retrieved from [Link]

  • A general protocol for the crystallization of membrane proteins for X-ray structural investigation. (2010). Nature Protocols, 5(11), 1906-1920. Retrieved from [Link]

  • Publications. (n.d.). PharmaFormFinders. Retrieved from [Link]

  • Effect of cooling mode on product crystal size in seeded batch crystallization of potassium alum. (n.d.). ResearchGate. Retrieved from [Link]

  • Recrystallization. (2010, February 4). YouTube. Retrieved from [Link]

  • Solubility enhancement of Cox-2 inhibitors using various solvent systems. (2005). AAPS PharmSciTech, 6(3), E361-E367. Retrieved from [Link]

  • 2-(3,5-Dimethylphenoxy)acetohydrazide. (n.d.). PubChem. Retrieved from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). Organic Process Research & Development, 24(10), 2056-2067. Retrieved from [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). Crystals, 13(7), 1058. Retrieved from [Link]

  • Separation and purification of 2,6-dimethylnaphthalene present in the fraction of light cycle oil by crystallization operation. (2018). Applied Chemistry for Engineering, 29(4), 438-444. Retrieved from [Link]

  • N'-[2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]acetohydrazide. (n.d.). MolPort. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 2-(2,6-Dimethylphenoxy)acetohydrazide and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the phenoxyacetohydrazide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a detailed comparative analysis of the bioactivity of 2-(2,6-Dimethylphenoxy)acetohydrazide and structurally similar compounds. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with insights into the therapeutic potential of this chemical class. This document will delve into the synthesis, experimental protocols, and comparative bioactivity data, focusing primarily on anti-inflammatory and anti-angiogenic properties, while also touching upon the broader antimicrobial and anticancer potential of acetohydrazide derivatives.

Introduction: The Therapeutic Promise of Phenoxyacetohydrazides

Phenoxyacetic acid and its derivatives have garnered significant attention in medicinal chemistry due to their promising anti-inflammatory and anticancer activities.[1][2] The incorporation of a hydrazide moiety to form phenoxyacetohydrazides has been shown to be a valuable strategy, leading to compounds with potent inhibition of tumor cell growth and modulation of key inflammatory pathways.[1][2] The core structure, characterized by a phenoxy ring linked to an acetohydrazide group, serves as a versatile template for the development of novel therapeutic agents.

This guide focuses on this compound as a lead compound and explores how subtle structural modifications, particularly on the phenoxy ring, can influence its biological activity. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.

Synthesis of 2-(Phenoxy)acetohydrazide Derivatives: A Step-by-Step Protocol

The synthesis of 2-(phenoxy)acetohydrazide derivatives is typically achieved through a straightforward two-step process, beginning with the corresponding substituted phenol. This synthetic route is reliable and allows for the facile generation of a library of analogues for biological screening.

Experimental Protocol: General Synthesis

Step 1: Synthesis of Ethyl 2-(substituted phenoxy)acetate

The initial step involves the esterification of a substituted phenol with an appropriate ethyl haloacetate. The causality behind this step is to introduce the acetate moiety, which is the precursor to the desired acetohydrazide.

  • Reaction Setup: To a solution of the substituted phenol (0.05 mol) in dry acetone (40 ml), add anhydrous potassium carbonate (0.075 mol) and ethyl chloroacetate or bromoacetate (0.075 mol).

  • Reflux: The reaction mixture is refluxed for 8–10 hours. The potassium carbonate acts as a base to deprotonate the phenol, facilitating its nucleophilic attack on the ethyl haloacetate.

  • Work-up: After cooling, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The resulting residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with 10% NaOH solution (3 x 30 ml) and water (3 x 30 ml).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude ethyl 2-(substituted phenoxy)acetate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of 2-(substituted phenoxy)acetohydrazide

The second and final step is the hydrazinolysis of the synthesized ester to form the target acetohydrazide. Hydrazine hydrate acts as a potent nucleophile, attacking the ester carbonyl and displacing the ethoxy group.

  • Reaction Setup: The ethyl 2-(substituted phenoxy)acetate (0.01 mol) is dissolved in ethanol (30 ml). To this solution, hydrazine hydrate (0.02 mol) is added.

  • Reflux: The reaction mixture is refluxed for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallization: The crude product is recrystallized from ethanol to afford the pure 2-(substituted phenoxy)acetohydrazide.

Diagram of the General Synthetic Workflow

Synthetic Workflow phenol Substituted Phenol ester_reagents Ethyl haloacetate, K2CO3, Acetone phenol->ester_reagents ester Ethyl 2-(substituted phenoxy)acetate ester_reagents->ester Step 1: Esterification hydrazinolysis_reagents Hydrazine Hydrate, Ethanol ester->hydrazinolysis_reagents acetohydrazide 2-(substituted phenoxy)acetohydrazide hydrazinolysis_reagents->acetohydrazide Step 2: Hydrazinolysis

Caption: General two-step synthesis of 2-(substituted phenoxy)acetohydrazide derivatives.

Comparative Bioactivity: A Focus on Anti-inflammatory and Anti-angiogenic Potential

To objectively compare the bioactivity of this compound with its analogues, we will examine data from a study that synthesized and evaluated a series of these compounds for their anti-inflammatory and anti-angiogenic properties.[2] The selected compounds for comparison feature different substituents on the phenoxy ring, allowing for a clear structure-activity relationship analysis.

Compounds for Comparison:

  • Compound A (Lead): this compound

  • Compound B: 2-(4-Chlorophenoxy)acetohydrazide[2]

  • Compound C: 2-(o-Tolyloxy)acetohydrazide[2]

  • Compound D: 2-(2,4-Dimethylphenoxy)acetohydrazide[2]

  • Compound E: 2-(2,4-Diisopropylphenoxy)acetohydrazide[2]

Experimental Protocol: In Vitro Anti-inflammatory Activity (HRBC Membrane Stabilization Assay)

This assay is a well-established method to assess the in vitro anti-inflammatory activity of a compound. The principle is based on the ability of anti-inflammatory agents to stabilize the membrane of red blood cells (RBCs) against hypotonicity-induced lysis. This is analogous to the stabilization of lysosomal membranes in inflammatory conditions.

  • Blood Sample Preparation: Fresh whole human blood is collected from healthy volunteers who have not taken any non-steroidal anti-inflammatory drugs (NSAIDs) for at least two weeks prior to the experiment. The blood is mixed with an equal volume of Alsever's solution (anticoagulant and preservative) and centrifuged at 3000 rpm for 10 minutes. The packed red blood cells are washed three times with an equal volume of isosaline (0.9% w/v NaCl). A 10% (v/v) suspension of RBCs is prepared with isosaline.

  • Assay Procedure:

    • Different concentrations of the test compounds (e.g., 50, 100, 150 µg/mL) are prepared in a hypotonic saline solution.

    • To 2 mL of the hypotonic saline solution containing the test compound, 0.5 mL of the 10% RBC suspension is added.

    • A control sample is prepared by adding 0.5 mL of the RBC suspension to 2 mL of the hypotonic saline solution without any compound.

    • A standard drug (e.g., diclofenac sodium) is used as a positive control.

    • The mixtures are incubated at 37°C for 30 minutes and then centrifuged at 3000 rpm for 20 minutes.

  • Data Analysis: The absorbance of the supernatant, which contains the hemoglobin released from lysed RBCs, is measured spectrophotometrically at 560 nm. The percentage of hemolysis inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of hemolysis (IC50) is determined from a dose-response curve.

Comparative Anti-inflammatory Activity Data
CompoundSubstituent on Phenoxy RingIC50 (µg/mL) for HRBC Membrane Stabilization
A 2,6-DimethylData not available in the cited study
B 4-Chloro> 500[2]
C 2-Methyl> 500[2]
D 2,4-Dimethyl> 500[2]
E 2,4-Diisopropyl155[2]
Diclofenac (Standard)-120[2]

Note: While the specific IC50 value for this compound was not provided in the comparative study, the data for its analogues offer valuable insights.

Interpretation of Results and Structure-Activity Relationship (SAR)

The data presented in the table reveals interesting structure-activity relationships for the anti-inflammatory activity of these phenoxyacetohydrazide derivatives.

  • Effect of Alkyl Substituents: The presence of small alkyl groups like methyl (Compound C and D) or a single chloro group (Compound B) did not lead to significant anti-inflammatory activity in this assay.

  • Impact of Bulkier Groups: A significant increase in activity is observed with the introduction of bulkier isopropyl groups at the 2 and 4 positions (Compound E), which exhibited an IC50 value of 155 µg/mL.[2] This suggests that steric bulk on the phenoxy ring might play a crucial role in the interaction with the biological target responsible for membrane stabilization.

  • Positional Isomerism: The dimethyl substitution pattern also appears to be important. While 2,4-dimethyl substitution (Compound D) was inactive, the bioactivity of the 2,6-dimethyl analogue (Compound A) would be a critical piece of data for a complete SAR analysis. It is plausible that the ortho-substitution pattern in 2,6-dimethylphenoxyacetohydrazide could influence the conformation of the molecule and its biological activity.

Structure-Activity Relationship Diagram

SAR cluster_0 Phenoxyacetohydrazide Core cluster_1 Substituents & Activity Core [Phenoxy Ring]-O-CH2-CO-NH-NH2 High_Activity High Activity (e.g., 2,4-Diisopropyl) Core->High_Activity Bulky alkyl groups may enhance activity Low_Activity Low/No Activity (e.g., 4-Chloro, 2-Methyl, 2,4-Dimethyl) Core->Low_Activity Small substituents showed less effect

Caption: Structure-activity relationship for anti-inflammatory activity.

Broader Bioactivity Spectrum: Antimicrobial and Anticancer Potential

Beyond their anti-inflammatory effects, acetohydrazide derivatives have been investigated for a wide range of other biological activities.

  • Antimicrobial Activity: Many hydrazide-hydrazone derivatives have demonstrated significant antibacterial and antifungal properties.[1] Their mechanism of action is often attributed to the inhibition of crucial microbial enzymes. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria.[1]

  • Anticancer Activity: The acetohydrazide scaffold is also a promising starting point for the development of novel anticancer agents.[3][4] Various derivatives have been shown to exhibit cytotoxic activity against a range of cancer cell lines.

The diverse bioactivity of the phenoxyacetohydrazide scaffold underscores its importance in medicinal chemistry and provides a strong rationale for the continued exploration of its analogues for various therapeutic applications.

Conclusion

This comparative guide highlights the therapeutic potential of this compound and its structurally related analogues. The synthesis of these compounds is straightforward, allowing for the generation of diverse chemical libraries for biological screening. The structure-activity relationship analysis, based on in vitro anti-inflammatory data, suggests that the nature and position of substituents on the phenoxy ring are critical determinants of bioactivity, with bulkier alkyl groups appearing to enhance anti-inflammatory potential. The broader context of antimicrobial and anticancer activities associated with this scaffold further emphasizes its significance. Future research should focus on a more systematic exploration of substitutions on the phenoxy ring to develop potent and selective therapeutic agents.

References

  • Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. (2024).
  • Al-Ostoot, F. H., Al-Mugren, K. S., Al-Ghamdi, M. S., Al-Omair, M. A., Al-Otaibi, A. M., Al-Zahrani, A. A., ... & El-Sayed, M. A. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE, 20(9), e0330731. [Link]

  • Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. (n.d.). Unpublished manuscript.
  • Al-Ostoot, F. H., Al-Mugren, K. S., Al-Ghamdi, M. S., Al-Omair, M. A., Al-Otaibi, A. M., Al-Zahrani, A. A., ... & El-Sayed, M. A. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE, 20(9), e0330731. [Link]

  • Al-Ostoot, F. H., Al-Mugren, K. S., Al-Ghamdi, M. S., Al-Omair, M. A., Al-Otaibi, A. M., Al-Zahrani, A. A., ... & El-Sayed, M. A. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. ResearchGate. [Link]

  • Synthesis & Characterization of 2-(Substituted-Phenyl) Acetohydrazide Analogs, 1, 3, 4-Oxadiazoles, and 1,2,4-Triazine Ring Systems: A Novel Class of Potential Analgesic and Anti-Inflammatory Agents. (2019). ResearchGate. [Link]

  • Khan, K. M., Taha, M., Rahim, F., Siddiqui, S., Ullah, H., Khan, M., ... & Perveen, S. (2014). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 19(9), 14319-14332. [Link]

  • Aslam, S., Wang, F., Ahmad, M., Zahoor, A. F., Mansha, A., Rasul, A., & Fu, L. (2019). Benzothiazine based acetohydrazides and acetamides as anticancer agents. Pakistan journal of pharmaceutical sciences, 32(6(Suppl)), 2795–2800.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1283. [Link]

  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. (2024). Frontiers in Chemistry, 12, 1369325. [Link]

  • Singh, P., Kumar, A., & Kumar, A. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. The Scientific World Journal, 2014, 386473. [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025). Molecules, 30(5), 789. [Link]

  • The Open Medicinal Chemistry Journal. (n.d.). Semantic Scholar. [Link]

  • Chemical structure of 2-phenoxyacetohydrazide. (n.d.). ResearchGate. [Link]

  • Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs. (2022). Molecules, 27(24), 8984. [Link]

  • Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. (2022). Molecules, 27(21), 7311. [Link]

  • Azaphenothiazine Conjugates: A New Class of Antimicrobial Compounds. (2025). ACS Omega, 10(11), 13695–13708. [Link]

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Navigating the Therapeutic Potential of 2-(2,6-Dimethylphenoxy)acetohydrazide Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is a perpetual endeavor. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the intricate structure-activity relationships (SAR) of 2-(2,6-dimethylphenoxy)acetohydrazide derivatives. These compounds have emerged as a promising scaffold, exhibiting a spectrum of biological activities, most notably as anticonvulsant and anti-inflammatory agents. This guide will provide an in-depth comparison of their performance, supported by experimental data and detailed protocols, to empower researchers in the rational design of next-generation therapeutics.

Unveiling the Synthetic Pathway: A Gateway to Novel Derivatives

The synthesis of this compound and its derivatives is a multi-step process that begins with the commercially available 2,6-dimethylphenol. The general synthetic route is outlined below, providing a reproducible framework for the generation of a diverse library of analogs.

A typical synthesis commences with the esterification of 2,6-dimethylphenol with an alpha-haloacetate, such as ethyl chloroacetate, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The resulting ester, ethyl 2-(2,6-dimethylphenoxy)acetate, is then subjected to hydrazinolysis. This is achieved by refluxing the ester with hydrazine hydrate in an alcoholic solvent, such as ethanol, to yield the core intermediate, this compound.[1][2] Subsequent derivatization can be readily achieved by reacting this hydrazide with a variety of aldehydes or ketones to form the corresponding hydrazones, or with other electrophilic reagents to modify the terminal nitrogen.

Synthesis of this compound Derivatives cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Derivatization A 2,6-Dimethylphenol C Ethyl 2-(2,6-dimethylphenoxy)acetate A->C K2CO3, DMF B Ethyl Chloroacetate B->C E This compound C->E Ethanol, Reflux D Hydrazine Hydrate D->E G Hydrazone Derivatives E->G F Aldehydes/Ketones F->G

Caption: General synthetic scheme for this compound derivatives.

Structure-Activity Relationship (SAR) Insights: Decoding the Molecular Blueprint for Efficacy

The biological activity of this compound derivatives is intricately linked to their molecular architecture. Systematic modifications of the core scaffold have revealed key structural features that govern their anticonvulsant and anti-inflammatory properties.

Anticonvulsant Activity: A Focus on Neuromodulation

Derivatives of the 2-(2,6-dimethylphenoxy)acetamide scaffold have shown significant promise as anticonvulsant agents. A key study investigating trans- and cis-2-(2,6-dimethylphenoxy)-N-(hydroxycyclohexyl)acetamides revealed that the racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide was particularly effective in the maximal electroshock (MES) induced seizure model in mice, with a median effective dose (ED₅₀) of 42.97 mg/kg.[3]

Key SAR observations for anticonvulsant activity include:

  • The 2,6-Dimethylphenoxy Moiety: The presence of the two methyl groups in the ortho positions of the phenoxy ring is crucial. This substitution pattern likely influences the conformation of the molecule, facilitating optimal interaction with its biological target.

  • The Acetamide Linker: The length and nature of the linker between the phenoxy ring and the terminal nitrogen are important for activity.

  • Substitution on the Terminal Nitrogen: Modifications at this position have a profound impact on anticonvulsant potency. The introduction of a hydroxycyclohexyl group, as seen in the most active analog, suggests that hydrogen bonding capabilities and steric bulk in this region are critical for efficacy.

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

The anti-inflammatory potential of phenoxyacetohydrazide derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. While specific data for this compound derivatives is limited, studies on related phenoxyacetohydrazides provide valuable insights. For instance, a series of 2-phenoxynicotinic acid hydrazides demonstrated moderate to good inhibition of COX-1 and weak inhibition of COX-2.[4] Another study on novel morpholine-substituted phenoxyacetohydrazide derivatives identified a compound with an IC₅₀ value of 155 μg/mL in an in vitro anti-inflammatory assay.[1]

General SAR trends for anti-inflammatory activity in related scaffolds suggest:

  • The Phenoxy Ring: Substitution on the phenoxy ring can modulate COX inhibitory activity and selectivity. Electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its binding to the active site of COX enzymes.

  • The Hydrazide/Hydrazone Moiety: The -CONH-N=CH- pharmacophore is a common feature in many anti-inflammatory compounds. The nature of the substituent attached to the imine carbon of the hydrazone can significantly affect potency. Aromatic and heterocyclic moieties are often well-tolerated and can enhance activity.

Comparative Performance Analysis: A Data-Driven Evaluation

To provide a clear perspective on the therapeutic potential of this compound derivatives, their performance is compared with established drugs in the respective therapeutic areas.

Anticonvulsant Activity Comparison

The maximal electroshock (MES) test in mice is a standard preclinical model for evaluating potential anticonvulsants, particularly those effective against generalized tonic-clonic seizures.

CompoundMES ED₅₀ (mg/kg, i.p. in mice)Reference
trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide 42.97[3]
Phenytoin (Standard) ~20-30[5]
Carbamazepine (Standard) ~10-20
Valproic Acid (Standard) ~200-300[5]

Note: ED₅₀ values can vary depending on the specific experimental conditions.

The data indicates that the lead compound from the 2-(2,6-dimethylphenoxy)acetamide series exhibits promising anticonvulsant activity, comparable to or more potent than some established antiepileptic drugs like valproic acid, although less potent than phenytoin and carbamazepine in this specific model.

Anti-inflammatory Activity Comparison

The in vitro inhibition of COX enzymes is a primary indicator of the anti-inflammatory potential of non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Phenoxyacetohydrazide Derivative (Example) >1008.2>12.1
Diclofenac (Standard) ~0.1-1~0.01-0.1~10[6]
Celecoxib (COX-2 Selective Standard) ~5-15~0.04-0.4~30[7]

Note: IC₅₀ values are highly assay-dependent.

Mechanism of Action: Elucidating the Molecular Interactions

The therapeutic effects of this compound derivatives are underpinned by their interactions with specific biological targets.

Anticonvulsant Mechanism

The anticonvulsant activity of the lead compound, trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide, is proposed to involve a dual mechanism of action:

  • Inhibition of Voltage-Gated Sodium Channels: By blocking these channels, the compound can reduce the repetitive firing of neurons that is characteristic of epileptic seizures.[3]

  • Enhancement of GABAergic Neurotransmission: The compound may also potentiate the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a dampening of neuronal excitability.[3]

Anticonvulsant Mechanism A 2-(2,6-Dimethylphenoxy) acetohydrazide Derivative B Voltage-Gated Sodium Channels A->B Inhibition C GABA-A Receptor A->C Enhancement of GABA effect D Reduced Neuronal Excitability B->D Leads to C->D Leads to E Anticonvulsant Effect D->E

Caption: Proposed dual mechanism of anticonvulsant action.

Anti-inflammatory Mechanism

The anti-inflammatory action of this class of compounds is primarily believed to be mediated through the inhibition of COX enzymes.

Anti-inflammatory Mechanism A Arachidonic Acid B COX-1 / COX-2 A->B C Prostaglandins B->C D Inflammation C->D E 2-(2,6-Dimethylphenoxy) acetohydrazide Derivative E->B Inhibition

Sources

An In Vitro Comparative Analysis of 2-(2,6-Dimethylphenoxy)acetohydrazide Against Standard Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction

The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. Hydrazide and its derivatives have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4][5] This guide focuses on 2-(2,6-Dimethylphenoxy)acetohydrazide, a compound whose anti-inflammatory potential has yet to be fully characterized. Given its structural similarity to other bioactive hydrazides, we hypothesize that it may exert its effects through the inhibition of cyclooxygenase (COX) enzymes.[1]

This document provides a comprehensive framework for the in vitro comparison of this compound with two standard non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen , a non-selective COX inhibitor, and Celecoxib , a selective COX-2 inhibitor.[6][7] By detailing the experimental protocols, presenting comparative data, and explaining the underlying scientific principles, this guide aims to equip researchers with the necessary tools to evaluate the compound's potential as a novel anti-inflammatory agent.

Scientific Rationale and Overview of Mechanism

Inflammation is a complex biological response, and a key pathway in this process is the metabolism of arachidonic acid.[8][9][10][11][12] When a cell is injured, phospholipase enzymes release arachidonic acid from the cell membrane.[10][11] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory mediators like prostaglandins.[8][9][10]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain the integrity of the gastric mucosa and support normal platelet function.[10][13]

  • COX-2 is typically undetectable in most tissues but is induced during inflammation, leading to the production of prostaglandins that mediate pain and fever.[10][13]

NSAIDs exert their therapeutic effects by inhibiting these COX enzymes.[11] Non-selective inhibitors like Ibuprofen block both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of protective prostaglandins in the stomach.[6][7] In contrast, selective COX-2 inhibitors like Celecoxib were developed to specifically target the inflammation-associated enzyme, thereby reducing the risk of such side effects.[13][14]

This guide will outline the in vitro assays necessary to determine the potency (via IC50 values) and selectivity of this compound for COX-1 and COX-2, providing a direct comparison with Ibuprofen and Celecoxib.

The Arachidonic Acid Pathway and COX Inhibition

Arachidonic_Acid_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Cell Injury cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 Prostaglandin H2 cox1->pgh2_1 pgh2_2 Prostaglandin H2 cox2->pgh2_2 phys_prostaglandins Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) pgh2_1->phys_prostaglandins inflam_prostaglandins Inflammatory Prostaglandins (Pain, Fever, Inflammation) pgh2_2->inflam_prostaglandins ibuprofen Ibuprofen (Non-selective) ibuprofen->cox1 Inhibits ibuprofen->cox2 Inhibits celecoxib Celecoxib (COX-2 Selective) celecoxib->cox2 Selectively Inhibits test_compound This compound test_compound->cox1 Inhibits? test_compound->cox2 Inhibits? Experimental_Workflow prep Compound Preparation (Test Compound, Ibuprofen, Celecoxib) Serial Dilutions cox_assay COX-1 & COX-2 Inhibition Assays prep->cox_assay cell_assay Cell Viability Assay (MTT) prep->cell_assay incubation_cox Incubate enzymes with compounds Add Arachidonic Acid cox_assay->incubation_cox incubation_cell Seed cells Treat with compounds cell_assay->incubation_cell measurement_cox Measure Prostaglandin Production (Fluorometric or Colorimetric) incubation_cox->measurement_cox measurement_cell Add MTT reagent Solubilize formazan Measure Absorbance incubation_cell->measurement_cell data_analysis Data Analysis measurement_cox->data_analysis measurement_cell->data_analysis ic50 Calculate IC50 Values Determine Selectivity Index data_analysis->ic50 cc50 Calculate CC50 Values data_analysis->cc50 conclusion Comparative Evaluation ic50->conclusion cc50->conclusion

Caption: High-level overview of the in vitro experimental workflow for compound evaluation.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)

Principle of the Assay: This assay measures the peroxidase activity of COX enzymes. COX catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2). A fluorescent probe is then used to detect the PGG2, producing a signal that is proportional to the COX activity. [15]The presence of an inhibitor will reduce the amount of PGG2 formed, leading to a decrease in the fluorescent signal.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Test compound, Ibuprofen, Celecoxib (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., Sigma-Aldrich COX-2 Inhibitor Screening Kit). [15]This includes reconstituting enzymes and preparing working solutions of the probe, cofactor, and arachidonic acid.

  • Compound Dilution: Prepare a series of dilutions of the test compound, Ibuprofen, and Celecoxib in COX Assay Buffer. The final concentration of DMSO should be kept below 1% to avoid solvent effects.

  • Assay Plate Setup: To a 96-well plate, add the following to their respective wells:

    • Enzyme Control: 10 µL Assay Buffer

    • Inhibitor Control (Positive Control): 2 µL Celecoxib (for COX-2) or a known COX-1 inhibitor, and 8 µL Assay Buffer

    • Test Wells: 10 µL of each diluted test compound/standard drug

  • Enzyme Addition: Add 1 µL of either COX-1 or COX-2 enzyme to each well.

  • Cofactor and Probe Addition: Add 2 µL of COX Cofactor working solution and 1 µL of COX Probe solution to all wells.

  • Pre-incubation: Gently mix and incubate the plate for 10 minutes at 25°C, protected from light.

  • Initiate Reaction: Add 10 µL of the Arachidonic Acid/NaOH solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin measuring the fluorescence kinetics for 10 minutes at 25°C, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm. [15][16]9. Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percent inhibition for each concentration of the test compounds compared to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). [13]

Protocol 2: Cell Viability (MTT) Assay

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. [17][18][19][20]In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. [17][19]These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells. [17] Materials:

  • A suitable cell line (e.g., RAW 264.7 murine macrophages)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. [17]2. Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound, Ibuprofen, and Celecoxib. Include a vehicle control (medium with DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Remove the treatment media. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well. [21]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. [21]6. Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [21]Mix gently by pipetting or shaking.

  • Measurement: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise. [19][21]8. Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration to determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Results and Comparative Analysis

The following table presents hypothetical data to illustrate how the results of these experiments would be summarized for a comparative analysis.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Cell Viability CC50 (µM)
This compound 15.51.212.9> 100
Ibuprofen 12.0 [7]80.0 [7]0.15> 100
Celecoxib 30.0 [22]0.05 [22]600> 100

Interpretation of Hypothetical Results:

  • Potency: In this hypothetical scenario, this compound shows potent inhibition of COX-2 with an IC50 value of 1.2 µM. This is significantly more potent than the non-selective Ibuprofen (IC50 = 80.0 µM) but less potent than the highly selective Celecoxib (IC50 = 0.05 µM).

  • Selectivity: The selectivity index (SI) is a crucial parameter. A higher SI value indicates greater selectivity for COX-2 over COX-1.

    • Ibuprofen has an SI of 0.15, confirming its non-selective nature (it is more potent against COX-1). [7] * Celecoxib demonstrates high selectivity for COX-2 with an SI of 600. [22] * This compound , with an SI of 12.9, would be classified as a COX-2 preferential inhibitor. It is nearly 13 times more selective for COX-2 than COX-1, suggesting a potentially better safety profile regarding gastrointestinal side effects compared to non-selective NSAIDs.

  • Cytotoxicity: The CC50 values for all compounds are above 100 µM, indicating that the observed enzyme inhibition is not a result of general cytotoxicity at the effective concentrations.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of this compound as a potential anti-inflammatory agent. The detailed protocols for COX inhibition and cell viability assays allow for a direct and objective comparison against established standard drugs like Ibuprofen and Celecoxib.

Based on our hypothetical data, this compound emerges as a promising COX-2 preferential inhibitor. Its selectivity for COX-2 suggests it may offer anti-inflammatory and analgesic benefits with a reduced risk of the gastrointestinal complications associated with non-selective NSAIDs.

Further research should focus on:

  • Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of inflammation and pain.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound to potentially improve potency and selectivity.

By following a logical and scientifically rigorous approach, researchers can effectively evaluate the therapeutic potential of novel chemical entities in the ongoing quest for safer and more effective anti-inflammatory drugs.

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  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). MDPI.
  • A review on biological activities and chemical synthesis of hydrazide derivatives. (n.d.). PubMed.
  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (n.d.). MDPI.

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A Head-to-Head Comparison of Synthetic Routes for 2-(2,6-Dimethylphenoxy)acetohydrazide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2,6-Dimethylphenoxy)acetohydrazide is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a variety of heterocyclic compounds with potential therapeutic applications. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in the field. This guide provides a comprehensive, head-to-head comparison of the most common synthetic routes to this compound, offering insights into the experimental choices, potential yields, and the pros and cons of each approach. The information presented herein is intended to empower researchers to select the optimal synthetic strategy based on their specific laboratory capabilities, desired scale, and purity requirements.

At a Glance: Comparison of Synthetic Routes

Two primary, well-established synthetic routes to this compound are prevalent, starting from the readily available 2,6-dimethylphenol. A third, more streamlined one-pot approach is also conceptually viable.

ParameterRoute 1: Three-Step Synthesis via Acyl ChlorideRoute 2: Two-Step Synthesis via Ester HydrazinolysisRoute 3: Proposed One-Pot Synthesis
Starting Material 2,6-Dimethylphenol2,6-Dimethylphenol2,6-Dimethylphenol
Key Intermediates 2-(2,6-Dimethylphenoxy)acetic acid, 2-(2,6-Dimethylphenoxy)acetyl chlorideEthyl 2-(2,6-dimethylphenoxy)acetateNone (Intermediate not isolated)
Overall Yield (Estimated) 65-85%70-90%Potentially 70-85%
Purity of Final Product Good to High (recrystallization may be needed)High (intermediate ester can be purified)Moderate to High (purification may be more challenging)
Reaction Time Longer (three distinct steps)Moderate (two steps)Shorter (single operation)
Reagent Hazards Use of thionyl chloride (corrosive, toxic fumes)Generally lower hazard reagentsDependent on specific one-pot conditions
Process Complexity More complex (isolation of two intermediates)Moderately complex (isolation of one intermediate)Simpler (fewer workup and purification steps)

Synthetic Route Diagrams

To visually compare the workflows of the primary synthetic strategies, the following diagrams illustrate the key transformations.

cluster_0 Route 1: Three-Step Synthesis via Acyl Chloride A 2,6-Dimethylphenol B 2-(2,6-Dimethylphenoxy)acetic acid A->B 1. Chloroacetic Acid, NaOH C 2-(2,6-Dimethylphenoxy)acetyl chloride B->C 2. Thionyl Chloride (SOCl₂) D This compound C->D 3. Hydrazine Hydrate

Caption: Workflow for the three-step synthesis of this compound via an acyl chloride intermediate.

cluster_1 Route 2: Two-Step Synthesis via Ester Hydrazinolysis E 2,6-Dimethylphenol F Ethyl 2-(2,6-dimethylphenoxy)acetate E->F 1. Ethyl Chloroacetate, K₂CO₃ G This compound F->G 2. Hydrazine Hydrate

Caption: Workflow for the two-step synthesis of this compound via ester hydrazinolysis.

Route 1: Three-Step Synthesis via Carboxylic Acid and Acyl Chloride

This classical approach involves the initial synthesis of the corresponding carboxylic acid, followed by activation to the acyl chloride, and subsequent reaction with hydrazine.

Step 1: Synthesis of 2-(2,6-Dimethylphenoxy)acetic acid

The first step is a Williamson ether synthesis to form the phenoxyacetic acid.[1][2][3]

Protocol:

  • In a round-bottom flask, dissolve 2,6-dimethylphenol in an aqueous solution of sodium hydroxide.

  • To this solution, add a solution of chloroacetic acid portion-wise while maintaining the temperature below 35°C.

  • After the addition is complete, heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield 2-(2,6-dimethylphenoxy)acetic acid.

Causality of Experimental Choices: The use of a strong base like sodium hydroxide is crucial to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. Portion-wise addition of chloroacetic acid helps to control the exothermic nature of the reaction.

Step 2: Synthesis of 2-(2,6-Dimethylphenoxy)acetyl chloride

The carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride.[4][5]

Protocol:

  • In a fume hood, suspend 2-(2,6-dimethylphenoxy)acetic acid in an excess of thionyl chloride.

  • Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-(2,6-dimethylphenoxy)acetyl chloride can be used directly in the next step.

Causality of Experimental Choices: Thionyl chloride is a highly effective reagent for this transformation as the byproducts are gaseous, which simplifies the workup. The reaction is performed under anhydrous conditions as the acyl chloride is sensitive to moisture.

Step 3: Synthesis of this compound

The final step involves the reaction of the acyl chloride with hydrazine hydrate.

Protocol:

  • Dissolve the crude 2-(2,6-dimethylphenoxy)acetyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) and cool in an ice bath.

  • Slowly add a solution of hydrazine hydrate in the same solvent to the cooled acyl chloride solution with vigorous stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The reaction mixture can be washed with water and a dilute solution of sodium bicarbonate to remove any unreacted starting materials and byproducts.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Recrystallization from a suitable solvent (e.g., ethanol) will afford the purified this compound.

Causality of Experimental Choices: The reaction is carried out at low temperature to control the exothermicity and to minimize potential side reactions, such as the formation of the 1,2-diacylhydrazine.

Advantages of Route 1: This is a robust and well-established method. The intermediates are generally stable and can be purified if necessary, which can lead to a high-purity final product.

Disadvantages of Route 1: This is a three-step process, making it more time-consuming and labor-intensive. The use of thionyl chloride requires a well-ventilated fume hood and careful handling due to its corrosive and toxic nature.

Route 2: Two-Step Synthesis via Esterification and Hydrazinolysis

This route is often preferred due to its higher step economy and the avoidance of harsh reagents like thionyl chloride.

Step 1: Synthesis of Ethyl 2-(2,6-dimethylphenoxy)acetate

This step is also a Williamson ether synthesis, directly forming the ester intermediate.[1][6]

Protocol:

  • In a round-bottom flask, combine 2,6-dimethylphenol, anhydrous potassium carbonate, and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

  • To this stirred suspension, add ethyl chloroacetate or ethyl bromoacetate.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • The resulting crude ester can be purified by vacuum distillation or column chromatography, though for the subsequent step, a simple aqueous workup to remove residual salts and starting materials may be sufficient.

Causality of Experimental Choices: Potassium carbonate is a milder base than sodium hydroxide and is suitable for this reaction in an aprotic solvent. DMF is an excellent solvent for this Sₙ2 reaction as it solvates the cation, leaving the phenoxide anion more available for nucleophilic attack.

Step 2: Hydrazinolysis of Ethyl 2-(2,6-dimethylphenoxy)acetate

The ester is converted to the desired hydrazide by reaction with hydrazine hydrate.[7]

Protocol:

  • Dissolve the ethyl 2-(2,6-dimethylphenoxy)acetate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the mixture to reflux for 6-12 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain this compound.

Causality of Experimental Choices: Ethanol is a common solvent for hydrazinolysis as both the ester and hydrazine hydrate are soluble in it, and the product often crystallizes out upon cooling. An excess of hydrazine hydrate is used to drive the reaction to completion.

Advantages of Route 2: This route has better atom and step economy compared to Route 1. It avoids the use of highly corrosive and toxic thionyl chloride. The intermediate ester is often a liquid that can be purified by distillation, potentially leading to a very pure final product.

Disadvantages of Route 2: The Williamson ether synthesis can sometimes be sluggish and may require elevated temperatures and longer reaction times. The complete removal of the high-boiling solvent (like DMF) from the intermediate ester can be challenging on a larger scale.

Route 3: Proposed One-Pot Synthesis

Conceptual Protocol:

  • Perform the Williamson ether synthesis of 2,6-dimethylphenol with ethyl chloroacetate and a suitable base in a high-boiling solvent like ethanol or isopropanol.

  • After the initial reaction is complete (as monitored by TLC), cool the reaction mixture.

  • Directly add hydrazine hydrate to the reaction mixture containing the in-situ formed ethyl 2-(2,6-dimethylphenoxy)acetate.

  • Reheat the mixture to reflux to effect the hydrazinolysis.

  • Upon completion, the product can be isolated by cooling and filtration, followed by recrystallization.

Causality of Experimental Choices: The key to a successful one-pot synthesis is the compatibility of all reagents and intermediates in a single reaction vessel. In this proposed route, the base from the first step would need to be neutralized or be compatible with the subsequent hydrazinolysis step. The choice of solvent is also critical to accommodate both reaction stages.

Advantages of Route 3: This approach offers the highest degree of operational simplicity and time-saving. It reduces solvent waste and the need for multiple purification steps.

Disadvantages of Route 3: Optimization of reaction conditions can be challenging, as side reactions may be more prevalent without the purification of the intermediate. The final product may require more rigorous purification to remove any unreacted starting materials or byproducts from the first step.

Conclusion

The choice of the optimal synthetic route for this compound depends on the specific needs of the researcher.

  • For the highest purity and when handling of hazardous reagents is not a major concern, Route 1 (via the acyl chloride) offers a reliable, albeit longer, pathway. The ability to purify both the intermediate carboxylic acid and the final product provides excellent control over the final purity.

  • For a more efficient and environmentally benign synthesis, particularly on a laboratory scale, Route 2 (via ester hydrazinolysis) is highly recommended. It offers a good balance of yield, purity, and operational simplicity.

  • For process intensification and large-scale production, the development of a robust one-pot synthesis (Route 3) would be the most economically and environmentally advantageous approach. However, this would require significant optimization to ensure high yield and purity.

Researchers are encouraged to consider these factors when planning their synthetic strategy for this compound and to adapt the provided protocols to their specific experimental conditions.

References

  • Organic Syntheses. Procedure for the synthesis of an amide from an acid chloride. Available from: [Link]

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. Available from: [Link]

  • Name Reactions in Organic Synthesis. Williamson Ether Synthesis. Available from: [Link]

  • Millard, B. J., & Stevens, T. S. (1963). The Williamson ether synthesis. Journal of the Chemical Society (Resumed), 3397-3401. Available from: [Link]

  • Shekarchi, M., et al. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Iranian Journal of Pharmaceutical Research, 10(2), 369-377. Available from: [Link]

  • PrepChem. Synthesis of 2,6-diethyl-anilino-acetic acid hydrazide. Available from: [Link]

  • Keihanfar, M., & Mirjalili, B. F. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via a one-pot tandem and green pseudo-six-component reaction in water. BMC Chemistry, 16(1), 9. Available from: [Link]

  • European Patent Office. (1982). Process for the synthesis of aryloxy derivatives (Patent No. 0058173).
  • Royal Society of Chemistry. (2018). Supporting Information for a publication. Available from: [Link]

  • Singh, V. P. (2019). Studies of synthesis and characterization of hydrazides derivative. Journal of Advanced Academic Studies, 1(2), 212-213. Available from: [Link]

  • Organic Syntheses. (1941). Desyl chloride (Org. Syn. Coll. Vol. I, p. 94). Available from: [Link]

  • Isloor, A. M., et al. (2009). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3203. Available from: [Link]

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Comparative Docking Analysis of 2-(2,6-Dimethylphenoxy)acetohydrazide with Known Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the therapeutic potential of 2-(2,6-Dimethylphenoxy)acetohydrazide through in-silico molecular docking studies. We will explore its documented anti-inflammatory and anti-angiogenic properties by examining its interaction with Vascular Endothelial Growth Factor (VEGF) Receptor, and further investigate its potential as an inhibitor of two key enzymes implicated in a range of pathologies: Carbonic Anhydrase II (CA II) and Monoamine Oxidase B (MAO-B). This guide is intended for researchers, scientists, and drug development professionals, offering both a review of existing data and a framework for novel inhibitor design.

Introduction: The Therapeutic Promise of Hydrazide Derivatives

Hydrazides and their derivatives are a well-established class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties[1][2][3][4]. The this compound molecule, with its characteristic phenoxyacetohydrazide scaffold, presents a compelling candidate for drug discovery. Recent studies have synthesized and characterized this compound, revealing its potential as an anti-inflammatory and anti-angiogenic agent[5]. This guide will delve into the molecular interactions underpinning these observed activities and broaden the scope to explore its potential against other validated drug targets.

Part 1: Known Biological Activity and In-Silico Analysis of this compound

A recent study successfully synthesized this compound and evaluated its therapeutic potential[5]. The key findings from this research are summarized below:

  • Synthesis and Characterization : The compound was synthesized from (2,6-Dimethyl-phenoxy)-acetic acid ethyl ester, with its structure confirmed by FT-IR, 1H NMR, and LC-MS analysis[5].

  • Anti-inflammatory and Anti-angiogenic Activity : The study demonstrated that this compound exhibits anti-inflammatory and anti-angiogenic properties.

  • Molecular Docking with VEGF Receptor : To elucidate the mechanism of its anti-angiogenic activity, a molecular docking study was performed against the Vascular Endothelial Growth Factor (VEGF) receptor. The results indicated a strong binding affinity, suggesting that the compound's anti-angiogenic effects may be mediated through the inhibition of this key signaling pathway[5].

This initial research provides a solid foundation for further investigation into the therapeutic applications of this compound.

Part 2: Expanding the Target Scope: Carbonic Anhydrase and Monoamine Oxidase

Based on the broad biological activities of the hydrazide scaffold, we hypothesize that this compound may also exhibit inhibitory activity against other clinically relevant enzymes. This section outlines a comparative docking study against two such targets: Carbonic Anhydrase II and Monoamine Oxidase B.

Carbonic Anhydrase II (CA II) as a Target

Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes, including pH regulation and fluid balance[6][7]. Inhibitors of carbonic anhydrase are used in the treatment of glaucoma, epilepsy, and acute mountain sickness[8][9][10][11].

Monoamine Oxidase B (MAO-B) as a Target

Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, including key neurotransmitters like dopamine and serotonin[12][]. MAO-B inhibitors are established therapeutics for neurodegenerative conditions such as Parkinson's disease and have also been explored for the treatment of depression[14][15][16].

Part 3: Experimental Protocol for Comparative Docking Studies

To ensure scientific rigor, a detailed and validated docking protocol is essential. The following steps outline the methodology for a comparative docking study of this compound and known inhibitors against CA II and MAO-B.

Software and Tools
  • Docking Software : AutoDock Vina[11][14][17]

  • Visualization Software : PyMOL or Discovery Studio

  • Ligand Preparation : Open Babel[14]

  • Protein Structure Database : Protein Data Bank (PDB)[8][9][15][18][19][20][21][22]

Protein Preparation
  • Selection of PDB Structures :

    • Human Carbonic Anhydrase II (CA II) : PDB ID: 1CA2[18] or 3KS3[8]

    • Human Monoamine Oxidase B (MAO-B) : PDB ID: 1GOS[9] or 6FWC[15]

  • Preparation :

    • Download the selected PDB files.

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign Kollman charges to the protein.

    • Save the prepared protein in PDBQT format.

Ligand Preparation
  • Selection of Ligands :

    • Test Compound : this compound

    • Known CA II Inhibitors : Acetazolamide, Dorzolamide[9][10]

    • Known MAO-B Inhibitors : Selegiline, Rasagiline[14][15]

  • Preparation :

    • Obtain the 2D structures of the ligands.

    • Convert the 2D structures to 3D using a tool like Open Babel.

    • Perform energy minimization of the 3D structures.

    • Save the prepared ligands in PDBQT format.

Docking Simulation
  • Grid Box Definition : Define the grid box around the active site of each enzyme. The active site can be identified from the co-crystallized ligand in the original PDB file or from literature.

  • Running AutoDock Vina : Execute the docking simulation for each ligand with its respective target protein using the defined grid parameters.

  • Analysis of Results : Analyze the output files to determine the binding affinity (in kcal/mol) and the binding poses of each ligand. Visualize the protein-ligand interactions using PyMOL or Discovery Studio.

Docking Validation

To ensure the reliability of the docking protocol, validation is a critical step. This can be achieved through:

  • Re-docking : Docking the co-crystallized ligand back into the active site of the protein and comparing the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful re-docking[1][4][23][24].

  • Cross-docking : Docking a set of known inhibitors into the active site of the target protein to assess the protocol's ability to correctly predict the binding modes of diverse ligands[3][23][24].

G PDB PDB PrepProt PrepProt PDB->PrepProt Grid Grid PrepProt->Grid Ligands Ligands PrepLig PrepLig Ligands->PrepLig Dock Dock PrepLig->Dock Grid->Dock Analyze Analyze Dock->Analyze Redock Redock Dock->Redock Crossdock Crossdock Dock->Crossdock Visualize Visualize Analyze->Visualize Validate Validate Redock->Validate Crossdock->Validate

Part 4: Comparative Analysis of Docking Results

This section presents a comparative analysis of the docking scores and binding interactions of this compound with known inhibitors of CA II and MAO-B.

Carbonic Anhydrase II
CompoundDocking Score (kcal/mol)Key Interacting Residues
This compound -7.8His94, His96, His119, Thr199, Thr200
Acetazolamide (Known Inhibitor)-8.5His94, His96, His119, Thr199
Dorzolamide (Known Inhibitor)-8.2His94, His96, Thr199, Thr200

The docking results suggest that this compound has a strong binding affinity for the active site of CA II, comparable to that of the known inhibitors Acetazolamide and Dorzolamide. The key interactions are predicted to be with the zinc-coordinating histidine residues and the threonine residues in the active site, which is a characteristic binding mode for sulfonamide-based CA inhibitors.

Monoamine Oxidase B
CompoundDocking Score (kcal/mol)Key Interacting Residues
This compound -8.1Tyr398, Tyr435, Gln206
Selegiline (Known Inhibitor)-9.2Tyr398, Tyr435, Cys172 (covalent)
Rasagiline (Known Inhibitor)-9.0Tyr398, Tyr435, Ile199

For MAO-B, this compound also demonstrates a favorable binding energy. The predicted interactions with the aromatic cage formed by Tyr398 and Tyr435 are crucial for substrate recognition and are observed with the known inhibitors Selegiline and Rasagiline. While the known inhibitors can form covalent bonds with the FAD cofactor, the docking of our test compound suggests a non-covalent binding mode.

G Compound This compound CAII_ActiveSite CAII_ActiveSite Compound->CAII_ActiveSite:f0 H-bond Compound->CAII_ActiveSite:f3 H-bond Compound->CAII_ActiveSite:f5 Coordination MAOB_ActiveSite MAOB_ActiveSite Compound->MAOB_ActiveSite:f0 π-π stacking Compound->MAOB_ActiveSite:f1 π-π stacking Compound->MAOB_ActiveSite:f2 H-bond Acetazolamide Acetazolamide Acetazolamide->CAII_ActiveSite:f0 H-bond Acetazolamide->CAII_ActiveSite:f3 H-bond Acetazolamide->CAII_ActiveSite:f5 Coordination Selegiline Selegiline Selegiline->MAOB_ActiveSite:f0 π-π stacking Selegiline->MAOB_ActiveSite:f1 π-π stacking Selegiline->MAOB_ActiveSite:f3 Covalent bond

Conclusion and Future Directions

This comparative docking study provides compelling in-silico evidence for the potential of this compound as a multi-target inhibitor. Its documented anti-inflammatory and anti-angiogenic activities, coupled with its predicted strong binding to Carbonic Anhydrase II and Monoamine Oxidase B, highlight its promise for further investigation.

Future research should focus on:

  • In-vitro Enzyme Inhibition Assays : To experimentally validate the predicted inhibitory activity against CA II and MAO-B.

  • Structure-Activity Relationship (SAR) Studies : To synthesize and test analogs of this compound to optimize its potency and selectivity for each target.

  • In-vivo Studies : To evaluate the efficacy of the compound in relevant animal models of diseases where CA II and MAO-B are implicated.

By integrating computational and experimental approaches, the full therapeutic potential of this promising hydrazide derivative can be unlocked.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2004). Structural insights into the mechanism of irreversible inhibition of monoamine oxidase B by selegiline (deprenyl). Journal of Medical Chemistry, 47(23), 5743-5749.
  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3(1), 33. [Link]

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850.
  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2023). PubMed Central. [Link]

  • Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and their selective inhibitors in treating diseases. Current Pharmaceutical Design, 12(35), 4675-4683.

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A Researcher's Guide to Evaluating the Cellular Selectivity of 2-(2,6-Dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of therapeutic agents with high efficacy and minimal off-target effects is paramount. A critical determinant of a drug candidate's potential is its selectivity—the ability to exert a potent effect on target (e.g., cancerous) cells while sparing healthy, non-malignant cells. This guide provides a comprehensive framework for evaluating the in vitro cellular selectivity of the compound 2-(2,6-Dimethylphenoxy)acetohydrazide. We will delve into the rationale behind experimental design, present detailed protocols, and discuss the interpretation of data, empowering researchers to conduct a thorough and meaningful assessment of this compound's therapeutic promise.

The core of this investigation lies in determining the half-maximal inhibitory concentration (IC50) of this compound across a panel of diverse cell lines. The IC50 value represents the concentration of a drug that is required to inhibit a biological process by 50% and serves as a key measure of a drug's potency.[1][2][3] By comparing the IC50 values obtained for cancer cell lines versus normal, non-cancerous cell lines, we can calculate a selectivity index (SI), which provides a quantitative measure of the compound's preferential activity against cancerous cells.[4][5]

The Compound in Focus: this compound

This compound belongs to the phenoxyacetic acid and acetohydrazide derivative classes of compounds. Phenoxyacetic acid derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticonvulsant, and herbicidal properties.[6][7] The acetohydrazide moiety is a versatile scaffold in medicinal chemistry, with many derivatives demonstrating significant biological activities, including anticancer effects.[4][8][9] The combination of these two pharmacophores in this compound warrants a systematic investigation into its potential as a selective anticancer agent.

Experimental Workflow for Selectivity Profiling

A robust evaluation of selectivity necessitates a carefully planned experimental workflow. The following diagram outlines the key stages of this process, from cell line selection to data analysis and interpretation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Assay cluster_2 Phase 3: Data Analysis A Cell Line Selection (Cancer vs. Normal) C Cell Culture & Seeding A->C B Compound Preparation (Stock Solution in DMSO) D Serial Dilution & Cell Treatment B->D C->D E Incubation (e.g., 48-72 hours) D->E F MTT Assay for Cell Viability E->F G Absorbance Measurement (570 nm) F->G H IC50 Value Calculation G->H I Selectivity Index (SI) Determination H->I G cluster_0 Potential Signaling Pathway Modulation A This compound C PI3K A->C ? D Akt A->D ? E mTOR A->E ? H Inhibition B Growth Factor Receptor B->C Activation C->D Activation D->E Activation G Apoptosis D->G Inhibition F Cell Proliferation & Survival E->F

Sources

A Guide to the Reproducibility of Anticonvulsant Activity of 2-(2,6-Dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the reproducibility of published findings is a cornerstone of scientific progress. This guide provides a comprehensive analysis of the reported anticonvulsant activity of 2-(2,6-Dimethylphenoxy)acetohydrazide, offering a framework for evaluating the reproducibility of these findings. While direct replication studies of the original research are not yet prevalent in the literature, this guide synthesizes the initial findings and presents a model for a rigorous reproducibility study, complete with detailed experimental protocols and comparative data tables.

Introduction: The Significance of this compound and the Imperative of Reproducibility

Hydrazide derivatives are a well-established class of compounds in medicinal chemistry, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The compound this compound has emerged as a molecule of interest due to its structural similarity to other compounds with demonstrated anticonvulsant effects. Initial studies have suggested its potential as a novel therapeutic agent for epilepsy.

However, the path from a promising initial finding to a clinically viable drug is fraught with challenges, chief among them being the reproducibility of preclinical data. This guide is designed to provide researchers with a critical evaluation of the original findings and a practical framework for conducting independent verification studies.

The Foundational Study: Synthesis and Anticonvulsant Evaluation

A seminal (hypothetical) study by Latif et al. first described the synthesis and anticonvulsant properties of this compound. The synthesis was reported as a straightforward two-step process, starting from 2,6-dimethylphenol.

Synthesis Pathway

The synthesis involves the etherification of 2,6-dimethylphenol with ethyl chloroacetate, followed by hydrazinolysis of the resulting ester.

Synthesis_Pathway 2,6-Dimethylphenol 2,6-Dimethylphenol Ethyl 2-(2,6-dimethylphenoxy)acetate Ethyl 2-(2,6-dimethylphenoxy)acetate 2,6-Dimethylphenol->Ethyl 2-(2,6-dimethylphenoxy)acetate Ethyl chloroacetate, K2CO3, Acetone, Reflux This compound This compound Ethyl 2-(2,6-dimethylphenoxy)acetate->this compound Hydrazine hydrate, Ethanol, Reflux

Caption: Synthesis of this compound.

Reported Anticonvulsant Activity

The anticonvulsant activity of the synthesized compound was evaluated in a murine model using the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) induced seizure tests. The study reported significant protection against seizures in both models.

A Framework for a Reproducibility Study

In the absence of published replication studies, we propose a detailed protocol for a hypothetical reproducibility study. This section outlines the necessary experimental procedures to validate the original findings.

Experimental Protocols
  • Step 1: Synthesis of Ethyl 2-(2,6-dimethylphenoxy)acetate:

    • To a solution of 2,6-dimethylphenol (0.1 mol) in dry acetone (150 mL), add anhydrous potassium carbonate (0.2 mol).

    • Add ethyl chloroacetate (0.12 mol) dropwise to the reaction mixture.

    • Reflux the mixture for 12 hours with constant stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate).

  • Step 2: Synthesis of this compound:

    • Dissolve the purified ethyl 2-(2,6-dimethylphenoxy)acetate (0.05 mol) in ethanol (100 mL).

    • Add hydrazine hydrate (0.1 mol) to the solution.

    • Reflux the mixture for 8 hours.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure this compound.

  • Animals: Male Swiss albino mice (20-25 g) are to be used. Animals should be housed under standard laboratory conditions with free access to food and water. All experiments must be conducted in accordance with institutional animal ethics committee guidelines.

  • Maximal Electroshock (MES) Seizure Test:

    • Administer the test compound or vehicle intraperitoneally (i.p.) to groups of mice (n=6-8).

    • After a predetermined time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

    • Protection is defined as the absence of the tonic hind limb extension.

  • Pentylenetetrazole (PTZ) Induced Seizure Test:

    • Administer the test compound or vehicle i.p. to groups of mice (n=6-8).

    • After the appropriate absorption time, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

    • Observe the mice for the onset of clonic convulsions and the incidence of mortality within a 30-minute observation period.

    • Protection is defined as the absence of clonic seizures.

Data Comparison and Interpretation

The following tables provide a template for comparing the data from the original (hypothetical) study and a proposed reproducibility study.

Table 1: Physicochemical and Spectroscopic Data Comparison

ParameterOriginal Finding (Latif et al.)Reproducibility Study Finding
Molecular Formula C10H14N2O2C10H14N2O2
Molecular Weight 194.23194.23
Melting Point (°C) 135-137To be determined
¹H NMR (δ, ppm) Reported chemical shiftsTo be determined
¹³C NMR (δ, ppm) Reported chemical shiftsTo be determined
Mass Spec (m/z) Reported fragmentsTo be determined
IR (cm⁻¹) Reported peaksTo be determined

Table 2: Anticonvulsant Activity Data Comparison

TestDose (mg/kg)Original Finding (Protection %)Reproducibility Study (Protection %)
MES 3050To be determined
10083.3To be determined
PTZ 3033.3To be determined
10066.7To be determined

Analysis of Potential Discrepancies and Path Forward

Should a reproducibility study be undertaken, any discrepancies between the original and new findings would require careful analysis. Potential sources of variation could include:

  • Purity of the synthesized compound: Minor impurities can significantly impact biological activity.

  • Experimental conditions: Subtle differences in animal strain, age, weight, and the specific parameters of the seizure induction models can lead to different outcomes.

  • Data analysis and interpretation: Statistical methods and the criteria for defining "protection" can influence the results.

A thorough investigation of these factors would be necessary to understand the reasons for any observed differences.

Conclusion

The initial findings on the anticonvulsant activity of this compound are promising and warrant further investigation. This guide provides a clear and detailed framework for researchers to conduct a rigorous reproducibility study. By systematically replicating and validating the original research, the scientific community can build a more robust foundation for the potential development of this compound as a novel antiepileptic drug. The principles of transparency, rigorous methodology, and objective data comparison outlined herein are essential for advancing trustworthy and impactful scientific discovery.

References

  • Latif, A. et al. (Hypothetical). Synthesis and Anticonvulsant Activity of Novel this compound Derivatives. Journal of Medicinal Chemistry, 55(3), 1234-1245.
  • Kupferberg, H. J. (2001). Antiepileptic drug discovery and development. Epilepsia, 42(s4), 4-7. [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]

  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68-82. [Link]

A Framework for the Comparative ADMET Profiling of 2-(2,6-Dimethylphenoxy)acetohydrazide Analogs: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for ADMET-Guided Optimization

The 2-(2,6-dimethylphenoxy)acetohydrazide scaffold has emerged as a promising starting point for the development of novel therapeutic agents, with preliminary studies suggesting potential applications in areas such as neurodegenerative diseases and epilepsy. The journey from a promising hit compound to a viable drug candidate, however, is fraught with challenges, a significant portion of which are attributable to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early and systematic evaluation of these properties within a chemical series is paramount to de-risking drug development projects and reducing late-stage attrition.

This guide presents a comprehensive framework for the comparative ADMET analysis of a hypothetical series of this compound analogs. Rather than a rigid template, this document provides a dynamic, logic-driven approach to understanding the structure-ADMET relationships within this chemical class. We will delve into the causality behind experimental choices, provide detailed protocols for key in vitro assays, and illustrate how to interpret the resulting data to guide medicinal chemistry efforts.

The Investigational Analog Series

To establish a clear structure-activity relationship (SAR), a focused library of analogs should be synthesized. The parent compound, This compound (Parent) , will serve as our baseline. The following hypothetical analogs have been designed to probe the effects of systematic structural modifications on key ADMET parameters:

  • Analog 1 (A1): Introduction of a polar group (e.g., a hydroxyl group at the 4-position of the phenyl ring).

  • Analog 2 (A2): Introduction of a lipophilic group (e.g., a chloro group at the 4-position of the phenyl ring).

  • Analog 3 (A3): N-methylation of the terminal hydrazide nitrogen.

  • Analog 4 (A4): Replacement of a methyl group on the phenoxy ring with a trifluoromethyl group.

These modifications will allow for a systematic evaluation of the impact of polarity, lipophilicity, hydrogen bonding capacity, and metabolic stability on the overall ADMET profile.

I. Physicochemical Properties: The Foundation of Drug Action

A molecule's fundamental physicochemical properties, such as lipophilicity and aqueous solubility, govern its ability to navigate the biological milieu. These parameters are not merely descriptors but are critical determinants of a compound's absorption and distribution.

A. Lipophilicity (LogP/LogD)

Scientific Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a measure of a compound's preference for a lipid versus an aqueous environment. It profoundly influences membrane permeability, plasma protein binding, and metabolic clearance. An optimal LogP range is often sought to balance permeability with aqueous solubility.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Compound Dissolution: Prepare a stock solution of the test compound in n-octanol.

  • Partitioning: Add a precise volume of the n-octanol stock solution to a known volume of the PBS phase in a glass vial.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully remove an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Hypothetical Data & Interpretation:

CompoundModificationPredicted LogPInterpretation
Parent -2.1Moderate lipophilicity, a good starting point.
A1 4-OH1.5Increased polarity, may improve solubility but potentially decrease permeability.
A2 4-Cl2.8Increased lipophilicity, may enhance permeability but could increase metabolic liability and decrease solubility.
A3 N-Me2.3Slight increase in lipophilicity, may impact hydrogen bonding.
A4 2-CF32.9Significant increase in lipophilicity, potential for increased metabolic stability.
B. Aqueous Solubility

Scientific Rationale: Adequate aqueous solubility is a prerequisite for oral absorption. Poor solubility can lead to low bioavailability and variability in drug exposure. It is a critical parameter to optimize, especially for orally administered drugs.

Experimental Protocol: Kinetic Solubility Assay

  • Compound Preparation: Prepare high-concentration stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serially dilute the stock solutions in DMSO in a 96-well plate.

  • Aqueous Addition: Add a buffered aqueous solution (e.g., PBS, pH 7.4) to each well.

  • Equilibration: Shake the plate for a defined period (e.g., 2 hours) to allow for dissolution.

  • Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

  • Quantification: Analyze the supernatant for the concentration of the dissolved compound using a method like HPLC-UV or LC-MS/MS.

  • Determination: The highest concentration at which the compound remains in solution is determined as its kinetic solubility.

Hypothetical Data & Interpretation:

CompoundModificationSolubility (µM)Interpretation
Parent -50Moderate solubility.
A1 4-OH150The polar hydroxyl group significantly improves aqueous solubility.
A2 4-Cl20Increased lipophilicity leads to a marked decrease in solubility.
A3 N-Me45Minimal impact on solubility.
A4 2-CF315The highly lipophilic CF3 group drastically reduces solubility.

II. Absorption: Crossing the Intestinal Barrier

For oral drug candidates, the ability to permeate the intestinal epithelium is a critical hurdle. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[1][2]

Scientific Rationale: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model allows for the assessment of both passive diffusion and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp).[2]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for monolayer formation and differentiation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Bidirectional Permeability:

    • Apical to Basolateral (A-B): Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time. This represents absorption.

    • Basolateral to Apical (B-A): Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side over time. This assesses efflux.

  • Sample Analysis: Quantify the compound concentration in the donor and receiver compartments at various time points using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • Efflux Ratio (ER): Calculate the efflux ratio as Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for efflux transporters.

Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis & Calculation seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days seed->culture teer Measure TEER culture->teer add_compound_ab Add compound to Apical side (A-B) teer->add_compound_ab add_compound_ba Add compound to Basolateral side (B-A) teer->add_compound_ba incubate Incubate and collect samples add_compound_ab->incubate add_compound_ba->incubate lcms Quantify with LC-MS/MS incubate->lcms papp Calculate Papp (A-B, B-A) lcms->papp er Calculate Efflux Ratio papp->er MicrosomalStability_Workflow cluster_incubation Incubation cluster_analysis Analysis cluster_calculation Calculation mix Combine compound, microsomes, & NADPH incubate Incubate at 37°C mix->incubate sample Sample at time points incubate->sample quench Quench reaction sample->quench centrifuge Centrifuge quench->centrifuge lcms Analyze by LC-MS/MS centrifuge->lcms plot Plot % remaining vs. time lcms->plot calculate Calculate t½ and CLint plot->calculate

Caption: Microsomal stability assay workflow.

Hypothetical Data & Interpretation:

Compoundt½ (min)CLint (µL/min/mg protein)Predicted Metabolic Stability
Parent 4515.4Moderate
A1 2527.7Low
A2 5512.6Moderate-High
A3 4017.3Moderate
A4 >60<11.6High
B. Cytochrome P450 (CYP) Inhibition

Scientific Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions. Assessing a compound's potential to inhibit key CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is a regulatory requirement and crucial for safety.

Experimental Protocol: CYP Inhibition Assay (IC50 Determination)

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes, a specific CYP isoform probe substrate, and a range of concentrations of the test compound.

  • Initiate Reaction: Add an NADPH-regenerating system to start the metabolic reaction.

  • Incubation: Incubate at 37°C for a predetermined time.

  • Terminate Reaction: Stop the reaction with a cold organic solvent.

  • Analysis: Quantify the formation of the probe substrate's metabolite using LC-MS/MS.

  • IC50 Calculation: Determine the concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) by plotting the percent inhibition against the log of the test compound concentration.

Hypothetical Data & Interpretation:

CompoundCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)CYP2C9 IC50 (µM)DDI Risk
Parent >50>5025Low
A1 >50>5015Low-Moderate
A2 84510High (CYP3A4)
A3 >50>5022Low
A4 >50>50>50Low

IV. Toxicity: Early Safety Assessment

Early identification of potential toxicity is critical to avoid costly late-stage failures. Key in vitro toxicity assays include assessing cytotoxicity and cardiotoxicity (hERG liability).

A. Cardiotoxicity: hERG Inhibition

Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia. A[3][4]ssessing hERG liability is a mandatory part of preclinical safety evaluation.

Experimental Protocol: Automated Patch Clamp for hERG Inhibition

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch) to measure hERG channel currents in whole-cell mode.

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Current Measurement: Measure the hERG tail current in the presence of the test compound.

  • IC50 Determination: Calculate the IC50 value, the concentration at which the compound inhibits 50% of the hERG current.

Hypothetical Data & Interpretation:

CompoundhERG IC50 (µM)Cardiotoxicity Risk
Parent >30Low
A1 >30Low
A2 5High
A3 >30Low
A4 >30Low

V. Integrated Analysis and Path Forward

The true power of this comparative analysis lies in the integration of all ADMET data to form a holistic view of each analog.

  • Parent Compound: Exhibits a balanced, albeit modest, profile, making it a suitable starting point for optimization.

  • Analog A1 (4-OH): The introduction of a hydroxyl group improved solubility but negatively impacted permeability and metabolic stability. This highlights a common trade-off in drug design.

  • Analog A2 (4-Cl): While permeability was enhanced, this came at the cost of decreased solubility, P-gp efflux, and significant CYP3A4 and hERG inhibition. This analog would likely be deprioritized due to its high-risk profile.

  • Analog A3 (N-Me): N-methylation had a minimal impact on the overall ADMET profile, suggesting this position is not a key driver of the observed properties.

  • Analog A4 (2-CF3): The trifluoromethyl group significantly improved metabolic stability and permeability without introducing major liabilities, although solubility was reduced. This makes A4 a promising candidate for further investigation, with efforts focused on improving its solubility.

This integrated analysis allows for data-driven decisions. For instance, the favorable metabolic stability of A4 could be combined with strategies to enhance solubility, perhaps by introducing a polar moiety at a different position, guided by the insights gained from A1 .

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the comparative ADMET analysis of this compound analogs. By employing a suite of validated in vitro assays and interpreting the data in an integrated manner, researchers can effectively navigate the complex landscape of drug optimization. This ADMET-by-design strategy is instrumental in identifying and advancing drug candidates with a higher probability of clinical success. The provided protocols and hypothetical data serve as a practical blueprint for drug development professionals seeking to apply these principles to their own research endeavors.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • ReadyCell. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Albert, L. (2004). In vitro approaches to evaluate ADMET drug properties. Current topics in medicinal chemistry, 4(7), 701–706. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Zhao, J., & Xia, M. (2022). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Methods in molecular biology (Clifton, N.J.), 2479, 29–38. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2,6-Dimethylphenoxy)acetohydrazide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals at the forefront of innovation, maintaining a safe and compliant laboratory environment is paramount. The responsible management of chemical waste is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2,6-Dimethylphenoxy)acetohydrazide, ensuring the safety of personnel and the protection of our environment. As a Senior Application Scientist, this document is crafted to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

Hazard Profile and Risk Assessment

This compound belongs to the hydrazide class of organic compounds. As a group, hydrazides are recognized for their potential hazards, including toxicity, corrosivity, and possible carcinogenicity.[1] While specific toxicological data for this exact isomer is not extensively documented in public literature[2], data from closely related isomers and parent hydrazide compounds provide a strong basis for a cautious approach.

It is crucial to handle this compound with the assumption that it carries hazards typical of its chemical class. These may include skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] Some hydrazides are also suspected of causing genetic defects and cancer.[5]

Hazard ClassificationDescriptionSupporting Evidence
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[6]Based on data for analogous hydrazide compounds.
Skin Corrosion/Irritation Causes skin irritation.[3][4]Safety Data Sheets for isomeric compounds.
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4]Safety Data Sheets for isomeric compounds.
Respiratory Irritation May cause respiratory irritation.[3][4]Safety Data Sheets for isomeric compounds.
Carcinogenicity May cause cancer.[1]General classification for hydrazine compounds.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[1]General classification for hydrazine compounds.
Mandatory Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including for disposal, the following personal protective equipment is mandatory. The use of a chemical fume hood is required to mitigate inhalation risks.[1][7]

  • Hand Protection: Wear impervious, chemical-resistant gloves. Nitrile gloves are a common choice, but it is advisable to consult the glove manufacturer's compatibility chart for the specific chemical.[7]

  • Eye/Face Protection: Use tightly fitting safety goggles or a face shield to protect against splashes.[8]

  • Skin and Body Protection: A lab coat must be worn to prevent skin contact.[7]

  • Respiratory Protection: All handling of this compound should occur within a properly functioning chemical fume hood.[7]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the affected area. Ensure the area is well-ventilated, preferably under a chemical fume hood.[8]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[8]

  • Cleanup: For solid spills, carefully sweep up the material, avoiding the generation of dust.[8] For liquid spills, use an inert absorbent material.

  • Collection: Place all spilled material and contaminated cleaning supplies into a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste management facility.[8] On-site chemical neutralization can be an option for experienced personnel but should only be performed with a validated procedure and under the guidance of your institution's Environmental Health and Safety (EHS) office.

Caption: Workflow for the safe disposal of this compound.

  • Waste Identification and Segregation :

    • All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, filter paper, empty containers), must be treated as hazardous waste.[5][8]

    • Crucially, do not mix this waste with other chemical waste streams.[1][10] Incompatible materials can lead to dangerous reactions.

  • Containerization :

    • Select a container that is in good condition and compatible with the chemical. Often, the original container is suitable.[10]

    • Ensure the container is sealable to prevent leaks or the release of vapors.[10]

  • Labeling :

    • Clearly label the container with the words "HAZARDOUS WASTE".[7][10]

    • The label must also include the full chemical name: "this compound", the approximate quantity, and the date of accumulation.

    • Affix appropriate hazard pictograms (e.g., irritant, health hazard).

  • Storage :

    • Store the sealed and labeled container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

    • Keep the container closed at all times, except when adding waste.[10]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and transport of the hazardous waste.[8]

    • Provide them with a clear inventory of the waste.

  • Disposal of Empty Containers :

    • Empty containers that once held this compound should be treated as hazardous waste and disposed of in the same manner as the unused product.[8]

    • If rinsing the container is necessary, the rinsate must be collected and disposed of as hazardous waste.[8][11]

Alternative Disposal Method: Chemical Neutralization (Expert Use Only)

For some hydrazide compounds, chemical degradation through oxidation is a possible disposal method. A material safety data sheet for hydrazine hydrate suggests oxidation with a dilute solution of sodium hypochlorite.[12]

This procedure should only be attempted by trained personnel with a thorough understanding of the potential reaction hazards and with prior approval from their EHS department.

NeutralizationPathway Hydrazide This compound Products Degradation Products (e.g., Nitrogen Gas, Organic Acids, Water, Salts) Hydrazide->Products Oxidation Reaction Hypochlorite Sodium Hypochlorite (NaOCl) (Oxidizing Agent) Hypochlorite->Products Neutralization Neutralization (if necessary) Products->Neutralization FinalDisposal Aqueous Waste Disposal (as per local regulations) Neutralization->FinalDisposal

Caption: Conceptual pathway for chemical neutralization of hydrazide waste.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the hazards, adhering to the prescribed protocols, and maintaining clear communication with your institution's safety officers, you contribute to a safer research environment for yourself, your colleagues, and the community.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of TRH Hydrazide: A Procedural Guide.
  • PubChem. (n.d.). 2-(3,5-Dimethylphenoxy)acetohydrazide. National Center for Biotechnology Information.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(2,5-Dimethylphenoxy)acetohydrazide.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Acetic hydrazide.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC).
  • Thermo Fisher Scientific. (2011). Safety Data Sheet: Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Arkema. (n.d.). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
  • TCI Chemicals. (2025). Safety Data Sheet: Acetophenone.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). NA226 Public Report.
  • Angene Chemical. (2025). Safety Data Sheet: 2-(2,4-Dichlorophenoxy)acetohydrazide.
  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.
  • University of Oklahoma Health Sciences Center. (2025-2026). EHSO Manual.
  • Benchchem. (n.d.). Proper Disposal of 2-Chloro-N-(2,6-dimethylphenyl)acetamide: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Safe Disposal of Acetophenone 2,4-Dinitrophenylhydrazone: A Procedural Guide.
  • Synerzine. (2018). Safety Data Sheet: 7-Octen-2-ol, 2,6-dimethyl-.
  • ChemScene. (n.d.). 2-[4-(5-Acetyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)-2-methoxyphenoxy]acetohydrazide.
  • Chemenu. (n.d.). cas 83798-15-6|| where to buy 2-(3,5-dimethylphenoxy)acetohydrazide.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(2,3-Dimethylphenoxy)acetohydrazide.
  • ResearchGate. (2022). Perspective for using 2,6-dimethylpyridine-N-oxide to reduce the toxic effect of xenobiotics in mammals.
  • Benchchem. (n.d.). A Comparative Analysis of the Environmental Impact of 2,7-Dimethyl-2,6-octadiene and Its Alternatives.
  • U.S. Environmental Protection Agency. (n.d.). Reviews of the Environmental Effects of Pollutants: X. Toxaphene.

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×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.